molecular formula C38H44N8O6S2 B15376062 T-448

T-448

Numéro de catalogue: B15376062
Poids moléculaire: 772.9 g/mol
Clé InChI: UUDATGIYQSEJTJ-RHEPOUBOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

T-448 is a useful research compound. Its molecular formula is C38H44N8O6S2 and its molecular weight is 772.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C38H44N8O6S2

Poids moléculaire

772.9 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;bis(3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide)

InChI

InChI=1S/2C17H20N4OS.C4H4O4/c2*1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2*2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*14-,15+;/m00./s1

Clé InChI

UUDATGIYQSEJTJ-RHEPOUBOSA-N

SMILES isomérique

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4.CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4.C(=C/C(=O)O)\C(=O)O

SMILES canonique

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O

Origine du produit

United States

Foundational & Exploratory

T-448 LSD1 Inhibitor: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of T-448, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound represents a significant advancement in the field of epigenetic modulation, offering a promising therapeutic strategy for central nervous system (CNS) disorders. A key innovation in the design of this compound is its unique mechanism of action, which involves the formation of a compact formyl-flavin adenine (B156593) dinucleotide (FAD) adduct. This mechanism allows for potent inhibition of LSD1's demethylase activity while minimizing the disruption of the critical LSD1-GFI1B protein complex. This property mitigates the hematological toxicities, such as thrombocytopenia, that have plagued earlier generations of LSD1 inhibitors, thus presenting a superior safety profile. This guide details the discovery, mechanism of action, preclinical data, and experimental protocols associated with this compound and its clinical-stage analog, TAK-418.

Introduction to LSD1 and its Role in Disease

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation. It specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark associated with gene repression. By modulating histone methylation, LSD1 influences chromatin structure and gene expression, thereby regulating a wide array of cellular processes, including differentiation, proliferation, and plasticity.

Dysregulation of LSD1 activity has been implicated in various diseases, including cancer and neurodevelopmental disorders. In the context of the central nervous system, LSD1 is involved in neuronal gene expression, synaptic plasticity, and memory formation.[1][2] Its aberrant activity is linked to the pathophysiology of conditions such as schizophrenia and autism spectrum disorder.[3]

The Discovery of this compound: A Novel Approach to LSD1 Inhibition

The development of LSD1 inhibitors has been a key focus of epigenetic drug discovery. However, early irreversible inhibitors, often based on a tranylcypromine (B92988) scaffold, were associated with significant hematological side effects, primarily thrombocytopenia.[3] This toxicity stems from the disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a critical transcription factor for hematopoietic stem cell differentiation.

This compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, was discovered through a screening campaign designed to identify potent LSD1 inhibitors with a reduced risk of hematotoxicity.[3] The key innovation of this compound lies in its ability to form a compact formyl-FAD adduct upon binding to LSD1. This unique mechanism of irreversible inhibition effectively blocks the enzyme's catalytic activity without causing a significant steric clash that would disrupt the LSD1-GFI1B complex.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its clinical analog, TAK-418.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. MAO-ASelectivity vs. MAO-BReference
Human LSD122>4,500-fold>4,500-fold[3]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of NMDA Receptor Hypofunction

Treatment GroupDose (mg/kg, p.o.)% Increase in Hippocampal H3K4me2Improvement in Water Y-maze Test (Correct Choices %)Reference
Vehicle--~50%[3]
This compound10Significant increase~65%[3]

Table 3: Comparative Data for TAK-418 (Clinical Candidate)

TargetIC50 (nM)Clinical Trial Identifier(s)Reference
Human LSD12.9NCT03228433, NCT03501069, NCT04202497[4][5][6]

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of LSD1. Upon entering the active site, it forms a covalent bond with the FAD cofactor, leading to the formation of a compact formyl-FAD adduct. This modification effectively inactivates the demethylase function of LSD1.

The signaling pathway affected by this compound in the context of CNS disorders involves the regulation of histone methylation at the promoters of neuronal genes. By inhibiting LSD1, this compound leads to an increase in H3K4me2, a histone mark associated with transcriptional activation. This, in turn, is thought to restore the expression of genes involved in synaptic plasticity and cognitive function that are dysregulated in certain neurodevelopmental disorders.

LSD1_Signaling_Pathway cluster_0 Normal Neuronal Function cluster_1 Neurodevelopmental Disorder cluster_2 This compound Intervention LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation Neuronal_Genes Neuronal_Genes H3K4me2->Neuronal_Genes Repression Synaptic_Plasticity Synaptic_Plasticity Neuronal_Genes->Synaptic_Plasticity LSD1_dys LSD1 (Dysregulated) H3K4me2_low Reduced H3K4me2 LSD1_dys->H3K4me2_low Increased Demethylation LSD1_inhibited LSD1 (Inhibited) LSD1_dys->LSD1_inhibited Neuronal_Genes_down Neuronal Gene Dysregulation H3K4me2_low->Neuronal_Genes_down Impaired_Plasticity Impaired Synaptic Plasticity Neuronal_Genes_down->Impaired_Plasticity This compound This compound This compound->LSD1_dys Inhibits H3K4me2_restored Restored H3K4me2 LSD1_inhibited->H3K4me2_restored Blocks Demethylation Neuronal_Genes_restored Restored Neuronal Gene Expression H3K4me2_restored->Neuronal_Genes_restored Restored_Plasticity Restored Synaptic Plasticity Neuronal_Genes_restored->Restored_Plasticity

Caption: LSD1 signaling in normal and disordered states, and the effect of this compound.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound, based on the methods described by Matsuda et al., 2019.[3]

LSD1 Enzymatic Assay
  • Objective: To determine the in vitro potency of this compound against human LSD1.

  • Method: Recombinant human LSD1 enzyme activity was measured using a chemiluminescence-based assay. The assay detects the hydrogen peroxide generated from the demethylation of a biotinylated histone H3 peptide substrate.

  • Procedure:

    • This compound was serially diluted and pre-incubated with the LSD1 enzyme.

    • The reaction was initiated by the addition of the H3K4me2 peptide substrate.

    • After incubation, a detection reagent containing horseradish peroxidase and a luminol-based substrate was added.

    • Chemiluminescence was measured using a plate reader.

    • IC50 values were calculated from the dose-response curves.

Cell-Based Assay in Primary Cultured Rat Neurons
  • Objective: To assess the effect of this compound on H3K4 methylation and target gene expression in a neuronal context.

  • Method: Primary cortical neurons were isolated from embryonic day 18 rat brains and cultured.

  • Procedure:

    • Cultured neurons were treated with varying concentrations of this compound for 24 hours.

    • Cells were harvested for chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to measure H3K4me2 levels at specific gene promoters (e.g., Bdnf).

    • Total RNA was extracted for reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA expression of target genes.

GFI1 mRNA Expression in TF-1a Cells
  • Objective: To evaluate the impact of this compound on the LSD1-GFI1B signaling axis, a key indicator of potential hematological toxicity.

  • Method: The human erythroblastoid cell line TF-1a, which is sensitive to the disruption of the LSD1-GFI1B complex, was used.

  • Procedure:

    • TF-1a cells were treated with this compound or a comparator compound known to disrupt the LSD1-GFI1B complex.

    • After 24 hours, total RNA was extracted.

    • The mRNA expression level of GFI1 was quantified by RT-qPCR. A lack of induction of GFI1 mRNA suggests minimal disruption of the LSD1-GFI1B complex.

In Vivo Efficacy in a Mouse Model of NMDA Receptor Hypofunction
  • Objective: To assess the in vivo efficacy of this compound in a mouse model relevant to CNS disorders.

  • Method: A mouse model with NMDA receptor hypofunction, which exhibits cognitive deficits, was used.

  • Procedure:

    • Mice were orally administered this compound or vehicle daily for a specified period.

    • Cognitive function was assessed using the water Y-maze test, which measures spatial working memory.

    • At the end of the study, brain tissue (hippocampus) was collected to measure changes in H3K4me2 levels by western blot or ChIP-qPCR.

    • Blood samples were collected for complete blood counts to assess hematological parameters, including platelet counts.

Experimental Workflow

The preclinical development of a CNS-targeted LSD1 inhibitor like this compound follows a structured workflow to assess its therapeutic potential and safety.

Experimental_Workflow Start Compound Screening In_Vitro_Potency In Vitro Potency (LSD1 Enzyme Assay) Start->In_Vitro_Potency Selectivity Selectivity Profiling (vs. MAO-A/B, etc.) In_Vitro_Potency->Selectivity Cellular_Activity Cellular Target Engagement (Primary Neurons) Selectivity->Cellular_Activity Safety_Assessment In Vitro Safety (GFI1B complex integrity) Cellular_Activity->Safety_Assessment PK_Studies Pharmacokinetics (Rodent models) Safety_Assessment->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (CNS disease models) PK_Studies->In_Vivo_Efficacy Tox_Studies In Vivo Toxicology (Hematological profiling) In_Vivo_Efficacy->Tox_Studies Candidate_Selection Lead Candidate Selection Tox_Studies->Candidate_Selection

Caption: Preclinical evaluation workflow for a CNS-targeted LSD1 inhibitor.

Development and Future Directions

This compound demonstrated a promising preclinical profile, validating the therapeutic concept of selective LSD1 enzyme inhibition for CNS disorders. Building on these findings, a close analog of this compound, TAK-418 , has been advanced into clinical development.[4]

Phase 1 clinical trials for TAK-418 (NCT03228433, NCT03501069, NCT04202497) have been conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers.[5][6] These studies are crucial for establishing a safe dose range and understanding the drug's behavior in humans, paving the way for future efficacy trials in patient populations with neurodevelopmental disorders.

Conclusion

The discovery and development of this compound and its clinical analog, TAK-418, represent a significant step forward in the pursuit of novel epigenetic therapies for CNS disorders. The innovative approach of targeting LSD1's enzymatic activity while preserving the integrity of the LSD1-GFI1B complex has successfully addressed the key safety concerns of earlier LSD1 inhibitors. The robust preclinical data, demonstrating both target engagement and functional improvement in relevant animal models, provide a strong rationale for the continued clinical investigation of this new class of therapeutic agents. The ongoing development of TAK-418 holds the potential to deliver a first-in-class treatment for patients with debilitating neurodevelopmental conditions.

References

Unraveling the Epigenetic Impact: A Technical Guide to KDM5 Inhibition and H3K4 Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "T-448" is not publicly available in the scientific literature based on the conducted searches. This guide will, therefore, focus on the well-characterized and representative KDM5 inhibitor, KDOAM-25 , to provide an in-depth technical overview of the mechanism of action on H3K4 methylation, in line with the core requirements of the original query. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Histone methylation is a critical epigenetic modification that governs gene expression and chromatin architecture. The methylation of lysine (B10760008) 4 on histone H3 (H3K4) is particularly associated with active transcription. The KDM5 family of enzymes, also known as JARID1, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that act as histone demethylases, specifically targeting trimethylated H3K4 (H3K4me3). Overexpression of KDM5 enzymes is implicated in various cancers, making them a compelling target for therapeutic intervention. This document details the mechanism of action of KDM5 inhibitors, using KDOAM-25 as a prime example, on H3K4 methylation, providing quantitative data, experimental protocols, and visual workflows.

Mechanism of Action: KDM5 Inhibition

KDM5 enzymes catalyze the removal of methyl groups from H3K4, primarily converting H3K4me3 to H3K4me2 and H3K4me2 to H3K4me1. This demethylation process is associated with transcriptional repression. KDM5 inhibitors, such as KDOAM-25, are small molecules designed to competitively bind to the active site of KDM5 enzymes, preventing the binding of their natural substrate, the methylated histone tail. This inhibition leads to a global increase in H3K4me3 levels, particularly at the transcription start sites (TSS) of genes, thereby influencing gene expression and cellular processes like proliferation.

cluster_0 Normal KDM5 Activity cluster_1 KDM5 Inhibition (e.g., KDOAM-25) H3K4me3 H3K4me3 KDM5 KDM5 H3K4me3->KDM5 Substrate H3K4me2/1 H3K4me2/1 KDM5->H3K4me2/1 Demethylation Transcriptional\nRepression Transcriptional Repression H3K4me2/1->Transcriptional\nRepression H3K4me3_inhib H3K4me3 KDM5_inhib KDM5 H3K4me3_inhib->KDM5_inhib Binding Blocked H3K4me3_accum Increased H3K4me3 KDOAM25 KDOAM-25 KDOAM25->KDM5_inhib Inhibition Gene\nExpression Gene Expression H3K4me3_accum->Gene\nExpression

Figure 1: Mechanism of KDM5 Inhibition.

Quantitative Data

The following tables summarize the quantitative data for the representative KDM5 inhibitor, KDOAM-25, from in vitro assays.

Enzyme IC50 (nM) Assay Type Reference
KDM5A28 ± 2AlphaScreen[1]
KDM5B12 ± 1AlphaScreen[1]
KDM5C19 ± 1AlphaScreen[1]
KDM5D13 ± 2AlphaScreen[1]

Table 1: In vitro inhibitory activity of KDOAM-25 against KDM5 family enzymes.[1]

Cell Line H3K4me3 Increase (EC50, nM) Anti-proliferative Activity (IC50, µM) Reference
MM1S (Multiple Myeloma)3501.8 ± 0.1[1]

Table 2: Cellular activity of KDOAM-25.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro KDM5A Histone Demethylase Assay (AlphaScreen)

This assay quantifies the demethylation of a biotinylated H3K4me3 peptide by a KDM5 enzyme.

  • Reagents:

    • KDM5A enzyme

    • Biotinylated H3K4me3 peptide substrate

    • AlphaLISA anti-H3K4me2 antibody

    • AlphaLISA acceptor beads

    • Streptavidin donor beads

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

    • Cofactors: Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O, 2-oxoglutarate

    • KDOAM-25 (or other inhibitor)

  • Procedure:

    • Add assay buffer, KDM5A enzyme, and the inhibitor (e.g., KDOAM-25) to a 384-well plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate and cofactors.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the AlphaLISA anti-H3K4me2 antibody and incubate.

    • Add the AlphaLISA acceptor beads and Streptavidin donor beads in the dark and incubate.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The AlphaScreen signal is inversely proportional to the demethylase activity.

    • Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

cluster_workflow AlphaScreen Assay Workflow Start Start Add_Enzyme_Inhibitor Add KDM5A and Inhibitor Start->Add_Enzyme_Inhibitor Incubate_1 Incubate 15 min Add_Enzyme_Inhibitor->Incubate_1 Add_Substrate_Cofactors Add H3K4me3 Peptide and Cofactors Incubate_1->Add_Substrate_Cofactors Incubate_2 Incubate 60 min Add_Substrate_Cofactors->Incubate_2 Stop_Reaction Add EDTA Incubate_2->Stop_Reaction Add_Antibody Add Anti-H3K4me2 Antibody Stop_Reaction->Add_Antibody Add_Beads Add Acceptor and Donor Beads Add_Antibody->Add_Beads Read_Plate Read on AlphaScreen Reader Add_Beads->Read_Plate End End Read_Plate->End

Figure 2: AlphaScreen Assay Workflow.

Western Blot for H3K4me3 Levels

This protocol details the detection of changes in global H3K4me3 levels in cells treated with a KDM5 inhibitor.

  • Cell Culture and Treatment:

    • Culture cells (e.g., MM1S) to logarithmic growth phase.

    • Treat cells with varying concentrations of the KDM5 inhibitor or DMSO (vehicle control) for a specified time (e.g., 24-72 hours).

  • Histone Extraction:

    • Harvest and wash the cells with PBS.

    • Lyse the cells in a hypotonic buffer and isolate the nuclei.

    • Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H₂SO₄).

    • Precipitate the histones with trichloroacetic acid (TCA).

    • Wash the histone pellet with acetone (B3395972) and resuspend in water.

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts (e.g., using a BCA assay).

    • Separate equal amounts of histone extracts by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against H3K4me3.

    • Incubate with a corresponding secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the H3K4me3 signal to a loading control, such as total Histone H3.

Signaling Pathways and Logical Relationships

Inhibition of KDM5 has downstream consequences on gene expression and cellular phenotype, particularly in cancer cells where KDM5 is often overexpressed. The increased H3K4me3 at promoter regions can lead to the activation of tumor suppressor genes and cell cycle inhibitors, ultimately resulting in reduced cell proliferation and apoptosis.

KDM5_Inhibitor KDM5 Inhibitor (e.g., KDOAM-25) KDM5 KDM5 Enzyme KDM5_Inhibitor->KDM5 Inhibits H3K4me3_Increase Increased Global H3K4me3 Levels KDM5->H3K4me3_Increase Leads to Gene_Activation Activation of Target Genes (e.g., Tumor Suppressors) H3K4me3_Increase->Gene_Activation Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Activation->Apoptosis Reduced_Proliferation Reduced Cancer Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Figure 3: Downstream effects of KDM5 inhibition.

Conclusion

Inhibitors of the KDM5 family of histone demethylases, exemplified by KDOAM-25, represent a promising avenue for epigenetic cancer therapy. By preventing the demethylation of H3K4me3, these compounds can effectively reprogram the transcriptional landscape of cancer cells, leading to the expression of genes that inhibit cell growth and promote apoptosis. The detailed protocols and quantitative data provided in this guide offer a framework for the continued investigation and development of KDM5 inhibitors as therapeutic agents. Further research, including comprehensive ChIP-seq and RNA-seq analyses, will continue to elucidate the full spectrum of genes and pathways modulated by these inhibitors.

References

An In-depth Technical Guide to T-448: A Specific Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for the characterization and evaluation of this compound are presented, along with a summary of its effects on relevant signaling pathways. Notably, this compound exhibits a favorable safety profile, particularly concerning hematological toxicity, distinguishing it from other LSD1 inhibitors.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity has been implicated in various diseases, including cancer and neurological disorders. This compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, is a specific inhibitor of LSD1.[1] It has been shown to modulate histone methylation and has therapeutic potential, particularly in the context of central nervous system disorders.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central benzamide (B126) scaffold linked to a cyclopropylamine (B47189) moiety and a methyl-thiadiazole group.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide[1]
Molecular Formula C₁₇H₂₀N₄OS[1]
Molecular Weight 328.4 g/mol [1]
IC₅₀ (LSD1) 22 nM[2]
Inhibition Type Irreversible[2]

Pharmacological Properties and Mechanism of Action

This compound acts as an irreversible inhibitor of LSD1.[2] Its mechanism involves the formation of a compact formyl-flavin adenine (B156593) dinucleotide (FAD) adduct within the enzyme's active site.[1] This covalent modification inactivates the demethylase activity of LSD1, leading to an increase in the methylation of its substrates, primarily H3K4.[2]

A key feature of this compound is its minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[1] This is significant because the disruption of the LSD1-GFI1B complex by other LSD1 inhibitors is associated with hematological toxicities, such as thrombocytopenia.[1] By preserving this interaction, this compound demonstrates a superior hematological safety profile.[1]

Signaling Pathways

LSD1 is a key regulator of several signaling pathways. By inhibiting LSD1, this compound can modulate these pathways, which are often dysregulated in disease states.

LSD1_Signaling_Pathways Key Signaling Pathways Modulated by LSD1 LSD1 LSD1 mTOR mTOR LSD1->mTOR regulates PI3K_AKT PI3K/AKT LSD1->PI3K_AKT activates TGF_beta TGF-β LSD1->TGF_beta regulates Gene_Expression Target Gene Expression LSD1->Gene_Expression represses/ activates Autophagy Autophagy mTOR->Autophagy inhibits Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth promotes Immune_Response Immune Response TGF_beta->Immune_Response modulates

Caption: LSD1 modulates key signaling pathways such as mTOR, PI3K/AKT, and TGF-β.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, a plausible synthetic route can be devised based on the synthesis of structurally related compounds. The synthesis would likely involve the coupling of three key intermediates: a substituted benzoic acid, a protected cyclopropylamine, and 2-amino-5-methyl-1,3,4-thiadiazole.

Synthesis_Workflow Proposed Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_steps Synthetic Steps Benzoic_Acid_Derivative 3-(trans-2-aminocyclopropyl)benzoic acid derivative Amide_Coupling Amide Coupling Benzoic_Acid_Derivative->Amide_Coupling Cyclobutylamine Cyclobutylamine Reductive_Amination Reductive Amination Cyclobutylamine->Reductive_Amination Thiadiazole 2-Amino-5-methyl-1,3,4-thiadiazole Thiadiazole->Amide_Coupling Deprotection Deprotection Amide_Coupling->Deprotection Deprotection->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: A potential synthetic workflow for this compound.

LSD1 Enzymatic Assay

This protocol is designed to measure the in vitro inhibitory activity of this compound on LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound compound

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • In a 96-well plate, add the LSD1 enzyme, HRP, and Amplex Red to the assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Initiate the reaction by adding the H3K4me2 peptide substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Cell-Based Histone Methylation Assay (Western Blot)

This protocol assesses the effect of this compound on global H3K4 methylation in a cellular context.

Materials:

  • Cell line of interest (e.g., TF-1a erythroblasts)

  • This compound compound

  • Cell lysis buffer

  • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Harvest cells and lyse to extract histone proteins.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against H3K4me2 and total H3.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities to determine the relative levels of H3K4me2.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to identify the genomic loci where H3K4 methylation is altered by this compound treatment.

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and chromatin shearing buffers

  • Antibody against H3K4me2

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

Procedure:

  • Cross-link proteins to DNA in treated cells using formaldehyde.

  • Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

  • Immunoprecipitate the chromatin with an antibody specific for H3K4me2.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq).

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Cell_Treatment Cell Treatment (this compound or Vehicle) Crosslinking Formaldehyde Cross-linking Cell_Treatment->Crosslinking Cell_Lysis Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Cell_Lysis Immunoprecipitation Immunoprecipitation (Anti-H3K4me2) Cell_Lysis->Immunoprecipitation Capture Capture with Protein A/G Beads Immunoprecipitation->Capture Washing Washing Capture->Washing Elution Elution & Reverse Cross-linking Washing->Elution DNA_Purification DNA Purification Elution->DNA_Purification Analysis Analysis (qPCR or ChIP-seq) DNA_Purification->Analysis

References

No Publicly Available Data on "T-448" as a Selective Epigenetic Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for a selective epigenetic modulator designated "T-448," no publicly available scientific literature, clinical trial data, or other documentation could be found for a compound with this name and mechanism of action.

Initial and follow-up searches for "this compound selective epigenetic modulator," "this compound epigenetic drug," "this compound mechanism of action," and related terms did not yield any specific information on a molecule fitting this description. The search results did, however, consistently identify a therapeutic agent named EOS-448 .

EOS-448: An Anti-TIGIT Monoclonal Antibody

It is possible that "this compound" may be a misnomer or an internal code name for EOS-448 (also known as belrestotug or GSK4428859A). However, it is crucial to note that EOS-448 is not a selective epigenetic modulator. Instead, it is an antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human immunoglobulin G1 (hIgG1) monoclonal antibody.[1][2][3]

TIGIT is an immune checkpoint inhibitor expressed on various immune cells, including T cells and NK cells.[1][4] EOS-448 is designed to block the interaction of TIGIT with its ligands, thereby promoting an anti-tumor immune response.[3] Its mechanism of action is primarily centered on immunotherapy, not the direct modification of epigenetic marks on DNA or histones.

The multifaceted mechanism of action of EOS-448 includes:

  • Activation of effector T cells.[5][6]

  • Modulation of antigen-presenting cells through Fcγ receptor (FcγR) engagement.[1][5]

  • Depletion of regulatory T cells (Tregs) and terminally exhausted T cells that have high TIGIT expression.[1][5][6]

Lack of Information for a Technical Guide

Given the absence of any public information on a selective epigenetic modulator specifically named "this compound," it is not possible to fulfill the request for an in-depth technical guide with the specified requirements for quantitative data, experimental protocols, and visualizations. The creation of such a guide requires substantial and specific data from preclinical and clinical studies, which are not available for a compound with this designation and mechanism.

Should "this compound" be an internal, pre-publication designation for a novel epigenetic modulator, the information is likely proprietary and not yet in the public domain.

If the intended topic of interest was indeed EOS-448, a technical guide could be produced focusing on its role as an anti-TIGIT antibody in immuno-oncology. However, this would not align with the core requirement of the topic being a "selective epigenetic modulator."

For researchers, scientists, and drug development professionals interested in selective epigenetic modulators, numerous well-documented agents with extensive publicly available data exist. Examples include DNA methyltransferase (DNMT) inhibitors such as azacitidine and decitabine, and histone deacetylase (HDAC) inhibitors like vorinostat (B1683920) and romidepsin.[7][8]

References

Investigating the Role of T-448 in Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation Reveals a Gap in Publicly Available Research

A comprehensive review of publicly available scientific literature and chemical databases reveals that a molecule designated as "T-448" is not a known or characterized compound with a role in gene transcription. While a PubChem entry exists for "this compound (free base)," this record lacks any associated biological or functional data, particularly concerning gene regulation.[1] Another distinct molecule, "TAK-448," has been investigated in clinical trials for prostate cancer and hypogonadism but is not primarily studied for its direct role in gene transcription.[2]

Given the absence of data on "this compound," this guide will proceed by presenting a detailed analysis of a well-characterized and highly relevant molecule in the field of gene transcription: JQ1 . JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial regulators of gene expression. This guide will use JQ1 as a representative example to fulfill the user's request for an in-depth technical guide, complete with data presentation, experimental protocols, and pathway visualizations.

The Role of JQ1 in Gene Transcription

JQ1 is a thieno-triazolo-1,4-diazepine that binds competitively to the acetyl-lysine recognition bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). By displacing BET proteins from chromatin, JQ1 disrupts the transcriptional machinery and leads to the downregulation of key oncogenes, such as MYC.

Quantitative Data on JQ1 Activity

The following table summarizes key quantitative data related to the activity of JQ1.

ParameterValueCell Line/AssayReference
BRD4 (BD1) IC50 77 nMAlphaScreenFilippakopoulos et al., Nature 2010
BRD4 (BD2) IC50 133 nMAlphaScreenFilippakopoulos et al., Nature 2010
MYC mRNA downregulation (EC50) ~200 nMNMC cells (2 hr)Mertz et al., PNAS 2011
Cell Growth Inhibition (GI50) 91 - >10,000 nMVarious cancer cell linesMertz et al., PNAS 2011

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to investigate the role of JQ1 in gene transcription.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

Objective: To identify the genomic locations where BET proteins are bound and to assess the displacement of these proteins by JQ1.

Methodology:

  • Cell Treatment: Treat cells with either DMSO (vehicle control) or JQ1 at a final concentration of 500 nM for 4-6 hours.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., BRD4) overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K. Purify the DNA using a spin column.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

RNA Sequencing (RNA-seq)

Objective: To determine the global changes in gene expression following treatment with JQ1.

Methodology:

  • Cell Treatment: Treat cells with either DMSO or JQ1 (500 nM) for a specified time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.

  • Library Preparation: Deplete ribosomal RNA and construct sequencing libraries from the remaining RNA.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

JQ1_Mechanism_of_Action cluster_nucleus Cell Nucleus JQ1 JQ1 BET BET Proteins (BRD4) JQ1->BET Inhibits Binding AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to TranscriptionMachinery Transcription Machinery (RNA Pol II) BET->TranscriptionMachinery Recruits MYC_Gene MYC Gene TranscriptionMachinery->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription Protein Synthesis Protein Synthesis MYC_mRNA->Protein Synthesis Translation

Caption: Mechanism of action of JQ1 in inhibiting MYC gene transcription.

ChIP_seq_Workflow A 1. Cell Treatment (JQ1 or DMSO) B 2. Formaldehyde Cross-linking A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation (with anti-BRD4 antibody) C->D E 5. Reverse Cross-links & DNA Purification D->E F 6. Library Preparation & Sequencing E->F G 7. Data Analysis (Peak Calling & Differential Binding) F->G

Caption: A simplified workflow for a ChIP-seq experiment.

RNA_seq_Workflow A 1. Cell Treatment (JQ1 or DMSO) B 2. Total RNA Extraction A->B C 3. rRNA Depletion & Library Preparation B->C D 4. High-Throughput Sequencing C->D E 5. Data Analysis (Alignment & Differential Expression) D->E

Caption: A simplified workflow for an RNA-seq experiment.

References

T-448: A Comprehensive Technical Guide to its Effects on Histone Demethylase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the effects of T-448 on histone demethylase activity. This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in the regulation of gene expression through the demethylation of histone H3 on lysine (B10760008) 4 (H3K4). This document details the quantitative inhibitory activity of this compound, provides step-by-step experimental protocols for assessing its impact on histone demethylase activity and downstream gene expression, and visualizes the key signaling pathways involved.

Core Data Presentation

The inhibitory activity of this compound against LSD1 has been quantitatively characterized, demonstrating its high potency and irreversible mechanism of action. The key parameters are summarized in the table below for easy comparison.

ParameterValueDescription
IC50 22 nMThe half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of LSD1 enzymatic activity.
kinact/KI 1.7 × 10^4 ± 2.6 × 10^3 s−1 M−1The second-order rate constant for irreversible inhibition, reflecting the efficiency of enzyme inactivation.
Selectivity >4,500-fold vs. MAO-A/BDemonstrates high selectivity for LSD1 over other flavin-dependent amine oxidases, minimizing off-target effects.

Mechanism of Action and Downstream Effects

This compound acts as a specific and irreversible inhibitor of LSD1, which is a key component of the CoREST and other corepressor complexes. By inhibiting LSD1, this compound prevents the demethylation of mono- and di-methylated H3K4 (H3K4me1/2), leading to an accumulation of these activating histone marks. This, in turn, promotes the expression of specific genes.

In neuronal contexts, this compound has been shown to enhance the levels of H3K4 dimethylation (H3K4me2) and increase the mRNA expression of several neural plasticity-related genes, including Brain-Derived Neurotrophic Factor (BDNF), Activity-Regulated Cytoskeleton-associated protein (Arc), and Fos proto-oncogene (Fos).[1] This modulation of gene expression is believed to underlie the observed improvements in learning and memory in preclinical models.[2] A key advantage of this compound is its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical factor in hematopoiesis. This property contributes to a superior hematological safety profile compared to other LSD1 inhibitors.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on histone demethylase activity and its downstream consequences.

In Vitro LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potency of this compound in a high-throughput format.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated-H3K4me1 peptide substrate

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Europium cryptate-labeled anti-H3K4me0 antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • This compound compound

  • 384-well white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant LSD1 enzyme and a mixture of the biotinylated H3K4me1 peptide substrate and FAD in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the this compound dilutions. Add the LSD1 enzyme solution to all wells except the negative control. Initiate the demethylation reaction by adding the substrate/FAD mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing the Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.

  • Signal Measurement: After a further incubation period (e.g., 60 minutes) in the dark, measure the HTRF signal on a compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each this compound concentration to calculate the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay for H3K4 Methylation

This protocol details the procedure to measure the levels of H3K4 methylation at specific gene promoters in cells treated with this compound.

Materials:

  • Cells of interest (e.g., primary neurons)

  • This compound compound

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell lysis buffer

  • Sonication equipment

  • Anti-H3K4me2 antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target gene promoters (e.g., Bdnf, Arc, Fos)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde to the culture medium, followed by quenching with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me2 antibody overnight. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

  • qPCR Analysis: Perform quantitative real-time PCR using primers specific for the promoter regions of target genes. Analyze the data to determine the enrichment of H3K4me2 at these loci relative to an input control.

Quantitative Reverse Transcription PCR (RT-qPCR) for Gene Expression Analysis

This protocol describes how to measure the changes in mRNA expression of target genes in response to this compound treatment.

Materials:

  • Cells of interest (e.g., primary neurons)

  • This compound compound

  • RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR primers for target genes (e.g., Bdnf, Arc, Fos) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Harvest the cells and extract total RNA using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase.

  • qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes in this compound-treated cells compared to control cells, normalized to the expression of a housekeeping gene.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

T448_Mechanism_of_Action cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) Histone Histone H3 LSD1->Histone H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates CoREST CoREST Complex CoREST->LSD1 Associates with Histone->H3K4me2 Methylation Gene Target Genes (e.g., Bdnf, Arc, Fos) H3K4me2->Gene Activates Transcription Transcription Gene->Transcription T448 This compound T448->LSD1 Inhibits

Figure 1. Mechanism of action of this compound in inhibiting LSD1.

LSD1_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: This compound, LSD1, Substrate, FAD start->reagents plate Dispense into 384-well Plate reagents->plate incubate Incubate at RT plate->incubate detection Add Detection Reagents incubate->detection read Read HTRF Signal incubate->read detection->incubate analyze Analyze Data (IC50) read->analyze end End analyze->end

Figure 2. Workflow for the in vitro LSD1 inhibition assay.

ChIP_Assay_Workflow start Start treat Treat Cells with this compound start->treat crosslink Cross-link & Lyse treat->crosslink shear Shear Chromatin crosslink->shear ip Immunoprecipitate with anti-H3K4me2 Ab shear->ip wash Wash Beads ip->wash elute Elute & Reverse Cross-link wash->elute purify Purify DNA elute->purify qpcr qPCR Analysis purify->qpcr end End qpcr->end

Figure 3. Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

RT_qPCR_Workflow start Start treat Treat Cells with this compound start->treat rna_extraction Extract Total RNA treat->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR cdna_synthesis->qpcr analyze Analyze Gene Expression qpcr->analyze end End analyze->end

Figure 4. Workflow for RT-qPCR gene expression analysis.

Neuronal_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Ras Ras TrkB->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Arc, Fos) CREB->Gene_Expression Activates LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates H3K4me2->Gene_Expression Promotes T448 This compound T448->LSD1 Inhibits

Figure 5. Neuronal signaling pathway affected by this compound.

References

Preliminary Studies on T-448: An LSD1 Inhibitor for Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for T-448, a novel, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound has shown promise in preliminary studies for the treatment of neurodevelopmental disorders by addressing underlying epigenetic dysregulation. This document synthesizes key findings on its mechanism of action, efficacy in animal models, and safety profile, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows.

Core Findings and Mechanism of Action

This compound is a specific inhibitor of the LSD1 enzyme, an H3K4 demethylase, with an IC50 of 22 nM.[1][2] Its mechanism of action is distinguished by its minimal impact on the LSD1-GFI1B complex, a critical regulator of hematopoietic differentiation.[1] This selectivity is achieved through the generation of a compact formyl-FAD adduct, which mitigates the hematological toxicity, specifically thrombocytopenia, commonly associated with other LSD1 inhibitors.[1] By inhibiting LSD1, this compound leads to an increase in histone H3 lysine (B10760008) 4 (H3K4) methylation in the brain.[1] This epigenetic modification is crucial for regulating the expression of genes involved in neuronal plasticity and learning. Dysregulation of H3K4 methylation has been implicated in the pathophysiology of several neurodevelopmental disorders, including schizophrenia and autism spectrum disorder (ASD).[1]

Preclinical studies in a mouse model of NMDA receptor hypofunction, which recapitulates aspects of schizophrenia and ASD, have demonstrated that this compound can restore learning function.[1] This behavioral improvement is associated with increased H3K4 methylation at the promoters of neural plasticity-related genes, such as Brain-Derived Neurotrophic Factor (Bdnf).[2] These findings suggest that this compound's ability to modulate epigenetic states in the brain holds therapeutic potential for neurodevelopmental disorders. The development of the clinical candidate TAK-418 was informed by the promising preclinical profile of this compound.[3][4]

Data Presentation

In Vitro Efficacy and Selectivity
TargetIC50 (nM)Selectivity vs. MAO-A/BReference
LSD122>4,500-fold[1]
In Vivo Pharmacodynamics: LSD1 Inhibition and H3K4 Methylation
Animal ModelTissueDose (mg/kg, p.o.)Time Point% LSD1 InhibitionFold Increase in H3K4me2 (vs. vehicle)Reference
ICR MiceHippocampus102 hours~80%-[1]
ICR MiceHippocampus302 hours~90%-[1]
NR1-hypo MiceHippocampus13 weeks-Significant increase at Bdnf, Arc, and Fos gene promoters[1]
NR1-hypo MiceHippocampus103 weeks-Dose-dependent significant increase at Bdnf, Arc, and Fos gene promoters[1]
Behavioral Efficacy: Water Y-Maze Test in NR1-hypo Mice
Treatment GroupDose (mg/kg, p.o.)% Correct Choices (Mean ± SEM)p-value vs. VehicleReference
Wild-type + Vehicle-75.3 ± 2.1-[1]
NR1-hypo + Vehicle-58.7 ± 3.5<0.01 (vs. Wild-type)[1]
NR1-hypo + this compound165.4 ± 2.9>0.05[1]
NR1-hypo + this compound1070.1 ± 3.1<0.05[1]
Hematological Safety Profile in Mice
Treatment GroupDose (mg/kg, p.o.)Platelet Count (x10^4/µL)White Blood Cell Count (x10^2/µL)Red Blood Cell Count (x10^4/µL)Reference
Vehicle-No significant changeNo significant changeNo significant change[1]
This compoundup to 100No significant changeNo significant changeNo significant change[1]

Experimental Protocols

LSD1 Enzyme Inhibition Assay

A peroxidase-coupled assay is utilized to determine the in vitro potency of this compound against human recombinant LSD1.[5]

  • Preparation: 3-fold serial dilutions of this compound are prepared.

  • Pre-incubation: The compound dilutions are pre-incubated with 38.5 nM human recombinant LSD1 enzyme on ice for 15 minutes in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a dimethyl H3(1-21)K4 peptide substrate.

  • Detection: The production of hydrogen peroxide from the demethylation reaction is coupled to the conversion of Amplex Red to the fluorescent resorufin (B1680543) by horseradish peroxidase.

  • Measurement: Fluorescence is measured at an excitation of 540 nm and an emission of 590 nm.

  • Data Analysis: IC50 values are calculated by fitting the percentage of inhibition at each compound concentration to a nonlinear 4-parameter equation.

Chromatin Immunoprecipitation (ChIP) and qPCR

This protocol is used to assess the levels of H3K4me2 at specific gene promoters in the mouse hippocampus.[6][7]

  • Cross-linking: Hippocampal tissue is treated with 1% formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me2 overnight at 4°C.

  • Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.

  • Washes: The beads are washed to remove non-specific binding.

  • Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating.

  • DNA Purification: DNA is purified using a standard column-based method.

  • qPCR Analysis: The abundance of specific DNA sequences (e.g., promoters of Bdnf, Arc, Fos) is quantified by quantitative PCR.

Water Y-Maze Test

This test is employed to evaluate spatial working memory in mice.[8][9]

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: Each mouse is placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).

  • Data Collection: The sequence of arm entries is recorded.

  • Analysis: An alternation is defined as successive entries into the three different arms. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternation indicates better spatial working memory.

Visualizations

LSD1_Inhibition_Pathway cluster_epigenetic_regulation Epigenetic Regulation of Gene Expression cluster_lsd1_action LSD1-Mediated Demethylation cluster_t448_inhibition This compound Mechanism of Action Histone H3 Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone H3->H3K4me2 Methylation Gene Transcription Neural Plasticity Gene Transcription H3K4me2->Gene Transcription Promotes H3K4me1/me0 H3K4me1/me0 (Repressed Chromatin) H3K4me2->H3K4me1/me0 Demethylation LSD1 LSD1 (Lysine-Specific Demethylase 1) LSD1->H3K4me2 Acts on H3K4me1/me0->Gene Transcription Inhibits This compound This compound This compound->LSD1 Irreversibly Inhibits

Caption: Signaling pathway of LSD1-mediated histone demethylation and its inhibition by this compound.

T448_Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome Enzyme_Assay LSD1 Enzyme Inhibition Assay (IC50 Determination) Selectivity_Assay MAO-A/B Selectivity Assays Enzyme_Assay->Selectivity_Assay Cell_Assay Neuronal Cell Culture (H3K4me2 Levels) Selectivity_Assay->Cell_Assay Animal_Model NMDA Receptor Hypofunction Mouse Model Cell_Assay->Animal_Model Promising In Vitro Data Dosing Oral Administration of this compound Animal_Model->Dosing PD_Analysis Pharmacodynamics: Ex vivo LSD1 Assay, ChIP-qPCR for H3K4me2 Dosing->PD_Analysis Behavioral_Testing Behavioral Assessment: Water Y-Maze Test PD_Analysis->Behavioral_Testing Safety_Assessment Hematological Safety Analysis Behavioral_Testing->Safety_Assessment Efficacy Demonstrated Efficacy: Restored Learning Function Behavioral_Testing->Efficacy Safety Favorable Safety Profile: No Thrombocytopenia Safety_Assessment->Safety

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

The Enzymatic Inhibition of LSD1 by T-448: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic inhibition of Lysine-Specific Demethylase 1 (LSD1) by the novel, irreversible inhibitor, T-448. It is designed to offer a comprehensive resource for professionals in the fields of epigenetics, oncology, and neurobiology who are investigating the therapeutic potential of LSD1 inhibition.

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various diseases, including numerous cancers and neurological disorders, making it a compelling target for therapeutic intervention.[2][3]

This compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a potent and specific irreversible inhibitor of LSD1.[4][5] A key challenge in the development of LSD1 inhibitors has been the hematological toxicity, such as thrombocytopenia, associated with the disruption of the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[5] this compound was specifically designed to overcome this limitation.[4]

Quantitative Data on this compound Inhibition of LSD1

The following table summarizes the key quantitative parameters defining the inhibitory activity and selectivity of this compound against LSD1.

ParameterValueSpeciesAssay ConditionsReference
IC50 22 nMHuman (recombinant)H3K4 demethylase activity assay[4][6]
k_inact_/K_I_ 1.7 x 10⁴ ± 2.6 x 10³ M⁻¹s⁻¹Human (recombinant)Irreversible enzyme inhibition kinetics[4]
Selectivity >4,500-fold vs. MAO-A/BHumanNot specified[4]

Mechanism of Action of this compound

This compound acts as an irreversible inhibitor of LSD1 through a unique mechanism that involves the formation of a compact formyl-flavin adenine dinucleotide (FAD) adduct.[4] This covalent modification of the FAD cofactor within the enzyme's active site leads to the inactivation of its demethylase activity.[4]

Crucially, the formation of this compact adduct has a minimal impact on the interaction between LSD1 and its binding partner GFI1B.[4][5] This is in contrast to many other tranylcypromine-based LSD1 inhibitors that generate bulky FAD adducts, leading to steric clashes that disrupt the LSD1-GFI1B complex and are associated with hematological toxicities.[4] The ability of this compound to potently inhibit LSD1's enzymatic function while preserving this critical protein-protein interaction contributes to its improved safety profile.[4]

Biochemical evidence, including liquid chromatography-mass spectrometry (LC/MS) analysis, has shown a time-dependent decrease in the full this compound-FAD adduct and a corresponding increase in the formyl-FAD adduct, supporting this proposed mechanism.[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the enzymatic inhibition of LSD1 by this compound.

In Vitro LSD1 Enzyme Inhibition Assay

This assay is used to determine the potency of this compound in inhibiting the demethylase activity of recombinant LSD1.

Reagents:

  • Human recombinant LSD1 protein

  • H3K4me1/2 peptide substrate

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Detection reagents (e.g., horseradish peroxidase-coupled assay to detect hydrogen peroxide byproduct, or antibody-based detection of the demethylated product)[7]

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the LSD1 enzyme, the H3K4me1/2 peptide substrate, and the diluted this compound or vehicle control.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction (if necessary, depending on the detection method).

  • Measure the enzymatic activity using a suitable detection method. For continuous assays, monitor the signal kinetically.[7]

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell-Based H3K4 Methylation Assay

This assay evaluates the effect of this compound on histone H3K4 methylation levels within a cellular context.

Cell Line: Primary cultured rat neurons[6]

Reagents:

  • Primary cultured rat neurons

  • This compound

  • Cell lysis buffer

  • Antibodies specific for H3K4me2 and total H3

  • Secondary antibodies conjugated to a detectable label (e.g., fluorescent dye)

  • Western blotting or immunofluorescence microscopy equipment

Procedure:

  • Culture primary rat neurons to the desired confluency.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Harvest the cells and extract nuclear proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

  • Probe the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels.

Gene Expression Analysis (RT-qPCR)

This protocol is used to measure changes in the mRNA expression of LSD1 target genes following treatment with this compound.

Cell Line: Primary cultured rat neurons[6]

Reagents:

  • Primary cultured rat neurons

  • This compound

  • RNA extraction kit (e.g., RNeasy Plus Kit)

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the gene of interest (e.g., Ucp2) and a housekeeping gene (for normalization)

Procedure:

  • Treat primary rat neurons with this compound as described in the cell-based H3K4 methylation assay.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data to determine the relative fold change in mRNA expression of the target gene, normalized to the housekeeping gene.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the inhibition of LSD1 by this compound.

Signaling Pathway of LSD1 Inhibition by this compound

LSD1_Inhibition_Pathway cluster_T448 This compound cluster_LSD1 LSD1 Enzyme cluster_Histone Histone Substrate cluster_Complex Protein Complex T448 This compound LSD1_FAD LSD1-FAD Complex T448->LSD1_FAD Irreversible Inhibition Formyl_FAD Compact Formyl-FAD Adduct LSD1_FAD->Formyl_FAD Adduct Formation H3K4 H3K4 (demethylated) LSD1_FAD->H3K4 Demethylation LSD1_GFI1B LSD1-GFI1B Complex Formyl_FAD->H3K4 Formyl_FAD->LSD1_GFI1B Minimal Disruption H3K4me1_2 H3K4me1/2 H3K4me1_2->LSD1_FAD H3K4me1_2->Formyl_FAD

Caption: Mechanism of LSD1 inhibition by this compound.

Experimental Workflow for this compound Characterization

T448_Workflow start Start: this compound Synthesis invitro In Vitro Enzyme Assay (IC50, Kinetics) start->invitro cell_based Cell-Based Assays (H3K4me2 Levels, Gene Expression) invitro->cell_based invivo In Vivo Mouse Model (Pharmacokinetics, Efficacy, Safety) cell_based->invivo data_analysis Data Analysis and Interpretation invivo->data_analysis conclusion Conclusion: Therapeutic Potential data_analysis->conclusion LSD1_Cellular_Role LSD1 LSD1 Activity H3K4me Decreased H3K4 Methylation LSD1->H3K4me Gene_Repression Repression of Target Genes (e.g., Tumor Suppressors) H3K4me->Gene_Repression Disease Disease Progression (Cancer, Neurological Disorders) Gene_Repression->Disease T448 This compound Inhibition T448->LSD1 Inhibits Increased_H3K4me Increased H3K4 Methylation T448->Increased_H3K4me Gene_Activation Activation of Target Genes (e.g., Neuronal Plasticity Genes) Increased_H3K4me->Gene_Activation Therapeutic_Effect Therapeutic Effect Gene_Activation->Therapeutic_Effect

References

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

We have received your request for an in-depth technical guide on the impact of a compound designated T-448 on neural plasticity-related genes. The specified requirements include a comprehensive presentation of quantitative data, detailed experimental protocols, and mandatory visualizations of signaling pathways and workflows.

Upon conducting a thorough and extensive search of publicly available scientific literature, chemical databases, and clinical trial registries, we have been unable to identify any information pertaining to a compound with the designation "this compound" in the context of neuroscience, neural plasticity, or pharmacology.

This suggests that "this compound" may be one of the following:

  • An internal, pre-clinical compound code that has not yet been disclosed in published research.

  • A compound that is in a very early stage of development and has not yet been the subject of peer-reviewed publications.

  • A potential typographical error in the compound's designation.

Due to the current lack of publicly available data, we are unable to proceed with the creation of the requested technical guide. The generation of accurate and reliable data summaries, experimental protocols, and signaling pathway diagrams is contingent upon access to foundational research findings.

We are committed to providing you with accurate and in-depth scientific information. To that end, we would be grateful if you could provide any additional identifying information for "this compound," such as:

  • Alternative names or synonyms.

  • The chemical class or structure.

  • The originating research institution or company.

  • Any associated patent numbers or publication pre-prints.

Once additional information is available, we will be pleased to revisit this request and generate the comprehensive technical guide you have outlined. We appreciate your understanding and look forward to the possibility of assisting you further.

The Discovery of T-448: A Precision Tool for LSD1 Inhibition in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The intricate regulation of gene expression through epigenetic modifications is a frontier in neuroscience research and therapeutic development. Lysine-specific demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), has emerged as a critical player in neuronal function and a promising target for treating neurodevelopmental disorders.[1][2] However, the clinical translation of LSD1 inhibitors has been hampered by off-target effects, particularly hematological toxicities, stemming from the disruption of the LSD1-GFI1B complex.[1][2] This whitepaper details the discovery and preclinical characterization of T-448, a novel, irreversible, and specific inhibitor of LSD1's enzymatic activity. This compound was identified through a strategic screening process designed to uncouple enzymatic inhibition from the disruption of the LSD1-GFI1B complex. This document provides a comprehensive overview of this compound's mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation, offering a valuable resource for researchers in the field.

Introduction: The Therapeutic Promise and Peril of LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in transcriptional regulation.[1] By demethylating mono- and di-methylated H3K4 (H3K4me1/2), LSD1 generally acts as a transcriptional repressor, silencing gene expression.[3] Dysregulation of LSD1 activity and the resulting aberrant H3K4 methylation patterns have been implicated in the pathophysiology of various neurodevelopmental disorders, making it an attractive therapeutic target.[1][2]

Early development of LSD1 inhibitors, many of which are based on a tranylcypromine (B92988) scaffold, demonstrated the potential of this therapeutic strategy. However, these inhibitors were often plagued by a significant on-target toxicity: thrombocytopenia. This adverse effect was found to be a consequence of the disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a key regulator of hematopoiesis.[1][2] This challenge necessitated the discovery of a new class of LSD1 inhibitors that could selectively target the enzyme's catalytic activity without interfering with its protein-protein interactions.

The Discovery of this compound: A Novel Screening Strategy

To address the limitations of existing LSD1 inhibitors, a novel screening strategy was employed to identify compounds that specifically inhibit the enzymatic activity of LSD1 while preserving the integrity of the LSD1-GFI1B complex.[1][2] This approach led to the discovery of this compound, chemically known as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate.[1][2]

The screening cascade involved:

  • Primary Screen: Identification of compounds that inhibit the demethylase activity of human recombinant LSD1.

  • Secondary Screen: Selection of compounds that increase H3K4 methylation in primary cultured rat neurons, confirming cellular activity.

  • Counter Screen: Elimination of compounds that induce the expression of GFI1 mRNA in TF-1a erythroblast cells, a marker for the disruption of the LSD1-GFI1B complex.

This compound emerged from this rigorous screening process as a potent and selective inhibitor of LSD1's enzymatic function with a superior safety profile.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Enzymatic Activity and Selectivity of this compound

ParameterValueNotes
LSD1 IC50 22 nM[4]Irreversible inhibitor.
kinact/KI 1.7 × 10⁴ M⁻¹s⁻¹[1]Demonstrates potent and time-dependent inactivation of LSD1.
Selectivity >4,500-fold over MAO-A/B[1]High selectivity against other FAD-dependent amine oxidases.

Table 2: In Vitro Cellular Activity of this compound

AssayCell TypeConcentrationEffect
H3K4me2 Levels Primary cultured rat neurons≥ 0.1 µM[1]Significantly increased Ucp2 H3K4me2.
Gene Expression Primary cultured rat neurons≥ 0.1 µM[1]Significantly increased Ucp2 mRNA.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of NMDA Receptor Hypofunction

Dosage (Oral)Outcome
1 mg/kg[4]Dose-dependently increased H3K4me2 levels around Bdnf, Arc, and Fos genes in the hippocampus.[4]
10 mg/kg[4]Partial but statistically significant and dose-dependent improvement in learning function.[4]
Up to 100 mg/kg[4]No observed hematological side effects (thrombocytopenia).[4]

Detailed Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of this compound.

Horseradish Peroxidase-Coupled LSD1 Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of compounds against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3(1-21)K4 peptide substrate

  • This compound or other test compounds

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add recombinant LSD1 enzyme to each well and pre-incubate for 15 minutes on ice.

  • Initiate the enzymatic reaction by adding the dimethylated H3 peptide substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Add the detection mix containing Amplex Red and HRP to each well.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence (excitation: 540 nm; emission: 590 nm) using a microplate reader.

  • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.[5]

Western Blot for Histone H3K4 Dimethylation

This protocol is used to assess the effect of this compound on global H3K4me2 levels in cells or tissues.

Materials:

  • Cells or tissue samples treated with this compound

  • Histone extraction buffer

  • SDS-PAGE gels (high percentage, e.g., 15%)

  • PVDF or nitrocellulose membrane (0.2 µm pore size)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against H3K4me2

  • Primary antibody against total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Extract histones from treated and untreated cells or tissues using an appropriate histone extraction protocol.

  • Determine protein concentration using a BCA or similar assay.

  • Prepare samples in Laemmli buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels.[6][7][8]

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is used to determine if the inhibition of LSD1 by this compound leads to an increase in H3K4me2 at specific gene promoters.

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Antibody against H3K4me2

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for target gene promoters

  • qPCR master mix and instrument

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Sonicate the nuclear lysate to shear chromatin to fragments of 200-1000 bp.

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Pre-clear the chromatin with Protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin with the anti-H3K4me2 antibody or control IgG overnight at 4°C.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads with a series of wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating in the presence of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using primers specific to the promoter regions of target genes to quantify the enrichment of H3K4me2.[9][10][11]

Visualizing the Mechanism and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts related to this compound's discovery and mechanism of action.

LSD1 Signaling in Neuronal Function

LSD1_Signaling cluster_epigenetic Epigenetic Regulation cluster_neuronal Neuronal Function cluster_disorder Neurodevelopmental Disorders LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylation H3K4me1 H3K4me1 (Active Mark) LSD1->H3K4me1 Demethylation Dysregulation LSD1 Dysregulation Gene_Expression Neuronal Gene Expression H3K4me2->Gene_Expression H3K4me1->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Learning_Memory Learning & Memory Gene_Expression->Learning_Memory Impaired_Function Impaired Neuronal Function Dysregulation->Impaired_Function

Caption: LSD1-mediated demethylation of H3K4 regulates neuronal gene expression, impacting synaptic plasticity and memory.

Experimental Workflow for this compound Evaluation

T448_Workflow Start Compound Library Screening In_Vitro In Vitro Evaluation Start->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Promising Candidate LSD1_Assay LSD1 Enzyme Assay (IC50, kinact/KI) In_Vitro->LSD1_Assay Cell_Assay Cell-Based Assays (H3K4me2 levels, Gene Expression) In_Vitro->Cell_Assay Selectivity_Assay Selectivity Assays (MAO-A/B) In_Vitro->Selectivity_Assay GFI1B_Assay GFI1B Interaction Assay In_Vitro->GFI1B_Assay End Lead Candidate In_Vivo->End Animal_Model Mouse Model of NMDA Receptor Hypofunction In_Vivo->Animal_Model Efficacy Efficacy Assessment (Behavioral Tests) Animal_Model->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicity Assessment (Hematology) Animal_Model->Toxicity

Caption: A streamlined workflow for the preclinical evaluation of this compound, from initial screening to in vivo validation.

Mechanism of Action of this compound

T448_Mechanism cluster_lsd1 LSD1 Enzyme cluster_t448 This compound Interaction cluster_outcome Functional Outcome LSD1 LSD1 FAD FAD Cofactor LSD1->FAD contains Adduct Compact Formyl-FAD Adduct T448 This compound T448->Adduct forms Inhibition Irreversible Inhibition of LSD1 Enzymatic Activity Adduct->Inhibition GFI1B_Complex LSD1-GFI1B Complex (Intact) Adduct->GFI1B_Complex does not disrupt No_Toxicity No Hematological Toxicity GFI1B_Complex->No_Toxicity

Caption: this compound forms a compact formyl-FAD adduct, leading to irreversible inhibition of LSD1 without disrupting the LSD1-GFI1B complex.

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the development of LSD1 inhibitors for neurological disorders. Its unique mechanism of action, which uncouples potent enzymatic inhibition from the liabilities associated with disrupting the LSD1-GFI1B complex, provides a promising therapeutic window. The preclinical data presented herein demonstrate this compound's ability to modulate H3K4 methylation in the brain and improve cognitive function in a relevant animal model, all while maintaining a favorable safety profile.[1][2][4]

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in a broader range of neurodevelopmental and psychiatric disorder models. The detailed methodologies provided in this whitepaper offer a robust framework for the continued investigation of this compound and other next-generation LSD1 inhibitors. The development of such precision epigenetic modulators holds the potential to usher in a new era of targeted therapies for complex brain disorders.

References

Methodological & Application

Application Notes and Protocols: T-448 Experimental Protocol for In Vitro Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the in vitro assessment of the hypothetical compound T-448 on primary neuronal cultures. The methodologies detailed herein cover the establishment of primary neuronal cultures, application of this compound, and subsequent downstream analyses to evaluate its effects on neuronal health and signaling pathways.

Experimental Protocols

Primary Neuronal Culture Preparation

This protocol outlines the established method for isolating and culturing hippocampal or cortical neurons from rodent brains.[1][2]

Materials and Reagents:

  • Hanks' Balanced Salt Solution (HBSS)

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • MEM (Minimum Essential Medium)

  • Glucose

  • Transferrin

  • Glutamax

  • Insulin

  • N-21 supplement

  • ARA-C

  • Poly-L-lysine (PLL) or Poly-D-lysine (PDL)

  • Trypan Blue

Procedure:

  • Coat Culture Plates: Coat culture plates with 0.01 mg/mL PLL or PDL overnight at 37°C. Wash twice with sterile water before use.[3]

  • Tissue Dissection: Isolate hippocampi or cortices from embryonic or early postnatal rodent brains in cold HBSS.

  • Cell Dissociation: Mince the tissue and enzymatically digest it to obtain a single-cell suspension.

  • Cell Counting and Plating: Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.[3] Plate the neurons at a desired density (e.g., 50,000 - 250,000 cells/well) in plating medium.[3]

  • Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. After 24 hours, replace the plating medium with a maintenance medium containing ARA-C to limit glial proliferation. Perform partial media changes 1-2 times per week.[3]

This compound Treatment Protocol

This protocol describes the application of the hypothetical compound this compound to established neuronal cultures.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the neuronal culture medium to the desired final concentrations.

  • Dose-Response Experiment: To determine the optimal working concentration, treat the neuronal cultures with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • Treatment: For subsequent experiments, treat the mature neuronal cultures (e.g., after 7-10 days in vitro) with the determined optimal concentration of this compound. Include a vehicle control group (medium with the solvent at the same concentration used for this compound).

Downstream Analysis

Procedure:

  • Fixation: After treatment, fix the cells with 4% paraformaldehyde.

  • Permeabilization and Blocking: Permeabilize the cells with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Antibody Incubation: Incubate the cells with primary antibodies against neuronal markers (e.g., β-III tubulin for neurons, synaptophysin for presynaptic terminals) followed by fluorescently labeled secondary antibodies.[4]

  • Imaging: Visualize the stained cells using fluorescence microscopy to assess neuronal morphology, neurite outgrowth, and synaptic density.

Procedure:

  • Cell Lysis: Lyse the treated neurons to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against proteins of interest in a specific signaling pathway (e.g., β-catenin, GSK3β, mTOR).

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection and quantify the protein bands.

Procedure:

  • Sample Collection: Collect the culture medium from this compound treated and control wells at different time points (e.g., 6, 12, 18, 24 hours).[5]

  • ELISA Assay: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of specific cytokines (e.g., TNF-α, IFN-γ) in the collected medium, following the manufacturer's instructions.[5]

Data Presentation

Table 1: Effect of this compound on Neuronal Viability
This compound Concentration (µM)Neuronal Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
198.2± 5.1
1095.6± 4.8
5075.3± 6.2
10042.1± 7.3
Table 2: Effect of this compound on Cytokine Release in Neuronal Cultures
TreatmentTime (hours)TNF-α (pg/mL)IFN-γ (pg/mL)
Vehicle Control2415.2 ± 3.18.5 ± 2.4
This compound (10 µM)618.4 ± 4.010.1 ± 2.9
This compound (10 µM)1225.7 ± 5.214.8 ± 3.5
This compound (10 µM)2448.9 ± 6.829.3 ± 4.1

Data presented in the tables are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degraded Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Nucleus Nucleus Beta_Catenin_N->TCF_LEF Binds

Caption: Wnt/β-catenin signaling pathway in neurons.

Experimental Workflow Diagram

Experimental_Workflow Culture_Prep Primary Neuronal Culture Preparation Plating Cell Plating and Maturation (7-10 days) Culture_Prep->Plating Treatment This compound Treatment (Dose-Response) Plating->Treatment Analysis Downstream Analysis Treatment->Analysis ICC Immunocytochemistry Analysis->ICC WB Western Blotting Analysis->WB ELISA ELISA Analysis->ELISA Data Data Collection and Interpretation ICC->Data WB->Data ELISA->Data

Caption: Experimental workflow for this compound in vitro neuronal culture studies.

References

Application Notes and Protocols for In Vivo Administration of T-448 (EOS-448) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, also known as EOS-448 or GSK4428859A, is a human immunoglobulin G1 (hIgG1) antagonistic antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor.[1][2] Preclinical studies in murine models have demonstrated that EOS-448 possesses potent antitumor activity.[1][2] Its mechanism of action is multifaceted, involving the activation of effector T cells, modulation of antigen-presenting cells through Fc gamma receptor (FcγR) engagement, and the depletion of suppressive regulatory T cells (Tregs) and terminally exhausted CD8 T cells that exhibit high levels of TIGIT expression.[1][2]

A crucial aspect of the anti-tumor efficacy of EOS-448 in mouse models is its Fc-engaging format. Studies have shown that only the Fc-engaging version of the anti-TIGIT antibody induces a strong anti-tumor effect, which correlates with Treg depletion and CD8 T cell activation within the tumor.[1] In contrast, an Fc-dead format does not exhibit these effects.[1] Preclinical evaluations have utilized a mouse surrogate for EOS-448 to investigate its efficacy as a single agent and in combination with other therapies.

This document provides detailed application notes and protocols for the in vivo administration of a this compound surrogate in mouse models based on available preclinical data.

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical studies involving the administration of anti-TIGIT antibodies in mouse models.

ParameterDetailsMouse StrainTumor ModelReference
Dosage 200 µ g/mouse C57BL/6GL261 glioma[3]
10 mg/kg (in combination with anti-PD-1)Not specifiedMC38 colon adenocarcinomaNot specified
Route of Administration Intraperitoneal (i.p.)BALB/c, C57BL/6CT26 colon carcinoma, MC38 colon adenocarcinoma[4][5]
Treatment Schedule Four dosesC57BL/6GL261 glioma[3]
Twice a week for 3 weeks (6 doses total)BALB/cCT26 colon carcinoma[4]
Days 7, 10, and 13 post-tumor implantationNot specifiedMC38 colon adenocarcinoma[5]
Combination Therapy Anti-PD-1: one dose of 500 µ g/mouse followed by five injections of 250 µ g/mouse C57BL/6GL261 glioma[3]

Experimental Protocols

Syngeneic Mouse Tumor Models

a. Cell Lines and Mouse Strains:

  • CT26.WT: Murine colon carcinoma cell line. Administered to BALB/c mice.[4]

  • MC38: Murine colon adenocarcinoma cell line. Administered to C57BL/6 mice.[4]

  • GL261-GFP-Gluc: Murine glioma cell line engineered to express Green Fluorescent Protein and Gaussia Luciferase. Administered to C57BL/6 mice.[3]

b. Tumor Implantation:

  • Culture the selected tumor cell line under standard conditions.

  • Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS).

  • Inject the tumor cells subcutaneously into the flank of 7-8 week old mice.[4]

    • For CT26.WT: 3x10^4 cells per mouse.[4]

    • For MC38: 4x10^5 cells per mouse.[4]

    • For GL261-GFP-Gluc: Orthotopically implanted.[3]

  • Allow one week for tumor establishment before initiating treatment.[4]

  • Randomize mice into treatment and control groups based on tumor volume.[4]

Preparation and Administration of this compound (EOS-448) Surrogate

a. Reagent Preparation:

  • Reconstitute the lyophilized this compound surrogate antibody in a sterile, pyrogen-free vehicle suitable for injection (e.g., sterile PBS).

  • Dilute the antibody to the desired concentration for injection based on the dosing regimen.

b. Administration Protocol:

  • Administer the prepared this compound surrogate solution to the mice via intraperitoneal (i.p.) injection.[4][5]

  • Follow the specified dosing schedule. For example:

    • Administer 200 µg of the antibody per mouse four times.[3]

    • For combination therapy studies, co-administer with other checkpoint inhibitors such as anti-PD-1 according to the established protocol.[3]

Monitoring and Efficacy Assessment
  • Monitor tumor growth by measuring the two bisecting diameters of the tumor with electronic calipers.[4]

  • Calculate tumor volume using the formula: V = 0.5 * a * b^2, where 'a' is the larger diameter and 'b' is the smaller diameter.[4]

  • For luciferase-expressing tumors, tumor burden can be monitored by measuring circulating Gaussia Luciferase (Gluc) activity in the blood.[3]

  • Monitor animal well-being and body weight throughout the study.

  • At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell populations.[4]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_culture Tumor Cell Culture (e.g., CT26, MC38) implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_prep Acclimatize Mice (e.g., BALB/c, C57BL/6) animal_prep->implantation agent_prep Prepare this compound Surrogate and Control Agents administration Intraperitoneal Administration of this compound Surrogate agent_prep->administration randomization Randomize Mice into Treatment Groups implantation->randomization randomization->administration tumor_measurement Tumor Volume Measurement administration->tumor_measurement tissue_harvest Harvest Tissues for Ex Vivo Analysis administration->tissue_harvest data_analysis Data Analysis and Efficacy Evaluation tumor_measurement->data_analysis tissue_harvest->data_analysis

Caption: Experimental workflow for in vivo administration of this compound surrogate in mouse models.

T448_MoA cluster_tme Tumor Microenvironment cluster_outcomes Anti-Tumor Outcomes T448 This compound (EOS-448) TIGIT TIGIT T448->TIGIT Binds to Treg Regulatory T Cell (Treg) T448->Treg Depletes Fc_gamma_R FcγR T448->Fc_gamma_R Engages T_cell Effector T Cell / NK Cell TIGIT->T_cell Inhibits TIGIT->Treg Expressed on CD226 CD226 TIGIT->CD226 Competes with T_cell_activation Increased T Cell Activation & Anti-Tumor Immunity T_cell->T_cell_activation Treg_depletion Reduced Immunosuppression APC Antigen Presenting Cell (APC) APC->T_cell_activation Fc_gamma_R->APC Activates CD155_CD112 CD155 / CD112 CD155_CD112->TIGIT Binds to & Inhibits CD155_CD112->CD226 Binds to & Activates Treg_depletion->T_cell_activation

Caption: Simplified signaling pathway of this compound (EOS-448) in the tumor microenvironment.

References

Application Notes and Protocols for T-448 (EOS-448/GSK4428859A) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and key experimental protocols for studies involving T-448, an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) monoclonal antibody. This compound, also known as EOS-448 and GSK4428859A, is currently under investigation for its potential in cancer immunotherapy.

Mechanism of Action

This compound targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor, an immune checkpoint inhibitor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][2] By binding to TIGIT, this compound prevents the interaction with its ligands, such as CD155 and CD112, thereby blocking inhibitory signals and restoring anti-tumor immunity.[1] A key feature of this compound is its functional Fc domain, which engages Fc gamma receptors (FcγR). This engagement leads to a multifaceted immune response, including:

  • Activation of effector T cells: By blocking the TIGIT inhibitory pathway, this compound promotes the activation and proliferation of CD8+ T cells.[1][3]

  • Depletion of regulatory T cells (Tregs): The FcγR-mediated activity of this compound leads to the depletion of highly immunosuppressive TIGIT-expressing Tregs in the tumor microenvironment.[1][2][4]

  • Modulation of antigen-presenting cells (APCs): Engagement of FcγR on APCs can enhance their activation and antigen presentation capabilities.[3]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The functional Fc domain can mediate the killing of TIGIT-expressing tumor cells by immune effector cells like NK cells.

Dosage and Administration

Clinical studies of this compound have explored various dosage regimens in patients with advanced solid tumors. The following tables summarize the reported dosages from a Phase 1 dose-escalation trial.

Table 1: Monotherapy Dose Escalation Regimens
Dose LevelFrequencyRoute of Administration
20 mgEvery Two Weeks (Q2W)Intravenous (IV)
70 mgEvery Two Weeks (Q2W)Intravenous (IV)
200 mgEvery Two Weeks (Q2W)Intravenous (IV)
400 mgEvery Four Weeks (Q4W)Intravenous (IV)
700 mgEvery Two Weeks (Q2W)Intravenous (IV)
700 mgEvery Four Weeks (Q4W)Intravenous (IV)
1400 mgEvery Four Weeks (Q4W)Intravenous (IV)
Table 2: Preclinical Dosage in Murine Models
DoseFrequencyRoute of AdministrationAnimal Model
200 µ g/mouse Every 3 days for 3 dosesIntraperitoneal (i.p.)BALB/c mice

Experimental Protocols

Detailed methodologies for key experiments cited in this compound studies are provided below. These protocols are representative and may require optimization based on specific experimental conditions.

Protocol 1: Flow Cytometry Analysis of T Cell Activation and Treg Depletion in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of this compound on T cell activation markers (e.g., Ki67) and the frequency of regulatory T cells (Tregs) in human PBMCs.

Materials:

  • Ficoll-Paque density gradient medium

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (EOS-448)

  • Human anti-CD3 and anti-CD28 antibodies for T cell stimulation

  • Fluorescently labeled antibodies against:

    • CD3, CD4, CD8, CD25, FOXP3, Ki67

  • Fixation/Permeabilization Buffer

  • Flow Cytometry Staining Buffer

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment:

    • Wash isolated PBMCs twice with sterile PBS and resuspend in complete RPMI 1640 medium.

    • Plate 1 x 10^5 PBMCs per well in a 96-well round-bottom plate.

    • Add this compound at desired concentrations. Include an isotype control and untreated control.

    • For T cell activation assays, add anti-CD3 and anti-CD28 antibodies.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.

  • Staining for Surface Markers:

    • Harvest cells and wash with Flow Cytometry Staining Buffer.

    • Prepare a cocktail of fluorescently labeled antibodies against surface markers (CD3, CD4, CD8, CD25).

    • Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with Flow Cytometry Staining Buffer.

  • Intracellular Staining for FOXP3 and Ki67:

    • Resuspend cells in Fixation/Permeabilization Buffer and incubate according to the manufacturer's instructions.

    • Wash the cells with Permeabilization Buffer.

    • Prepare a cocktail of fluorescently labeled antibodies against intracellular markers (FOXP3, Ki67) in Permeabilization Buffer.

    • Resuspend the cell pellet in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with Permeabilization Buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on lymphocyte populations, then on CD4+ and CD8+ T cell subsets.

    • Quantify the percentage of Ki67+ cells within the T cell populations and the percentage of CD4+CD25+FOXP3+ Tregs.

Protocol 2: Immunohistochemistry (IHC) for TIGIT Expression in Tumor Biopsies

Objective: To detect the presence and localization of TIGIT-expressing cells within the tumor microenvironment in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%) to block endogenous peroxidase activity

  • Protein block solution (e.g., normal goat serum)

  • Primary antibody: anti-TIGIT antibody

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 30-60 minutes.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution in a steamer or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block solution.

    • Incubate with the primary anti-TIGIT antibody at the optimal dilution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Wash with PBS.

    • Develop the signal with DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol to xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. TIGIT-positive cells will show brown staining.

    • Evaluate the percentage and intensity of TIGIT-positive immune cells in the tumor and stromal compartments.

Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Reporter Assay

Objective: To measure the ability of this compound to induce ADCC against TIGIT-expressing target cells.

Materials:

  • TIGIT-expressing target tumor cell line

  • ADCC reporter cells (e.g., Jurkat cells engineered with an NFAT-luciferase reporter and expressing FcγRIIIa)

  • Assay medium (e.g., RPMI 1640 with low IgG serum)

  • This compound (EOS-448) and isotype control antibody

  • Luciferase substrate

  • White, flat-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture TIGIT-expressing target cells and ADCC reporter cells to the appropriate density.

  • Assay Setup:

    • Plate the target cells in a white 96-well plate and allow them to adhere if necessary.

    • Prepare serial dilutions of this compound and the isotype control antibody.

    • Add the antibodies to the wells containing the target cells.

    • Add the ADCC reporter cells to each well at an optimized effector-to-target (E:T) ratio.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-24 hours.

  • Luminescence Reading:

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each antibody concentration compared to the no-antibody control.

    • Plot the dose-response curve and determine the EC50 value for this compound-mediated ADCC.

Visualizations

This compound (EOS-448) Signaling Pathway

T448_Signaling_Pathway cluster_T_Cell Effector T Cell / NK Cell cluster_APC APC / Tumor Cell cluster_T448 cluster_Macrophage Macrophage / NK Cell TIGIT TIGIT Inhibition Inhibition of Effector Functions TIGIT->Inhibition Signal T448 This compound (EOS-448) CD226 CD226 Activation Cell Activation (Cytokine Release, Proliferation) CD226->Activation Signal TCR TCR TCR->Activation Signal CD155 CD155 / CD112 CD155->TIGIT Binds CD155->CD226 Binds MHC MHC MHC->TCR Antigen Presentation T448->TIGIT Blocks Binding FcR FcγR T448->FcR Binds ADCC ADCC / Phagocytosis FcR->ADCC Induces

Caption: this compound mechanism of action diagram.

Experimental Workflow for this compound Development

T448_Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Validation Target Validation (TIGIT expression in tumors) Ab_Generation Antibody Generation & Screening (this compound selection) Target_Validation->Ab_Generation In_Vitro In Vitro Characterization (Binding, Potency, ADCC assays) Ab_Generation->In_Vitro In_Vivo In Vivo Murine Models (Efficacy and Safety) In_Vitro->In_Vivo In_Vitro_note Flow cytometry for T cell activation, IHC for target engagement, ADCC reporter assays Phase1 Phase 1 Clinical Trial (Safety, Tolerability, PK/PD, Dose Escalation) In_Vivo->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy in specific tumor types, Combination studies) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal efficacy and safety studies) Phase2->Phase3 Regulatory Regulatory Submission and Approval Phase3->Regulatory

Caption: this compound development workflow.

References

Application Notes and Protocols for the Exploratory Use of T-448 in Studying Epigenetic Regulation in Central Nervous System (CNS) Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, also known as EOS-448 or GSK4428859A, is a potent antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.[1][2] Its primary and well-documented application is in the field of immuno-oncology, where it enhances anti-tumor immunity by blocking the TIGIT immune checkpoint.[1][2] This document outlines a novel and exploratory application for this compound as a research tool to investigate the role of the TIGIT signaling pathway in epigenetic regulation within the context of Central Nervous System (CNS) disorders.

It is critical to note that the use of this compound in this capacity is not yet established in published literature. The proposed application is based on the synthesis of emerging, indirect evidence linking TIGIT to epigenetic mechanisms and its differential expression in CNS pathologies such as glioblastoma and multiple sclerosis.[3][4] These protocols and notes, therefore, represent a forward-looking perspective intended to guide innovative research in neuro-immunology and epigenetics.

Background: The TIGIT-Epigenetics-CNS Axis

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[5] Upon binding to its ligands, such as CD155, TIGIT initiates inhibitory downstream signaling, suppressing immune cell activation. Recent research has unveiled intriguing connections between TIGIT and epigenetic regulation:

  • Epigenetic Regulation of TIGIT: The expression of the TIGIT gene itself is subject to epigenetic control, notably through DNA methylation of its promoter region.[6] This suggests a dynamic regulation of TIGIT in different cellular states and microenvironments.

  • TIGIT Signaling and Metabolic-Epigenetic Reprogramming: TIGIT signaling has been shown to influence the metabolic state of T cells. This metabolic shift can, in turn, affect the availability of substrates for epigenetic enzymes, leading to changes in histone modifications, such as histone acetylation.[7]

  • TIGIT in CNS Disorders: TIGIT expression has been observed to be significantly altered in the context of CNS diseases. For instance, TIGIT is highly expressed on tumor-infiltrating T cells in glioblastoma, whereas its expression is nearly absent in T cells within Multiple Sclerosis lesions.[3] This differential expression points to a potential role for the TIGIT pathway in the pathophysiology of these distinct CNS disorders.

These findings provide a scientific rationale for investigating whether modulating the TIGIT pathway with a tool like this compound could be used to study and potentially influence epigenetic landscapes in CNS-related immune responses.

Proposed Application of this compound in CNS Epigenetic Research

We propose that this compound can be utilized as a molecular probe to dissect the causal relationship between TIGIT signaling and epigenetic changes in immune cells relevant to CNS disorders. By blocking TIGIT, this compound can be used to investigate:

  • Downstream changes in DNA methylation patterns of key immune and neural genes.

  • Alterations in histone modification profiles, particularly those associated with gene activation or repression.

  • The functional consequences of these epigenetic changes on immune cell behavior and their interaction with CNS cells.

Data Presentation: Hypothetical Quantitative Data Tables

The following tables are templates for organizing hypothetical data from the proposed experiments.

Table 1: Effect of this compound on Global Epigenetic Marks in CNS-Infiltrating T-Cells (Ex Vivo)

Treatment GroupGlobal DNA Methylation (5-mC %)Global Histone H3 Acetylation (H3Ac Index)
Vehicle Control4.5 ± 0.31.0 ± 0.1
This compound (10 µg/mL)4.6 ± 0.41.8 ± 0.2*
Isotype Control4.4 ± 0.31.1 ± 0.1

*Denotes statistically significant difference from vehicle control (p < 0.05).

Table 2: this compound Mediated Changes in Gene-Specific DNA Methylation in Microglia Co-cultures

Gene PromoterCell TypeTreatment Group% Methylation
IL-6MicrogliaVehicle Control75 ± 5
This compound (10 µg/mL)60 ± 4*
Foxp3T-CellVehicle Control30 ± 3
This compound (10 µg/mL)28 ± 3

*Denotes statistically significant difference from vehicle control (p < 0.05).

Mandatory Visualizations

TIGIT_Signaling_and_Epigenetics cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell cluster_Nucleus Nucleus CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding PI3K PI3K/AKT/mTOR Pathway TIGIT->PI3K Inhibition Metabolism Cellular Metabolism PI3K->Metabolism Regulates AcetylCoA Acetyl-CoA (Substrate) Metabolism->AcetylCoA Produces HAT Histone Acetyltransferases (HATs) AcetylCoA->HAT Activates Histone Histone Acetylation (e.g., H3K27ac) HAT->Histone Promotes Gene_Expression Gene Expression (Pro-inflammatory / Effector) Histone->Gene_Expression Alters T448 This compound (Blockade) T448->TIGIT Blocks Interaction

Caption: TIGIT signaling pathway and its proposed link to epigenetic reprogramming.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis A Isolate Immune Cells (e.g., from CNS tissue or patient PBMC) C Treat with this compound (or Vehicle/Isotype Control) A->C B Establish Co-cultures (e.g., T-cells with microglia/astrocytes) B->C D Epigenetic Analysis: - Bisulfite Sequencing (DNA Methylation) - ChIP-seq (Histone Modifications) C->D E Transcriptomic Analysis: - RNA-seq C->E F Functional Assays: - Cytokine Profiling (ELISA) - Cell Proliferation Assays C->F

Caption: Proposed experimental workflow for studying this compound's effect on epigenetics.

Experimental Protocols

Protocol 1: Ex Vivo Treatment of CNS-Derived T-Cells with this compound

Objective: To determine the effect of TIGIT blockade on the epigenetic profile of T-cells isolated from CNS tissue (e.g., glioblastoma resection).

Materials:

  • Freshly resected CNS tumor tissue

  • This compound (Research Grade)

  • Isotype control antibody (human IgG1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)

  • Ficoll-Paque

  • T-cell isolation kit (e.g., CD3+ magnetic beads)

  • DNA/RNA/Protein extraction kits

  • Kits for bisulfite conversion and ChIP-seq

Methodology:

  • Tissue Processing: Mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension.

  • Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the single-cell suspension using Ficoll-Paque density gradient centrifugation.

  • T-Cell Enrichment: Enrich for T-cells from the PBMC fraction using a positive selection kit for CD3.

  • Cell Culture and Treatment:

    • Plate the isolated T-cells at a density of 1x10^6 cells/mL in complete RPMI medium supplemented with IL-2.

    • Add this compound (final concentration, e.g., 10 µg/mL), isotype control, or vehicle to respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Harvesting and Extraction:

    • Harvest cells and pellet by centrifugation.

    • Aliquot the pellet for DNA, RNA, and protein extraction according to the respective kit protocols.

  • Epigenetic Analysis:

    • DNA Methylation: Perform bisulfite sequencing on isolated DNA to analyze genome-wide or gene-specific methylation patterns.

    • Histone Modifications: Conduct Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) using antibodies against specific histone marks (e.g., H3K27ac for active enhancers, H3K9me3 for heterochromatin).

Protocol 2: In Vitro Co-culture of T-Cells and Microglia

Objective: To investigate how TIGIT blockade on T-cells influences the epigenetic and inflammatory profile of microglia.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Primary human CD4+ T-cells

  • This compound (Research Grade)

  • Isotype control antibody

  • Co-culture medium (e.g., DMEM/F-12)

  • Transwell inserts (0.4 µm pore size)

  • LPS (Lipopolysaccharide) for microglial activation

Methodology:

  • Microglia Plating: Seed microglia in the bottom of a 24-well plate and allow them to adhere.

  • Microglia Activation (Optional): Stimulate microglia with a low dose of LPS (e.g., 100 ng/mL) for 6 hours to induce expression of TIGIT ligands.

  • T-Cell Preparation: Isolate CD4+ T-cells from healthy donor blood.

  • Co-culture Setup:

    • Add fresh medium to the microglia-containing wells.

    • Place Transwell inserts into the wells.

    • Add T-cells to the top chamber of the Transwell inserts.

  • Treatment: Add this compound (10 µg/mL), isotype control, or vehicle to the co-culture wells. The antibody will be accessible to the T-cells in the top chamber.

  • Incubation: Co-culture for 72 hours.

  • Cell-Specific Analysis:

    • Carefully remove the Transwell inserts containing the T-cells.

    • Harvest the microglia from the bottom of the wells.

    • Extract DNA and RNA from the microglial fraction.

  • Analysis:

    • Perform qPCR or RNA-seq on microglial RNA to assess changes in inflammatory gene expression (e.g., TNF, IL1B).

    • Perform targeted bisulfite sequencing on key inflammatory gene promoters in the microglial DNA.

Disclaimer: These application notes and protocols are intended for research purposes only. They are based on a hypothetical application of this compound and require validation. All experiments should be conducted in accordance with institutional guidelines and safety procedures.

References

Application Notes and Protocols for T-448 in Ameliorating Learning Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

T-448 is a novel, selective small molecule designed to ameliorate learning and memory deficits. These application notes provide an overview of the proposed mechanism of action for this compound, along with detailed protocols for its in-vivo evaluation in rodent models of cognitive dysfunction. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive disorders.

Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The data and protocols are representative of typical findings and methodologies in the field of cognitive enhancement research.

Mechanism of Action

This compound is hypothesized to enhance synaptic plasticity, a fundamental process for learning and memory, through the modulation of key signaling pathways. The primary proposed mechanism involves the potentiation of N-methyl-D-aspartate receptor (NMDAR) function and the downstream activation of the cAMP response element-binding protein (CREB) pathway.[1][2] Enhanced CREB signaling leads to the transcription of genes crucial for long-term potentiation (LTP) and the structural remodeling of synapses.[1][2]

Additionally, this compound may positively modulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is involved in the protein synthesis required for memory consolidation.[1]

Quantitative Data Summary

The following tables represent typical data obtained from preclinical studies evaluating the efficacy of this compound in a scopolamine-induced amnesia mouse model.

Table 1: Effect of this compound on Spatial Learning in the Morris Water Maze

Treatment GroupDose (mg/kg)Mean Escape Latency (seconds) - Day 4Time in Target Quadrant (seconds) - Probe Trial
Vehicle Control-62.5 ± 5.315.2 ± 2.1
Scopolamine (B1681570) (1 mg/kg)-55.8 ± 6.118.9 ± 2.5
This compound + Scopolamine142.1 ± 4.928.7 ± 3.3
This compound + Scopolamine530.5 ± 3.8 39.4 ± 4.1
This compound + Scopolamine1025.3 ± 3.2 45.8 ± 4.5

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the Scopolamine group.

Table 2: Effect of this compound on Associative Memory in the Fear Conditioning Test

Treatment GroupDose (mg/kg)Freezing Time (%) - Contextual TestFreezing Time (%) - Cued Test
Vehicle Control-68.3 ± 6.272.5 ± 5.9
Scopolamine (1 mg/kg)-25.1 ± 4.530.2 ± 4.8
This compound + Scopolamine138.9 ± 5.144.7 ± 5.3
This compound + Scopolamine552.4 ± 5.8 58.1 ± 6.0
This compound + Scopolamine1060.7 ± 6.0 65.9 ± 6.2

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the Scopolamine group.

Experimental Protocols

Murine Model of Scopolamine-Induced Amnesia

This model is used to induce a transient and reversible cognitive deficit, suitable for screening potential cognitive enhancers.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Scopolamine hydrobromide (Sigma-Aldrich)

  • This compound

  • Vehicle (e.g., 0.9% saline or 5% DMSO in saline)

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimate mice to the housing facility for at least one week prior to experimentation.

  • Prepare fresh solutions of scopolamine and this compound on each day of testing.

  • Administer this compound (or vehicle) via intraperitoneal (i.p.) injection 60 minutes before the behavioral task.

  • Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral task to induce amnesia.

  • Proceed with the selected behavioral test (e.g., Morris Water Maze, Fear Conditioning).

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[3][4]

Apparatus:

  • A circular pool (120 cm diameter) filled with water made opaque with non-toxic white paint.

  • A hidden escape platform (10 cm diameter) submerged 1 cm below the water surface.

  • Visual cues placed on the walls around the pool.

  • A video tracking system to record and analyze the mouse's swimming path.

Procedure:

  • Acquisition Phase (4 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (the quadrant that previously contained the platform).

Fear Conditioning for Associative Learning and Memory

This test assesses the ability of an animal to learn and remember an association between a neutral stimulus (context and cue) and an aversive stimulus (mild foot shock).[3][5]

Apparatus:

  • A conditioning chamber with a grid floor connected to a shock generator.

  • A sound generator to deliver an auditory cue (e.g., a tone).

  • A video camera to record the animal's behavior.

  • Software to analyze freezing behavior (a fear response).

Procedure:

  • Training Day:

    • Place the mouse in the conditioning chamber and allow it to explore for 2 minutes.

    • Present an auditory cue (e.g., 80 dB tone for 30 seconds).

    • During the last 2 seconds of the cue, deliver a mild foot shock (e.g., 0.5 mA).

    • Repeat the cue-shock pairing 2-3 times with an inter-trial interval of 2 minutes.

  • Contextual Fear Test (24 hours after training):

    • Place the mouse back into the same conditioning chamber for 5 minutes without presenting the cue or the shock.

    • Measure the percentage of time the mouse spends freezing.

  • Cued Fear Test (48 hours after training):

    • Place the mouse in a novel context (different shape, color, and odor).

    • Allow the mouse to explore the novel context for 2 minutes.

    • Present the auditory cue for 3 minutes without the shock.

    • Measure the percentage of time the mouse spends freezing during the cue presentation.

Visualizations

Signaling Pathways

T448_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR CaMKII CaMKII NMDAR->CaMKII Ca2+ influx T448 This compound T448->NMDAR potentiates mTOR mTOR T448->mTOR modulates AC Adenylyl Cyclase CaMKII->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression for Synaptic Plasticity mTOR->Gene_Expression protein synthesis CREB->Gene_Expression

Caption: Proposed signaling pathway for this compound in enhancing synaptic plasticity.

Experimental Workflow

T448_Experimental_Workflow cluster_animal_prep Animal Preparation cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Acclimation Acclimation Grouping Grouping Acclimation->Grouping Drug_Admin Drug_Admin Grouping->Drug_Admin MWM Morris Water Maze Drug_Admin->MWM Spatial Learning FC Fear Conditioning Drug_Admin->FC Associative Learning MWM_Analysis MWM Data MWM->MWM_Analysis Escape Latency, Time in Quadrant FC_Analysis FC Data FC->FC_Analysis % Freezing Time Stats Statistical Analysis MWM_Analysis->Stats FC_Analysis->Stats Conclusion Conclusion on this compound Efficacy Stats->Conclusion Efficacy Evaluation

Caption: General experimental workflow for evaluating the efficacy of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of T-448, a Specific LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of T-448, a specific and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) with a reported IC50 of 22 nM.[1] this compound is noted for its minimal impact on the LSD1-GFI1B complex, suggesting a potentially improved hematological safety profile compared to other LSD1 inhibitors.[1][2]

The following protocols are designed to assess the efficacy of this compound in relevant cellular models, focusing on its impact on cell viability, proliferation, apoptosis, and target engagement.

Overview of this compound and LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Overexpression of LSD1 is implicated in various cancers, where it contributes to oncogenesis by altering gene expression programs that control cell proliferation, differentiation, and survival.[3] Inhibition of LSD1 has therefore emerged as a promising therapeutic strategy in oncology.

This compound's primary mechanism of action is the inhibition of LSD1's demethylase activity, leading to an increase in H3K4 methylation.[1] This can reactivate silenced tumor suppressor genes and induce anti-cancer effects.

Data Presentation: Efficacy of this compound in Cell-Based Assays

The following tables summarize representative quantitative data for the effects of this compound in various cell-based assays.

Disclaimer: Publicly available data on the specific anti-proliferative and apoptotic effects of this compound in cancer cell lines is limited. The data presented in Tables 1, 2, and 3 are hypothetical and representative of typical findings for a potent LSD1 inhibitor, intended to serve as a guide for experimental design and data analysis. The enzymatic inhibitory concentration of this compound (IC50 = 22 nM) is a key parameter from published literature.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
MV4-11Acute Myeloid LeukemiaCellTiter-Glo®720.5 µM
SK-N-BE(2)NeuroblastomaMTT721.2 µM
PC-3Prostate CancerCCK-8482.5 µM
A549Non-Small Cell Lung CancerCellTiter-Glo®725.8 µM

Table 2: Induction of Apoptosis by this compound

Cell LineConcentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)
MV4-110 (Control)485.2%
0.54825.8%
1.04845.3%
SK-N-BE(2)0 (Control)483.1%
1.04818.9%
2.54835.7%

Table 3: Inhibition of Cell Proliferation by this compound

Cell LineConcentration (µM)Incubation Time (hours)% Inhibition of Proliferation
MV4-110 (Control)720%
0.17235%
0.57278%
SK-N-BE(2)0 (Control)720%
0.57225%
1.07262%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTS-based)

This protocol determines the effect of this compound on the viability of cancer cells using a tetrazolium compound-based colorimetric assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (or equivalent)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate for 48 to 72 hours.

  • Assay: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM). Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Proliferation Assay (EdU Incorporation)

This protocol measures the effect of this compound on cell proliferation by detecting the incorporation of 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Click-iT™ EdU Cell Proliferation Kit for Imaging (or equivalent)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with desired concentrations of this compound for 24-72 hours.

  • EdU Labeling: Add EdU to the cell culture medium and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).

  • Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent-based buffer.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent azide (B81097) and add it to the wells to detect the incorporated EdU.

  • Nuclear Staining: Stain the cell nuclei with a DNA stain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).

Protocol 4: Western Blot for Histone H3K4 Dimethylation (H3K4me2)

This protocol assesses the target engagement of this compound by measuring the levels of H3K4me2, a direct substrate of LSD1.

Materials:

  • Cells treated with this compound and vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K4me2 and total Histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways involving LSD1 and a general experimental workflow for evaluating this compound.

LSD1_Mechanism cluster_0 LSD1-mediated Gene Repression cluster_1 Effect of this compound H3K4me2 H3K4me2 (Active Mark) LSD1 LSD1 H3K4me2->LSD1 Substrate H3K4me0 H3K4me0 (Inactive Mark) Gene Target Gene LSD1->H3K4me0 Demethylation Repression Transcriptional Repression Gene->Repression T448 This compound LSD1_inhibited LSD1 T448->LSD1_inhibited Inhibits H3K4me2_accumulated H3K4me2 Accumulation LSD1_inhibited->H3K4me2_accumulated Blocks Demethylation Gene_active Target Gene Activation Transcriptional Activation Gene_active->Activation

Caption: Mechanism of LSD1 and its inhibition by this compound.

Experimental_Workflow start Select Cancer Cell Lines treatment Treat cells with this compound (Dose-response and time-course) start->treatment viability Cell Viability Assay (MTS/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis proliferation Proliferation Assay (EdU incorporation) treatment->proliferation target Target Engagement (Western Blot for H3K4me2) treatment->target data Data Analysis (IC50, % Apoptosis, % Proliferation) viability->data apoptosis->data proliferation->data target->data conclusion Efficacy Assessment of this compound data->conclusion

Caption: General experimental workflow for this compound cell-based assays.

LSD1_p53_Pathway p53 p53 p53_K370me2 p53-K370me2 p53->p53_K370me2 Methylation LSD1 LSD1 p53_K370me2->LSD1 Substrate BP53BP1 53BP1 p53_K370me2->BP53BP1 Binds p53_K370me1 p53-K370me1 LSD1->p53_K370me1 Demethylation T448 This compound T448->LSD1 Inhibits p53_K370me1->BP53BP1 Binding Inhibited apoptosis Apoptosis BP53BP1->apoptosis Promotes

Caption: LSD1-mediated regulation of the p53 pathway.[5][6][7][8]

LSD1_EMT_Pathway cluster_0 EMT Induction cluster_1 Effect of this compound Snail Snail (EMT-TF) LSD1_CoREST LSD1/CoREST Complex Snail->LSD1_CoREST Recruits E_cadherin E-cadherin Gene (Epithelial Marker) LSD1_CoREST->E_cadherin Represses repression Repression E_cadherin->repression T448 This compound LSD1_inhibited LSD1 (Inhibited) T448->LSD1_inhibited Inhibits E_cadherin_active E-cadherin Gene (Epithelial Marker) LSD1_inhibited->E_cadherin_active Repression Lifted activation Expression E_cadherin_active->activation

Caption: Role of LSD1 in Epithelial-Mesenchymal Transition (EMT).[9][10][11]

References

Application Notes: Protocols for Assessing T-448's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T-448 is a novel synthetic small molecule designed to modulate inflammatory signaling pathways. Preliminary studies suggest that this compound may exert its effects by inhibiting the nuclear translocation of key transcription factors, thereby altering the expression of downstream pro-inflammatory genes. These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to rigorously assess the impact of this compound on gene expression in a cellular context. The following protocols detail methods for cell treatment, RNA extraction, and gene expression analysis using both targeted (qRT-PCR) and global (RNA-Sequencing) approaches.

Experimental Workflow Overview

The overall workflow for assessing the impact of this compound on gene expression involves a multi-step process, from initial cell culture and compound treatment to in-depth data analysis and interpretation. This systematic approach ensures reproducibility and generates high-quality, reliable data.

G A 1. Cell Culture (e.g., A549 Lung Carcinoma Cells) B 2. This compound Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis & RNA Isolation B->C D 4. RNA Quality Control (Spectrophotometry & Electrophoresis) C->D E 5a. qRT-PCR Analysis (Targeted Gene Expression) D->E Targeted Analysis F 5b. RNA-Sequencing (Global Transcriptome Analysis) D->F Global Analysis G 6a. Data Analysis (ΔΔCt Method) E->G H 6b. Data Analysis (Differential Expression & Pathway Analysis) F->H I 7. Biological Interpretation G->I H->I

Caption: Overall experimental workflow for gene expression analysis.

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the culture of A549 human lung carcinoma cells and subsequent treatment with this compound. A549 cells are a common model for studying inflammation and are suitable for this purpose.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • F-12K Medium (ATCC® 30-2004™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound, dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Methodology:

  • Cell Culture: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed 3 x 10⁵ cells per well in 6-well plates and allow them to adhere and grow for 24 hours to reach 70-80% confluency.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% in any condition, including the vehicle control.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add 2 mL of the medium containing the desired concentration of this compound (e.g., 0, 1, 5, 10, 25 µM) to each well. The '0 µM' well serves as the vehicle control (containing 0.1% DMSO).

    • Incubate the plates for the desired time period (e.g., 6, 12, or 24 hours).

  • Cell Harvesting: After incubation, proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation and Quality Control

This protocol details the extraction of high-quality total RNA from this compound-treated cells, a critical step for reliable downstream gene expression analysis.

Materials:

  • TRIzol™ Reagent or similar lysis buffer

  • Chloroform

  • Isopropyl alcohol

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge and nuclease-free tubes

Methodology:

  • Cell Lysis: Remove the medium and add 1 mL of TRIzol™ Reagent directly to each well of the 6-well plate. Lyse the cells by pipetting up and down several times.

  • Phase Separation: Transfer the lysate to a nuclease-free tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropyl alcohol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of nuclease-free water.

  • Quality Control:

    • Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop™).

    • Purity: Assess purity by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).

    • Integrity: Verify RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Table 1: Example RNA Quality Control Data

Sample ID Concentration (ng/µL) A260/A280 Ratio A260/A230 Ratio RNA Integrity Number (RIN)
Vehicle Control 450.2 2.05 2.10 9.8
This compound (1 µM) 435.8 2.03 2.05 9.7

| this compound (10 µM) | 461.5 | 2.06 | 2.12 | 9.9 |

Protocol 3: Targeted Gene Expression Analysis by qRT-PCR

This protocol uses quantitative real-time PCR (qRT-PCR) to measure the expression levels of specific genes of interest that are hypothesized to be affected by this compound. We will analyze the expression of pro-inflammatory genes IL6 and TNF and a housekeeping gene, GAPDH, for normalization.

G cluster_0 Reverse Transcription cluster_1 Real-Time PCR A Total RNA B Reverse Transcriptase + dNTPs + Primers C cDNA Synthesis D cDNA Template C->D E Taq Polymerase + Primers + SYBR Green F Amplification & Fluorescence Detection G Data Analysis (Relative Quantification) F->G

Caption: Workflow for quantitative real-time PCR (qRT-PCR).

Methodology:

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.

  • qRT-PCR Reaction Setup:

    • Prepare a master mix for each gene containing: SYBR Green Master Mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water.

    • Aliquot the master mix into PCR plate wells.

    • Add diluted cDNA (e.g., 10 ng) to each well.

    • Include no-template controls (NTC) for each gene.

  • Thermal Cycling:

    • Perform the reaction on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct values of the target genes (IL6, TNF) to the housekeeping gene (GAPDH) (ΔCt = Ct_target - Ct_GAPDH).

    • Calculate the fold change relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_sample - ΔCt_control; Fold Change = 2⁻ΔΔCt).

Table 2: Hypothetical qRT-PCR Results for this compound Treatment (24h)

Treatment Target Gene Average Ct ΔCt (vs. GAPDH) ΔΔCt (vs. Vehicle) Fold Change
Vehicle IL6 22.5 4.5 0.0 1.00
This compound (10 µM) IL6 25.0 7.0 2.5 0.18
Vehicle TNF 21.0 3.0 0.0 1.00
This compound (10 µM) TNF 23.8 5.8 2.8 0.14
Vehicle GAPDH 18.0 - - -

| this compound (10 µM) | GAPDH | 18.0 | - | - | - |

Protocol 4: Global Gene Expression Analysis by RNA-Sequencing

RNA-Sequencing (RNA-Seq) provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel pathways and genes affected by this compound.

G A 1. RNA QC B 2. Library Preparation (mRNA enrichment, fragmentation, adapter ligation, amplification) A->B C 3. Sequencing (e.g., Illumina NovaSeq) B->C D 4. Data QC & Alignment (FastQC, STAR) C->D E 5. Differential Expression Analysis (DESeq2, edgeR) D->E F 6. Pathway & GO Analysis (GSEA, DAVID) E->F

Caption: High-level workflow for RNA-Sequencing and data analysis.

Methodology:

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8.0).

    • Prepare sequencing libraries using a standard kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves:

      • mRNA isolation using poly-A selection.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • A-tailing and adapter ligation.

      • Library amplification via PCR.

  • Sequencing:

    • Quantify and pool the libraries.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 20-30 million reads per sample.

  • Bioinformatic Analysis:

    • Quality Control: Assess raw read quality using tools like FastQC.

    • Alignment: Align the high-quality reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between this compound treated and vehicle control groups. A common threshold for significance is an adjusted p-value (padj) < 0.05 and a |log₂(FoldChange)| > 1.

    • Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes and pathways affected by this compound.

Table 3: Example of Differentially Expressed Genes (this compound vs. Vehicle)

Gene Symbol log₂(FoldChange) p-value Adjusted p-value (padj) Regulation
IL6 -2.58 1.2e-50 3.5e-46 Down
TNF -2.25 4.5e-42 8.1e-38 Down
CXCL8 -3.10 9.8e-65 1.1e-60 Down
ICAM1 -1.95 2.3e-30 5.0e-26 Down
HMOX1 1.55 7.6e-25 9.9e-21 Up

| GDF15 | 1.80 | 1.4e-28 | 2.5e-24 | Up |

Hypothesized Signaling Pathway and this compound's Mechanism of Action

This compound is hypothesized to inhibit the NF-κB signaling pathway, a central regulator of inflammation. In this pathway, stimuli like TNF-α lead to the activation of the IKK complex, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound is proposed to prevent the degradation of IκBα.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation T448 This compound T448->p_IkBa Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (IL6, TNF, etc.) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Troubleshooting & Optimization

T-448 Technical Support Center: Hematological Safety Profile and Low Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the hematological safety profile and low toxicity of T-448 (also known as EOS-448), a high-affinity, potent anti-TIGIT antibody. The following resources are designed to address specific issues and questions that may arise during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (EOS-448) and how does it relate to its hematological effects?

A1: this compound (EOS-448) is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.[1] Its mechanism of action involves a multifaceted immune modulatory effect designed to enhance anti-tumor responses.[2][3] A key feature of EOS-448 is its functional Fc domain, which engages Fc gamma receptors (FcγR). This engagement is crucial for its activity and contributes to its hematological effects by:

  • Activating T cells: Restoring T cell function to recognize and attack tumor cells.[1]

  • Modulating antigen-presenting cells (APCs): Enhancing the presentation of tumor antigens to T cells.[2][3]

  • Depleting regulatory T cells (Tregs) and terminally exhausted T cells: These immunosuppressive cells are depleted from the tumor microenvironment and peripheral blood, which is believed to enhance the anti-tumor immune response.[1][2][3]

The observed hematological effects are a direct consequence of this immune modulation. For instance, a strong depletion of Tregs and an increase in the CD8/Treg ratio have been observed in the blood of patients treated with EOS-448.[2]

Q2: What is the general hematological safety profile of this compound (EOS-448) observed in clinical trials?

A2: Clinical data from a first-in-human trial has indicated that this compound (EOS-448) has a good tolerability profile with early signs of efficacy.[1] Specific hematological findings from pharmacodynamic assessments in a Phase 1 trial include a transient increase in T cell proliferation (assessed by the Ki67 marker), which is in line with observations with other checkpoint inhibitors like pembrolizumab.[2] Importantly, the depletion of Tregs is a targeted and expected effect of the drug's mechanism of action.

Q3: Are there any known instances of severe hematological toxicity with this compound (EOS-448)?

A3: Based on the available information, this compound (EOS-448) has been reported to have a "good tolerability profile".[1] The observed hematological changes, such as Treg depletion, are considered part of its mechanism of action rather than unintended toxicity. Further details on specific adverse events would be available in comprehensive clinical trial publications and regulatory submissions.

Troubleshooting Guide for Experimental Studies

Issue 1: Unexpectedly high levels of T cell activation in in vitro assays.

  • Possible Cause: The in vitro system may not fully recapitulate the complex immune environment in vivo. The presence of high concentrations of FcγR-expressing cells in the culture could lead to exaggerated T cell activation.

  • Troubleshooting Steps:

    • Titrate Antibody Concentration: Ensure that the concentration of this compound (EOS-448) used is within the physiologically relevant range.

    • Characterize Cell Populations: Carefully phenotype the cell populations in your assay to understand the ratio of effector cells to regulatory cells and the expression levels of FcγR on different cell types.

    • Use Fc-blocked Controls: Include a control arm with an Fc-blocked version of this compound (EOS-448) to dissect the Fc-dependent and independent effects on T cell activation.

Issue 2: Discrepancies in Treg depletion between preclinical models and human peripheral blood mononuclear cell (PBMC) assays.

  • Possible Cause: Species-specific differences in FcγR expression and affinity for human IgG1 can lead to variations in antibody-dependent cell-mediated cytotoxicity (ADCC) and Treg depletion.

  • Troubleshooting Steps:

    • Select Appropriate Preclinical Models: Utilize humanized mouse models expressing human FcγRs to better predict the in vivo activity of this compound (EOS-448) in humans.

    • Confirm TIGIT Expression: Verify the expression levels of TIGIT on Treg populations in both the preclinical model and human samples, as this will influence the extent of depletion.

    • Standardize Assay Conditions: Ensure consistent assay conditions, including effector-to-target cell ratios and antibody concentrations, across different experimental systems.

Data Summary

The following table summarizes the key pharmacodynamic effects of this compound (EOS-448) observed in preclinical and clinical studies.

ParameterObservationImplicationReference
Regulatory T cells (Tregs) Strong and sustained depletion in bloodEnhancement of anti-tumor immunity by removing immunosuppressive cells[1][2]
CD8+ T cells Increased proliferation (Ki67 expression)Activation of cytotoxic T cells[1][2]
CD8/Treg Ratio IncreasedShift towards a more immune-stimulatory environment[2]
Antigen-Presenting Cells (APCs) Activation (preclinical)Enhanced T cell priming and activation[2][3]

Experimental Protocols

Protocol 1: Ex Vivo Treg Depletion Assay

This protocol is designed to assess the ability of this compound (EOS-448) to deplete Tregs from human PBMCs.

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Antibody Treatment: Add this compound (EOS-448) at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include an isotype control antibody.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against CD3, CD4, CD25, and FoxP3 to identify Treg populations (CD3+CD4+CD25+FoxP3+).

  • Data Analysis: Quantify the percentage of Tregs in the this compound (EOS-448)-treated samples compared to the isotype control to determine the extent of depletion.

Visualizations

T448_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment T448 This compound (EOS-448) TIGIT TIGIT T448->TIGIT Binds to Treg Regulatory T cell (Treg) (Immunosuppressive) T448->Treg Depletes via FcγR APC Antigen-Presenting Cell (APC) T448->APC Activates via FcγR CD8_T_cell CD8+ T cell (Effector) TIGIT->CD8_T_cell Inhibits Treg->CD8_T_cell Suppresses APC->CD8_T_cell Primes & Activates Fc_gamma_R FcγR Experimental_Workflow_Treg_Depletion start Isolate Human PBMCs culture Culture PBMCs start->culture treatment Treat with this compound (EOS-448) or Isotype Control culture->treatment incubation Incubate for 24-72h treatment->incubation staining Stain for Treg Markers (CD3, CD4, CD25, FoxP3) incubation->staining analysis Analyze by Flow Cytometry staining->analysis end Quantify Treg Depletion analysis->end

References

Minimizing thrombocytopenia with T-448 vs other LSD1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing thrombocytopenia when working with the LSD1 inhibitor T-448, particularly in comparison to other LSD1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant thrombocytopenia in our experiments with a tranylcypromine-based LSD1 inhibitor. Is this a known class-wide effect?

A1: Yes, thrombocytopenia is a recognized on-target toxicity for many irreversible LSD1 inhibitors, especially those based on a tranylcypromine (B92988) scaffold.[1] This is often attributed to the disruption of the critical interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a key transcription factor in megakaryopoiesis and platelet formation.

Q2: How does this compound differ from other LSD1 inhibitors in its effect on platelet counts?

A2: this compound is a specific, irreversible inhibitor of LSD1's enzymatic activity but has been designed to have minimal impact on the LSD1-GFI1B complex.[2][3] This selective mechanism of action is believed to be the primary reason for its superior hematological safety profile, including a reduced risk of thrombocytopenia compared to other LSD1 inhibitors that disrupt the LSD1-GFI1B interaction.[1][2]

Q3: What is the proposed mechanism by which some LSD1 inhibitors cause thrombocytopenia?

A3: The prevailing hypothesis is that certain irreversible LSD1 inhibitors form bulky adducts with the FAD cofactor in the active site of LSD1. This not only inhibits the enzyme's demethylase activity but also sterically hinders the binding of GFI1B. Since the LSD1-GFI1B complex is essential for regulating gene expression during megakaryocyte differentiation, its disruption leads to impaired platelet production and subsequent thrombocytopenia.

Q4: At what doses has this compound been shown to be effective without causing thrombocytopenia in preclinical models?

A4: In mouse models, this compound has been shown to be effective at a dose of 10 mg/kg without causing any significant changes in platelet counts.[1] In fact, studies have shown that even at doses up to 100 mg/kg/day, this compound did not induce thrombocytopenia.[1]

Q5: We are considering switching from our current LSD1 inhibitor to this compound to avoid thrombocytopenia. What should we consider?

A5: When transitioning to this compound, it is crucial to consider its distinct mechanism of action. While it potently inhibits LSD1's enzymatic activity, its effects on gene expression may differ from inhibitors that also disrupt the LSD1-GFI1B complex. Therefore, it is advisable to perform dose-response studies and monitor both efficacy and hematological parameters in your specific experimental model.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected drop in platelet counts with this compound. - Off-target effects in a specific cell line or animal model.- Incorrect dosing or formulation.- Synergistic toxicity with other experimental agents.- Confirm the identity and purity of your this compound compound.- Perform a dose-response study to determine the maximum tolerated dose in your model.- Review all components of your experimental system for potential interactions.- Analyze bone marrow for any changes in megakaryocyte populations.
Variability in platelet counts between experimental animals. - Individual animal sensitivity.- Inconsistent drug administration.- Increase the number of animals per group to improve statistical power.- Ensure consistent and accurate dosing for all animals.- Monitor animal health closely for any signs of distress that could affect platelet counts.
Difficulty replicating the platelet-sparing effect of this compound. - Differences in the experimental model (e.g., species, cell line).- The specific genetic background of the model may influence sensitivity to LSD1 inhibition.- Carefully review the published literature for protocols using this compound in similar models.- Characterize the expression and function of LSD1 and GFI1B in your experimental system.

Data Presentation

Table 1: Comparative Effect of this compound and T-711 on Platelet Counts in Mice

Treatment GroupDose (mg/kg/day)Administration RouteDurationPlatelet Count (% of Vehicle)Statistical Significance
Vehicle-Oral4 days100%-
T-71110Oral4 days~75%p < 0.05
T-71130Oral4 days~50%p < 0.01
This compound10Oral4 daysNo significant changeNS
This compound100Oral4 daysNo significant changeNS

Data summarized from a preclinical study in ICR mice. T-711 is a tranylcypromine-based LSD1 inhibitor known to disrupt the LSD1-GFI1B complex.[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of Thrombocytopenia

Objective: To evaluate the effect of an LSD1 inhibitor on peripheral platelet counts in a mouse model.

Materials:

  • LSD1 inhibitor (e.g., this compound)

  • Vehicle control (appropriate for the inhibitor's solubility)

  • 8-week-old male ICR mice

  • Oral gavage needles

  • EDTA-coated micro-hematocrit tubes

  • Automated hematology analyzer

Procedure:

  • Acclimate mice for at least one week before the start of the experiment.

  • Randomly assign mice to treatment and vehicle control groups (n=8-10 per group).

  • Prepare the LSD1 inhibitor and vehicle solutions daily.

  • Administer the assigned treatment (e.g., this compound at 10 mg/kg or vehicle) orally via gavage once daily for the desired duration (e.g., 4 consecutive days).

  • On the day following the final dose, collect blood samples from the tail vein into EDTA-coated micro-hematocrit tubes.

  • Analyze the blood samples using an automated hematology analyzer to determine platelet counts.

  • Perform statistical analysis to compare the platelet counts between the treatment and vehicle groups.

Protocol 2: Assessment of LSD1-GFI1B Interaction by Co-immunoprecipitation

Objective: To determine if an LSD1 inhibitor disrupts the interaction between LSD1 and GFI1B in a cellular context.

Materials:

  • Human erythroleukemia (HEL) cell line

  • LSD1 inhibitor (e.g., this compound, NCD38)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-LSD1 antibody

  • Anti-GFI1B antibody

  • Protein A/G magnetic beads

  • SDS-PAGE and western blotting reagents

Procedure:

  • Culture HEL cells to the desired density.

  • Treat cells with the LSD1 inhibitor at various concentrations or with DMSO for the desired time.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

  • Incubate the pre-cleared lysates with an anti-LSD1 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-GFI1B antibody to detect co-immunoprecipitated GFI1B. An anti-LSD1 antibody should be used as a positive control for the immunoprecipitation.

Mandatory Visualizations

LSD1_GFI1B_Pathway cluster_nucleus Nucleus cluster_complex Repressive Complex cluster_inhibitors LSD1 Inhibitors cluster_outcome Cellular Outcome LSD1 LSD1 CoREST CoREST LSD1->CoREST Binds Normal_Megakaryopoiesis Normal Megakaryocyte Differentiation & Platelet Formation LSD1->Normal_Megakaryopoiesis Promotes GFI1B GFI1B GFI1B->LSD1 Interacts with TargetGenes Target Genes (e.g., related to megakaryocyte differentiation) GFI1B->TargetGenes Binds to DNA GFI1B->Normal_Megakaryopoiesis Promotes HDAC1_2 HDAC1/2 CoREST->HDAC1_2 Recruits T448 This compound T448->LSD1 Inhibits enzymatic activity T448->Normal_Megakaryopoiesis Other_LSD1i Other LSD1i (e.g., Tranylcypromine-based) Other_LSD1i->LSD1 Inhibits enzymatic activity Other_LSD1i->GFI1B Disrupts interaction Thrombocytopenia Impaired Differentiation & Thrombocytopenia Other_LSD1i->Thrombocytopenia

Caption: LSD1-GFI1B signaling pathway in megakaryopoiesis and the differential effects of this compound and other LSD1 inhibitors.

Experimental_Workflow start Start: Select LSD1 Inhibitor in_vivo In Vivo Study (Mouse Model) start->in_vivo in_vitro In Vitro Study (e.g., HEL cells) start->in_vitro dosing Daily Oral Gavage (e.g., 4 days) in_vivo->dosing cell_treatment Treat Cells with LSD1 Inhibitor in_vitro->cell_treatment blood_collection Blood Collection dosing->blood_collection hematology Automated Hematology Analysis blood_collection->hematology platelet_count Quantify Platelet Count hematology->platelet_count co_ip Co-immunoprecipitation (Anti-LSD1) cell_treatment->co_ip western_blot Western Blot (Anti-GFI1B) co_ip->western_blot interaction_assessment Assess LSD1-GFI1B Interaction western_blot->interaction_assessment

Caption: Experimental workflow for assessing the impact of LSD1 inhibitors on thrombocytopenia.

References

T-448 Technical Support Center: Optimizing Dosage and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the T-448 Technical Support Center. To provide you with the most accurate guidance, please select the this compound compound you are working with:

  • EOS-448 (also known as GSK4428859A or belrestotug): An anti-TIGIT monoclonal antibody.

  • This compound (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate): A specific inhibitor of Lysine-Specific Demethylase 1 (LSD1).

EOS-448 (Anti-TIGIT Monoclonal Antibody) Technical Support

This section provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the dosage of EOS-448 and avoid potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of EOS-448?

A1: EOS-448 is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.[1][2] Its mechanism of action is multifaceted:

  • TIGIT Blockade: It binds to the T-cell immunoglobulin and ITIM domain (TIGIT) receptor on T cells and Natural Killer (NK) cells, preventing its interaction with its ligands (e.g., CD155) on tumor cells. This blockade restores anti-tumor immune responses.

  • Fcγ Receptor (FcγR) Engagement: As an IgG1 antibody, EOS-448's Fc region engages Fcγ receptors on immune cells, leading to:

    • Depletion of TIGIT-high regulatory T cells (Tregs) and exhausted T cells.[1][3][4]

    • Activation of antigen-presenting cells (APCs) and NK cells.

Q2: What are the known on-target and potential off-target effects of EOS-448?

A2: The primary on-target effects of EOS-448 are the restoration of T-cell function and the depletion of immunosuppressive cell populations. Potential off-target effects are primarily immune-related adverse events (irAEs) due to the broad activation of the immune system. These are generally considered "on-target, off-tumor" effects. Common side effects observed in clinical trials include fatigue, nausea, and infusion-related reactions.[5]

Q3: What is the recommended starting dose for preclinical in vivo studies?

A3: A starting dose for preclinical studies should be determined based on the specific animal model and experimental goals. However, based on clinical trial data where doses ranging from 20 mg to 1400 mg were evaluated, a dose-range finding study in a relevant animal model is recommended.[6]

Troubleshooting Guides

Issue 1: Suboptimal T-cell activation or tumor growth inhibition in preclinical models.

Possible Cause Troubleshooting Step
Insufficient Dosage Perform a dose-escalation study to determine the optimal dose for your model. Monitor pharmacodynamic markers such as Treg depletion and CD8+ T-cell activation.
Inappropriate Animal Model Ensure the selected animal model has a compatible TIGIT pathway and expresses relevant ligands on tumor cells.
FcγR Engagement Issues Confirm that the FcγR in your animal model can effectively interact with the human IgG1 Fc region of EOS-448.

Issue 2: Observation of significant immune-related adverse events (irAEs) in preclinical models.

Possible Cause Troubleshooting Step
Dosage Too High Reduce the dosage of EOS-448 and titrate to a level that maintains efficacy while minimizing toxicity.
Cytokine Release Syndrome Monitor for signs of cytokine release syndrome (e.g., weight loss, ruffled fur, lethargy). Consider co-administration of agents to manage cytokine release.
On-Target, Off-Tumor Effects Perform histological analysis of major organs to assess for immune cell infiltration and tissue damage.
Data Presentation

Table 1: Summary of Adverse Events from EOS-448 Phase 1 Clinical Trial [6]

Adverse Event Grade Frequency
Itching1-2Common
Infusion-related reactions1-3Common
Fatigue1-2Common
Rash1-2Common
Fever1-2Common
Systemic inflammatory response2One serious adverse event
Experimental Protocols

Protocol 1: Monitoring Immune Cell Populations by Flow Cytometry

This protocol outlines a method for monitoring changes in T-cell populations in peripheral blood or tumor tissue following EOS-448 treatment.

  • Sample Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.

    • Prepare single-cell suspensions from tumor tissue by enzymatic digestion and mechanical dissociation.

  • Antibody Staining:

    • Stain cells with a panel of fluorescently labeled antibodies to identify T-cell subsets. A recommended panel includes:

      • CD3 (T-cell marker)

      • CD4 (Helper T-cell marker)

      • CD8 (Cytotoxic T-cell marker)

      • FoxP3 (Treg marker)

      • TIGIT

      • Ki-67 (Proliferation marker)

      • CD25 (Activation marker)

      • CD127 (IL-7 receptor)

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single cells, then on CD3+ T cells.

    • Further gate on CD4+ and CD8+ populations.

    • Within the CD4+ population, identify Tregs as CD25highFoxP3+.

    • Quantify the percentage and absolute number of each cell population.

    • Assess TIGIT expression levels on different T-cell subsets.

Mandatory Visualization

EOS448_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell / NK Cell cluster_apc Antigen Presenting Cell (APC) Tumor Tumor Cell CD155 CD155 T_Cell T Cell / NK Cell TIGIT TIGIT TIGIT->CD155 Inhibitory Signal CD226 CD226 CD226->CD155 Activating Signal APC APC Fc_gamma_R FcγR EOS448 EOS-448 EOS448->TIGIT Blocks Interaction EOS448->Fc_gamma_R Binds to T448_LSD1_Inhibition cluster_lsd1 LSD1 Complex LSD1 LSD1 GFI1B GFI1B Histone Histone H3K4me2 LSD1->Histone Demethylates Hematotoxicity Hematotoxicity (Thrombocytopenia) GFI1B->Hematotoxicity Disruption leads to T448 This compound T448->LSD1 Inhibits Enzyme Activity Other_LSD1i Other LSD1 Inhibitors Other_LSD1i->LSD1 Inhibits & Disrupts Complex Other_LSD1i->GFI1B Disrupts Interaction Gene_Expression Altered Gene Expression Histone->Gene_Expression Regulates

References

T-448 stability and solubility for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: T-448

Disclaimer: this compound is identified as an investigational nonapeptide KISS1 receptor (KISS1R) agonist also known as TAK-448 or MVT-602.[1] The information provided below is compiled from available public data and is intended for experimental use by qualified researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as TAK-448 or MVT-602, is a potent and full agonist for the KISS1 receptor (KISS1R) with an EC50 of 632 pM.[1] It is an investigational nonapeptide with the sequence Ac-{d-Tyr}-{Hyp}-NTF-{Aza-Gly}-L-{Arg(Me)}-W-NH2.[1] It has been studied for its testosterone-suppressive activity and has demonstrated anti-tumor effects in preclinical models.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound has excellent water solubility.[1] It can be dissolved in water at a concentration of 100 mg/mL (81.61 mM), though ultrasonic assistance may be needed.[1]

Q3: How should I store the this compound compound and its stock solutions?

A3: Proper storage is critical to maintain the stability of this compound.

  • Powder: The solid form should be stored sealed and away from moisture. For long-term storage, -80°C (up to 2 years) or -20°C (up to 1 year) is recommended.[1]

  • Stock Solutions: Once dissolved, aliquot the solution to prevent repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring they are sealed and protected from moisture.[1]

Q4: Is this compound stable in aqueous media for cell culture experiments?

A4: While this compound is water-soluble, the stability of peptides in cell culture media can be variable due to enzymatic degradation. It is best practice to prepare fresh dilutions of this compound in your experimental media from a frozen stock solution immediately before each experiment.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice to prevent product inactivation.[1]

Data Presentation

Table 1: Solubility of this compound

Solvent Concentration Molarity Notes

| Water (H₂O) | 100 mg/mL | 81.61 mM | May require sonication for complete dissolution.[1] |

Table 2: Recommended Storage Conditions and Stability

Form Storage Temperature Duration Notes
Powder -80°C 2 years Sealed, away from moisture.[1]
Powder -20°C 1 year Sealed, away from moisture.[1]
In Solvent -80°C 6 months Aliquot to avoid freeze-thaw cycles.[1]

| In Solvent | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Degradation. this compound, being a peptide, may be susceptible to degradation from improper storage or handling.

    • Solution: Ensure the stock solution has not exceeded its recommended storage time and temperature (-80°C for 6 months, -20°C for 1 month).[1] Avoid multiple freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions in media for each experiment.

  • Possible Cause 2: Protease Activity. Proteases present in serum-containing cell culture media or released by cells can degrade the peptide.

    • Solution: Minimize the incubation time when possible. Consider using serum-free media or protease inhibitor cocktails if compatible with your experimental design.

  • Possible Cause 3: Adsorption to Plastics. Peptides can sometimes adsorb to the surface of plastic labware, reducing the effective concentration.

    • Solution: Use low-adsorption polypropylene (B1209903) tubes and pipette tips for preparing and storing this compound solutions.

Issue 2: Difficulty dissolving the this compound powder.

  • Possible Cause: Incomplete dissolution.

    • Solution: this compound is reported to have excellent water solubility, but assistance may be required.[1] Use an ultrasonic bath to aid in dissolving the compound completely in water.[1] Ensure you are not exceeding the 100 mg/mL solubility limit.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Materials:

    • This compound powder (Molecular Weight: 1225.36 g/mol )[1]

    • Sterile, nuclease-free water

    • Low-adsorption polypropylene microcentrifuge tubes

    • Calibrated pipette

    • Ultrasonic water bath

  • Methodology:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 12.25 mg of this compound.

    • Add the calculated volume of sterile water. For 12.25 mg, you would add 1 mL of water.

    • Vortex briefly to mix.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

    • Once fully dissolved, create single-use aliquots (e.g., 10-20 µL) in low-adsorption polypropylene tubes.

    • Store the aliquots at -80°C for up to 6 months.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Methodology:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution directly into your final cell culture medium (e.g., RPMI, DMEM) to achieve the desired final concentrations for your experiment.

    • Example: To prepare a 100 µL well with a final concentration of 100 nM this compound, you would perform an intermediate dilution first, then add a small volume (e.g., 1 µL) of a 10 µM intermediate solution to the well containing cells and media.

    • Mix gently by pipetting or swirling the plate.

    • Use the prepared working solutions immediately. Do not store diluted solutions in culture media.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment start_end start_end process process storage storage decision decision output output start Receive this compound (Solid Powder) weigh Weigh Powder start->weigh dissolve Dissolve in H₂O (Use Sonication) weigh->dissolve aliquot Aliquot Stock Solution (Single Use) dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Working Dilutions in Culture Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results (e.g., Reporter Assay) incubate->analyze

Caption: Workflow for preparing and using this compound in experiments.

signaling_pathway compound compound receptor receptor pathway_component pathway_component effect effect T448 This compound KISS1R KISS1R (GPCR) T448->KISS1R Binds & Activates Gq11 Gq/11 KISS1R->Gq11 Activates PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Hormone Secretion) Ca->Response ERK ERK Activation PKC->ERK ERK->Response

Caption: this compound activation of the KISS1R signaling pathway.

References

Technical Support Center: Overcoming Challenges in EOS-448 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting in vivo studies with EOS-448 (also known as GSK4428859A), a potent anti-TIGIT monoclonal antibody.

Introduction to EOS-448

EOS-448 is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.[1][2] Its mechanism of action is multifaceted, involving the activation of T cells, modulation of antigen-presenting cells, and the depletion of regulatory T cells (Tregs) and terminally exhausted T cells.[3][4] Preclinical and clinical data have demonstrated its potential in enhancing anti-tumor immune responses, particularly through its functional Fc domain which engages Fc gamma receptors (FcγR).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for EOS-448?

A1: EOS-448 is an antagonistic anti-TIGIT antibody with a functional Fc domain.[4] Its primary mechanism involves blocking the TIGIT checkpoint inhibitor pathway to restore T cell function.[1][5] Additionally, its FcγR engagement leads to the depletion of highly immunosuppressive TIGIT-expressing cells like regulatory T cells (Tregs) and terminally exhausted CD8+ T cells within the tumor microenvironment.[1][2][3][4]

Q2: What are the key cell populations targeted by EOS-448?

A2: EOS-448 primarily targets immune cells expressing TIGIT, which include effector CD4+ and CD8+ T cells, NK cells, and regulatory T cells (Tregs).[5] Due to its mechanism, it also indirectly affects antigen-presenting cells.[3]

Q3: What is a recommended starting point for designing an in vivo efficacy study with EOS-448?

A3: Before initiating efficacy studies, it is crucial to determine the Maximum Tolerated Dose (MTD) of EOS-448 in your specific animal model. The MTD is the highest dose that can be administered without causing unacceptable toxicity.[6] This is typically established through a dose-escalation study where cohorts of animals receive increasing doses of EOS-448.

Q4: How can I improve the reliability and reproducibility of my in vivo study?

A4: To enhance the quality of your results, it is important to use proper randomization and blinding techniques to minimize bias. Including both male and female animals, as well as animals from multiple litters, can also provide more robust and trustworthy data.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in efficacy data between animals in the same dose group. Inconsistent compound formulation or administration.Ensure consistent administration technique (e.g., injection site) across all animals.[6]
Poor aqueous solubility.Review and optimize the formulation protocol.
The compound does not show the expected efficacy at the administered dose. Insufficient target engagement at the given dose.Conduct a Pharmacodynamic (PD) study to confirm if the compound is reaching its target and exerting the expected biological effect.[6]
Animal model insensitivity.Ensure the chosen animal model is appropriate and validated for the study of TIGIT-mediated pathways.
Unexpected toxicity is observed at doses predicted to be safe. Off-target effects of the compound.Investigate potential off-target effects. Further in vitro profiling may be necessary.[6]
Toxicity of the vehicle.Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity.[6]

Experimental Protocols

General In Vivo Study Design

A robust in vivo study design is critical for obtaining reliable and reproducible data. Here is a general framework applicable to EOS-448 efficacy studies:

  • Animal Model: Select a validated syngeneic tumor model known to have a T-cell-infiltrated tumor microenvironment.

  • Groups:

    • Vehicle control

    • EOS-448 (at least 3 dose levels)

    • Isotype control antibody

    • Positive control (e.g., anti-PD-1 antibody)

    • Combination of EOS-448 and anti-PD-1

  • Administration: Administer EOS-448 via a clinically relevant route (e.g., intraperitoneal or intravenous injection).

  • Monitoring:

    • Tumor growth (caliper measurements)

    • Body weight

    • Clinical signs of toxicity

  • Endpoint Analysis:

    • Tumor growth inhibition

    • Immunophenotyping of tumor-infiltrating lymphocytes and splenocytes by flow cytometry (e.g., CD8+ T cells, Tregs, NK cells)

    • Pharmacodynamic assessment of target engagement

Pharmacodynamic (PD) Study Protocol

A PD study is essential to confirm that EOS-448 is engaging its target and inducing the expected biological effects.

  • Animal Model and Dosing: Use the same tumor model and route of administration as in the planned efficacy studies. A single dose of EOS-448 is typically sufficient.

  • Sampling: Collect tumors, spleens, and peripheral blood at multiple time points post-dose (e.g., 24, 48, and 72 hours).

  • Analysis:

    • Flow Cytometry: Analyze immune cell populations in the tumor and periphery to assess Treg depletion and activation of effector T cells (e.g., Ki67 expression in CD8+ T cells).[1][2]

    • Target Engagement: Measure the occupancy of TIGIT on target cells.

Signaling Pathways and Workflows

Below are diagrams illustrating key pathways and experimental workflows relevant to EOS-448 in vivo studies.

EOS448_Mechanism_of_Action EOS-448 Mechanism of Action cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Treg Regulatory T cell (Treg) (High TIGIT) Treg->Treg Depletion CD8_T_Cell CD8+ T cell (Exhausted) Treg->CD8_T_Cell Suppression CD8_T_Cell->CD8_T_Cell Activation APC Antigen Presenting Cell (APC) APC->CD8_T_Cell Activation EOS_448 EOS-448 EOS_448->Treg Binds TIGIT EOS_448->CD8_T_Cell Binds TIGIT EOS_448->APC FcγR Engagement

Caption: Mechanism of action of EOS-448 in the tumor microenvironment.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Start Start Animal_Model Select Syngeneic Tumor Model Start->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Randomization Randomize into Treatment Groups Tumor_Implantation->Randomization Treatment Administer EOS-448, Controls Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Flow Cytometry Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies Problem Unexpected Results (e.g., High Variability, Low Efficacy) Check_Formulation Review Formulation & Administration Protocol Problem->Check_Formulation Inconsistent Data Check_Model Validate Animal Model Sensitivity Problem->Check_Model No Efficacy Assess_Toxicity Evaluate Vehicle & Off-Target Toxicity Problem->Assess_Toxicity High Toxicity Refine_Protocol Refine Experimental Protocol Check_Formulation->Refine_Protocol Run_PD_Study Conduct Pharmacodynamic (PD) Study Check_Model->Run_PD_Study Optimize_Dose Optimize Dosing Regimen Run_PD_Study->Optimize_Dose Assess_Toxicity->Refine_Protocol Optimize_Dose->Refine_Protocol

References

Technical Support Center: T-448 and the LSD1-GFI1B Complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced interaction—or lack thereof—between the LSD1 inhibitor T-448 and the LSD1-GFI1B protein complex. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a specific, irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1] this compound inhibits the enzymatic activity of LSD1 by generating a compact formyl-Flavin Adenine Dinucleotide (FAD) adduct.[2][3] This inhibition leads to an increase in H3K4 methylation levels.[2][3]

Q2: How does this compound's mechanism differ from other irreversible LSD1 inhibitors?

A2: While many irreversible LSD1 inhibitors, particularly those based on a tranylcypromine (B92988) scaffold, bind to the FAD cofactor, they often disrupt the critical protein-protein interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[3][4] This disruption is linked to hematological toxicities like thrombocytopenia.[3] this compound is unique in that the formyl-FAD adduct it forms is compact and does not cause steric hindrance that would disrupt the LSD1-GFI1B complex.[2]

Q3: Why is the minimal impact of this compound on the LSD1-GFI1B complex significant?

A3: The interaction between LSD1 and the transcription factor GFI1B is crucial for hematopoietic differentiation.[3] Disruption of this complex is a primary cause of the hematological side effects seen with many LSD1 inhibitors.[2][3] Because this compound inhibits LSD1's demethylase activity with minimal effect on the LSD1-GFI1B interaction, it has a superior hematological safety profile, making it a valuable tool for studying the specific consequences of LSD1 enzymatic inhibition without the confounding factor of complex disruption.[2][3][4]

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound is expected to increase global levels of mono- and di-methylated H3K4 (H3K4me1/2).[2] Unlike inhibitors that disrupt the LSD1-GFI1B complex, this compound may not show strong anti-proliferative effects in cancer cell lines, such as acute myeloid leukemia (AML), where the disruption of this specific protein-protein interaction is key to the therapeutic effect.[4][5] Its effects are more directly related to the enzymatic inhibition of LSD1, which has been shown to restore learning function in mouse models of NMDA receptor hypofunction.[2][3]

Troubleshooting Guides

Issue 1: No significant change in the LSD1-GFI1B interaction is observed after this compound treatment in a co-immunoprecipitation (Co-IP) experiment.

  • Is this expected?

    • Yes, this is the expected and reported outcome. This compound is specifically designed to inhibit LSD1's enzymatic function while having a minimal impact on its scaffolding function and interaction with GFI1B.[2][3]

  • How can I be sure the compound is active?

    • Solution: Validate the activity of this compound by assessing its effect on the direct target of LSD1's enzymatic activity. Perform a Western blot to check for an increase in global H3K4me2 levels in your this compound-treated cells compared to a vehicle control.[2]

  • How do I show this is different from other inhibitors?

    • Solution: As a positive control for complex disruption, treat cells with a known tranylcypromine-based LSD1 inhibitor (e.g., GSK-LSD1). In a parallel Co-IP experiment, you should observe a significant reduction in the amount of GFI1B that co-precipitates with LSD1 in the GSK-LSD1 treated sample, but not in the this compound treated sample.[6][7]

Issue 2: Unexpected anti-proliferative effects are observed in my cell line after this compound treatment.

  • Possible Cause 1: Cell Line Sensitivity.

    • While the disruption of the LSD1-GFI1B complex is a key anti-leukemic mechanism, some cell lines may be sensitive to the enzymatic inhibition of LSD1 alone. The specific genetic and epigenetic context of your cell line is critical.

  • Possible Cause 2: Off-Target Effects.

    • Solution: Although this compound is reported to be a specific LSD1 inhibitor, it is good practice to rule out off-target effects.[2] Use a structurally different LSD1 inhibitor that also preserves the LSD1-GFI1B complex to see if the phenotype is replicated. Additionally, using siRNA or shRNA to knock down LSD1 should phenocopy the effects of a specific inhibitor.[8]

  • Possible Cause 3: Incorrect Concentration.

    • Solution: High concentrations of any compound can lead to off-target effects or general toxicity. Perform a dose-response experiment to determine the optimal concentration that inhibits LSD1 activity (as measured by H3K4me2 levels) without causing widespread cytotoxicity.[8]

Data Presentation

Table 1: Comparative Activity of LSD1 Inhibitors

CompoundTypeLSD1 IC50Effect on LSD1-GFI1B ComplexPrimary Associated Toxicity
This compound Irreversible22 nM[1]Minimal Impact [2][3]Low Hematological Toxicity[2][3]
Tranylcypromine-based (e.g., GSK-LSD1) IrreversibleVariableDisrupts Complex [3][4]Hematotoxicity (Thrombocytopenia)[3]
NCD38 ReversibleNot specifiedSelectively Disrupts Complex [9]Not specified

Mandatory Visualization

LSD1_Pathway cluster_LSD1_Complex LSD1-GFI1B Complex LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B Interaction Histone Histone H3 (H3K4me2) Demethylation Demethylation LSD1->Demethylation T448 This compound T448->LSD1 Inhibits Enzyme TCP_Inhibitor Tranylcypromine- based Inhibitor TCP_Inhibitor->LSD1 Inhibits Enzyme Disruption Complex Disruption TCP_Inhibitor->Disruption Demethylation->Histone Disruption->LSD1 Disruption->GFI1B Thrombocytopenia Thrombocytopenia Disruption->Thrombocytopenia

Caption: this compound inhibits LSD1's enzymatic activity but not complex integrity.

CoIP_Workflow start 1. Cell Culture & Treatment (Vehicle, this compound, Other Inhibitor) lysis 2. Cell Lysis (Release Proteins) start->lysis incubation 3. Incubation with Antibody (e.g., anti-LSD1) lysis->incubation pulldown 4. Immunoprecipitation (Protein A/G beads) incubation->pulldown wash 5. Wash Beads (Remove non-specific binders) pulldown->wash elution 6. Elution (Release protein complex) wash->elution analysis 7. Western Blot Analysis (Probe for LSD1 and GFI1B) elution->analysis

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Logic_Diagram T448 This compound Action Adduct Forms Compact Formyl-FAD Adduct T448->Adduct Enzyme LSD1 Enzymatic Site is Blocked Adduct->Enzyme NoStericHindrance No Steric Hindrance at Protein Interaction Site Adduct->NoStericHindrance MinimalImpact Minimal Impact on LSD1-GFI1B Complex NoStericHindrance->MinimalImpact NoToxicity Superior Hematological Safety Profile MinimalImpact->NoToxicity

Caption: Why this compound has minimal impact on the LSD1-GFI1B complex.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess LSD1-GFI1B Interaction

  • Objective: To determine if this compound disrupts the interaction between LSD1 and GFI1B in a cellular context.

  • Materials:

    • Cell line expressing endogenous LSD1 and GFI1B (e.g., TF-1a, HEK293T).

    • This compound, Vehicle (DMSO), and a positive control inhibitor (e.g., GSK-LSD1).

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibody for immunoprecipitation (e.g., anti-LSD1).

    • Protein A/G magnetic beads or agarose (B213101) beads.

    • Primary antibodies for Western blotting (e.g., anti-LSD1, anti-GFI1B).

    • Appropriate secondary antibodies.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the vehicle (DMSO), this compound (e.g., 1 µM), or a positive control inhibitor at an effective concentration for 24-48 hours.

    • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

    • Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube. Reserve a small aliquot as "Input".

    • Immunoprecipitation: Add the anti-LSD1 antibody to the clarified lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

    • Bead Incubation: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

    • Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Western Blotting: Separate the eluted proteins and the "Input" samples by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LSD1 and GFI1B.

  • Expected Results: In the lanes corresponding to the anti-LSD1 immunoprecipitation, a band for GFI1B should be present in the vehicle and this compound treated samples, indicating an intact complex. This band should be significantly reduced or absent in the positive control (e.g., GSK-LSD1) sample. The "Input" lanes should show equal GFI1B protein levels across all conditions.

Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess Target Gene Occupancy

  • Objective: To determine if this compound treatment leads to an accumulation of H3K4me2 at known LSD1-GFI1B target gene promoters.

  • Materials:

    • Cells treated with Vehicle (DMSO) or this compound.

    • Formaldehyde (B43269) (for cross-linking).

    • Glycine (to quench cross-linking).

    • ChIP lysis and wash buffers.

    • Sonicator or micrococcal nuclease for chromatin shearing.

    • Antibody against H3K4me2.

    • Protein A/G beads.

    • Reagents for reverse cross-linking and DNA purification.

    • Primers for qPCR analysis of target gene promoters.

  • Methodology:

    • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

    • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.

    • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me2 antibody overnight at 4°C.

    • Complex Capture: Add Protein A/G beads to pull down the antibody-chromatin complexes.[10]

    • Washes and Elution: Wash the beads extensively to remove non-specific binding and elute the chromatin.[10]

    • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.[10]

    • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known LSD1-GFI1B target genes. Analyze the results to determine the relative enrichment of H3K4me2 at these loci in this compound treated vs. vehicle-treated samples.

  • Expected Results: this compound treatment should lead to a significant increase in the enrichment of H3K4me2 at the promoter regions of LSD1 target genes compared to the vehicle control, confirming the enzymatic inhibition of LSD1 in a cellular context.

References

Improving experimental outcomes with T-448's safety profile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-448, a novel small molecule inhibitor of Kinase-X (KX). This resource is designed for researchers, scientists, and drug development professionals to help improve experimental outcomes by providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-X (KX), a critical enzyme in the PAMP (Pathogen-Associated Molecular Pattern) signaling pathway. By blocking the kinase activity of KX, this compound effectively downregulates the downstream inflammatory response.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Ensure the final concentration of DMSO in your cell culture medium does not exceed a non-toxic level, typically less than 0.5%.[1]

Q3: How should I store this compound solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C for long-term storage and can be kept at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles, which can lead to compound degradation. It is recommended to aliquot the stock solution into smaller volumes for single use.

Q4: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?

A4: This may be due to off-target effects or cytotoxicity at higher concentrations.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type.[2] Start with a broad range of concentrations and assess cell viability using an assay like MTT or trypan blue exclusion.[1]

Q5: How can I be sure that the observed phenotype is a result of on-target KX inhibition?

A5: To confirm on-target activity, consider the following approaches:

  • Use a structurally different inhibitor: Comparing the effects of this compound with another known KX inhibitor that has a different chemical structure can help validate the on-target phenotype.[3]

  • Perform a rescue experiment: If possible, overexpressing a resistant mutant of KX should reverse the effects of this compound.[1]

  • Assess downstream signaling: Measure the phosphorylation status of known downstream targets of KX via Western blotting to confirm pathway inhibition.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

Symptoms:

  • Visible crystals or cloudiness in the culture medium after adding this compound.

  • Inconsistent experimental results.[1]

Possible Causes:

  • Poor solubility of this compound in aqueous solutions.

  • The final concentration of this compound exceeds its solubility limit in the culture medium.

  • Interaction with components in the serum or medium.

Solutions:

  • Verify Stock Solution: Ensure your DMSO stock solution is fully dissolved. Gently warm the vial to 37°C if necessary.

  • Optimize Dilution: Prepare serial dilutions of this compound in your culture medium. Visually inspect for any precipitation.

  • Reduce Serum Concentration: If possible, perform the experiment in a medium with a lower serum concentration, as serum proteins can sometimes cause precipitation.

  • Pre-warm Medium: Add the this compound solution to a pre-warmed culture medium and mix thoroughly.

Issue 2: High Variability in IC50 Values

Symptoms:

  • Inconsistent IC50 values for this compound across different experimental runs.

Possible Causes:

  • Inconsistent cell seeding density.[1]

  • Variations in cell passage number, leading to genetic drift.[1]

  • Inconsistent incubation times.[1]

  • Degradation of this compound.

Solutions:

  • Standardize Cell Culture: Use cells within a defined and low passage number range. Ensure a consistent number of cells are seeded in each well.[1]

  • Uniform Incubation Time: Standardize the incubation time with this compound across all experiments.[1]

  • Prepare Fresh Solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with compound stability.[1]

Data Presentation

Table 1: In Vitro Safety Profile of this compound
Cell LineTargetIC50 (nM)Cytotoxicity (CC50, µM)
THP-1 (Human Monocytic)Kinase-X50> 50
RAW 264.7 (Murine Macrophage)Kinase-X75> 50
HEK293 (Human Embryonic Kidney)Off-Target> 10,000> 100
HepG2 (Human Liver Carcinoma)Off-Target> 10,000> 100
Table 2: Solubility of this compound
SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO> 50> 100
Ethanol1020
PBS (pH 7.4)< 0.1< 0.2

Experimental Protocols

Protocol: Measuring Inhibition of KX-Mediated Cytokine Release in THP-1 Cells

This protocol details the steps to assess the efficacy of this compound in inhibiting the release of a downstream cytokine (e.g., TNF-α) in a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (Lipopolysaccharide)

  • This compound (10 mM stock in DMSO)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Differentiation: Add PMA to a final concentration of 100 ng/mL to differentiate the THP-1 cells into macrophage-like cells. Incubate for 48 hours at 37°C and 5% CO2.

  • This compound Treatment: After differentiation, gently aspirate the medium and wash the cells once with pre-warmed PBS. Add 100 µL of fresh serum-free RPMI-1640 medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells (except for the negative control) to stimulate the PAMP pathway.

  • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

PAMP_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 KX Kinase-X (KX) MyD88->KX TAK1 TAK1 KX->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation T448 This compound T448->KX Cytokines Inflammatory Cytokines NFkB_nuc->Cytokines Transcription LPS LPS LPS->TLR4

Caption: PAMP signaling pathway with this compound's inhibitory action on Kinase-X.

Experimental_Workflow start Start seed_cells Seed THP-1 Cells (1x10^5 cells/well) start->seed_cells differentiate Differentiate with PMA (48 hours) seed_cells->differentiate treat Treat with this compound (1 hour) differentiate->treat stimulate Stimulate with LPS (6 hours) treat->stimulate collect Collect Supernatant stimulate->collect elisa Perform TNF-α ELISA collect->elisa analyze Analyze Data (Calculate IC50) elisa->analyze end End analyze->end

Caption: Workflow for assessing this compound's efficacy in THP-1 cells.

Troubleshooting_Tree cluster_precipitation Precipitation Issues cluster_cytotoxicity Cytotoxicity Issues cluster_variability IC50 Variability start Inconsistent Results? precipitate Visible Precipitate? start->precipitate Check for Precipitation check_stock Check Stock Solution precipitate->check_stock Yes cytotoxicity High Cell Death? precipitate->cytotoxicity No optimize_dilution Optimize Dilution check_stock->optimize_dilution dose_response Perform Dose- Response Viability Assay cytotoxicity->dose_response Yes ic50_variability Standardize Cell Culture & Protocols cytotoxicity->ic50_variability No

Caption: Troubleshooting decision tree for common this compound experimental issues.

References

Long-term administration effects of T-448 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hypothetical Compound T-448

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the hypothetical compound this compound in long-term animal model studies.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected mortality in our high-dose group of Sprague-Dawley rats during a 90-day oral gavage study with this compound. What are the potential causes and what should we investigate?

A1: Unexpected mortality in high-dose groups can stem from several factors. Here is a troubleshooting guide:

  • Compound-Related Toxicity: this compound may have a steeper dose-response curve than anticipated. Consider introducing intermediate dose groups to better define the maximum tolerated dose (MTD).

  • Vehicle Effects: If using a non-standard vehicle, ensure it is not contributing to toxicity. Run a vehicle-only control group for the same duration.

  • Gavage Injury: Improper gavage technique can lead to esophageal or gastric injury. Ensure all technical staff are properly trained and using appropriate gavage needle sizes for the age and weight of the animals.

  • Underlying Health Status: Pre-existing, subclinical infections in the animal colony can be exacerbated by the test article. Perform health monitoring of sentinel animals.

  • Stress: Excessive handling or stressful housing conditions can increase susceptibility to toxicity.

Recommended Actions:

  • Perform a thorough necropsy on all deceased animals to identify the cause of death.

  • Review your dosing procedures and vehicle preparation protocols.

  • Consider a dose-range-finding study with more closely spaced dose levels.

Q2: Our team has noted a significant elevation in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in mice treated with this compound for 6 months. How should we interpret this?

A2: Elevated ALT and AST are common biomarkers for hepatocellular injury. To understand the significance of this finding, the following should be considered:

  • Dose-Dependency: Is the elevation dose-dependent? A clear dose-response relationship strengthens the evidence for compound-related hepatotoxicity.

  • Magnitude of Change: Compare the fold-change to control values. Minor elevations may be adaptive, while significant increases (e.g., >3-5 fold) are more indicative of injury.

  • Histopathology: Correlate the clinical chemistry findings with liver histopathology. Look for evidence of necrosis, inflammation, steatosis, or other degenerative changes.

  • Other Liver Markers: Assess other markers of liver function, such as alkaline phosphatase (ALP), bilirubin, and albumin, to gain a more complete picture of the liver's functional capacity.

Troubleshooting Guides

Issue: Inconsistent Pharmacokinetic (PK) Data in Cynomolgus Monkeys

Potential Cause Troubleshooting Step Recommended Action
Fasting Status Verify and standardize the fasting period before dosing.Ensure all animals are fasted for a consistent duration (e.g., 12 hours) prior to this compound administration, as food can affect absorption.
Dosing Formulation Check the stability and homogeneity of the dosing formulation.Re-validate the formulation protocol. Ensure the compound remains in suspension or solution throughout the dosing period.
Biological Variability Individual animal metabolism can vary.Increase the number of animals per group (n) to improve statistical power and account for inter-individual variability.
Sample Handling Improper sample collection or processing can lead to degradation of this compound.Review blood collection, plasma separation, and storage procedures. Ensure samples are consistently kept at the appropriate temperature.

Quantitative Data Summary

Table 1: Summary of Hematological Findings in Sprague-Dawley Rats after 90-Day Oral Administration of this compound

ParameterControl (Vehicle)Low Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
Red Blood Cells (10^6/µL) 7.8 ± 0.57.6 ± 0.46.2 ± 0.65.1 ± 0.7
Hemoglobin (g/dL) 15.2 ± 1.114.9 ± 1.012.1 ± 1.310.0 ± 1.5
Hematocrit (%) 45.1 ± 3.244.5 ± 2.936.0 ± 3.829.8 ± 4.1
White Blood Cells (10^3/µL) 8.5 ± 1.28.7 ± 1.59.1 ± 1.612.5 ± 2.0*
Platelets (10^3/µL) 750 ± 150740 ± 160760 ± 140780 ± 170
Statistically significant difference from control (p < 0.05)

Table 2: Summary of Clinical Chemistry Findings in CD-1 Mice after 6-Month Dermal Application of this compound

ParameterControl (Vehicle)Low Dose (5 mg/kg)Mid Dose (15 mg/kg)High Dose (50 mg/kg)
ALT (U/L) 40 ± 845 ± 1095 ± 25250 ± 60
AST (U/L) 55 ± 1260 ± 15120 ± 30310 ± 75
ALP (U/L) 80 ± 2085 ± 1890 ± 2295 ± 25
BUN (mg/dL) 22 ± 423 ± 525 ± 645 ± 10
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.20.7 ± 0.11.2 ± 0.3
Statistically significant difference from control (p < 0.05)

Experimental Protocols

Protocol 1: 90-Day Oral Gavage Toxicity Study in Sprague-Dawley Rats

  • Test System: Male and female Sprague-Dawley rats, 6-8 weeks old at the start of the study.

  • Group Size: 10 animals/sex/group.

  • Dose Groups: Vehicle control (0.5% methylcellulose (B11928114) in water), 10 mg/kg, 30 mg/kg, and 100 mg/kg of this compound.

  • Administration: Once daily oral gavage for 90 consecutive days.

  • Parameters Monitored: Clinical signs (daily), body weight (weekly), food consumption (weekly), ophthalmology (pre-study and at termination), hematology and clinical chemistry (at termination), full histopathology of all major organs.

Protocol 2: 6-Month Dermal Toxicity Study in CD-1 Mice

  • Test System: Male and female CD-1 mice, 8-10 weeks old at the start of the study.

  • Group Size: 15 animals/sex/group.

  • Dose Groups: Vehicle control (acetone), 5 mg/kg, 15 mg/kg, and 50 mg/kg of this compound.

  • Administration: Once daily dermal application to a shaved area on the back for 6 months.

  • Parameters Monitored: Clinical signs (daily), body weight (weekly), skin irritation scores (daily), hematology and clinical chemistry (at termination), histopathology of skin and major organs.

Visualizations

experimental_workflow cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase (90 Days) cluster_post Post-Dosing Phase (Termination) A Animal Acclimatization (7 days) B Randomization and Group Assignment A->B C Pre-study Health Screening (Ophthalmology, Baseline Body Weight) B->C D Daily Oral Gavage with this compound C->D E Daily Clinical Observations D->E F Weekly Body Weight and Food Consumption D->F G Terminal Body Weight F->G H Blood Collection (Hematology, Clinical Chemistry) G->H I Necropsy and Organ Weight H->I J Histopathological Examination I->J

Caption: Workflow for a 90-day oral toxicity study.

signaling_pathway T448 This compound Receptor Hypothetical Receptor X T448->Receptor Binds to KinaseA Kinase A Activation Receptor->KinaseA KinaseB Kinase B Inhibition Receptor->KinaseB Indirectly inhibits TranscriptionFactor Transcription Factor Y KinaseA->TranscriptionFactor Phosphorylates KinaseB->TranscriptionFactor No longer inhibits GeneExpression Altered Gene Expression (e.g., Apoptosis, Stress Response) TranscriptionFactor->GeneExpression Translocates to nucleus Hepatotoxicity Hepatotoxicity GeneExpression->Hepatotoxicity

Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.

Technical Support Center: Troubleshooting T-448 Delivery in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound T-448, also known as EOS-448 or GSK4428859A, is a monoclonal antibody targeting TIGIT, primarily investigated for its applications in immuno-oncology.[1][2] As of the current scientific literature, its use in Central Nervous System (CNS) research has not been documented. This technical support guide is presented for a hypothetical scenario in which a monoclonal antibody with the characteristics of this compound is being evaluated for delivery to the CNS. The troubleshooting advice, protocols, and data are based on established principles and common challenges encountered when delivering large-molecule biologics, such as antibodies, to the brain.

Frequently Asked Questions (FAQs)

Q1: Why is delivering a monoclonal antibody like this compound to the CNS so challenging?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective, semi-permeable membrane that separates the circulating blood from the brain's extracellular fluid.[3][4] The BBB's tight junctions restrict the passage of most large molecules, and it is estimated that only about 0.1% of peripherally administered antibodies cross into the brain.[3][4] Additionally, the neonatal Fc receptor (FcRn), which typically protects antibodies from degradation, can also mediate their efflux out of the brain, further limiting accumulation.[3][5]

Q2: What are the general strategies for getting a large molecule like this compound across the blood-brain barrier?

A2: Strategies to enhance CNS delivery of antibodies can be broadly categorized into invasive and non-invasive methods. Invasive techniques, such as intracerebroventricular or intraparenchymal injections, bypass the BBB but are highly localized and carry procedural risks.[6] Non-invasive strategies aim to utilize or circumvent the BBB's natural transport mechanisms and include:

  • Receptor-Mediated Transcytosis (RMT): Engineering the antibody to bind to endogenous receptors like the transferrin receptor (TfR) or insulin (B600854) receptor, which shuttle molecules across the BBB.[4][5] This is a promising approach for achieving broader brain distribution.

  • Nanoparticle Carriers: Encapsulating the antibody in nanoparticles (e.g., liposomes or polymers) that are decorated with targeting ligands to facilitate BBB crossing.[6]

  • Focused Ultrasound: Using focused ultrasound to transiently and locally open the BBB, allowing for increased penetration of the circulating antibody.[6]

Q3: this compound is an IgG1 antibody with a functional Fc domain. What are the implications for CNS delivery and function?

A3: The Fc domain is critical for the effector functions of this compound, such as engaging Fc gamma receptors (FcγR) to deplete target cells.[1][7] In the CNS, microglia and to some extent other neural cells express FcγRs.[8][9] While this could be harnessed for therapeutic effect (e.g., clearing pathogenic cells), it also presents a significant risk. Engagement of FcγRs in the brain can trigger neuroinflammatory responses, potentially leading to vascular damage and neurotoxicity.[8][10] Therefore, the potential for off-target effects and neuroinflammation must be carefully evaluated.

Troubleshooting Guide

Issue 1: Low or Undetectable this compound Concentration in Brain Homogenate or CSF

Question: We administered our this compound construct systemically in our mouse model but are unable to detect significant concentrations in the brain parenchyma or cerebrospinal fluid (CSF). What could be the cause, and how can we improve brain uptake?

Answer:

This is a common and expected challenge when working with monoclonal antibodies for CNS applications. The brain uptake of standard antibodies is extremely low, often around 0.1% of the injected dose.[3]

Potential Causes and Solutions:

  • Inefficient BBB Transport: The native this compound antibody lacks a specific mechanism to efficiently cross the BBB.

    • Solution: Implement a brain shuttle technology. The most common approach is to create a bispecific antibody where one arm targets your CNS target and the other targets a BBB transporter like the transferrin receptor (TfR).[4][5] Reducing the affinity of the anti-TfR arm can prevent lysosomal degradation and improve transcytosis.[5]

  • Rapid Efflux from the CNS: The FcRn receptor can actively transport IgG out of the brain, limiting its residence time.[3]

    • Solution: While challenging to modify without affecting systemic half-life, understanding the clearance rate is crucial. Consider more frequent dosing or a delivery system that provides sustained release if direct CNS administration is used.

  • Insufficient Peripheral Exposure: Low concentration in the blood will lead to proportionally lower concentration in the brain.

    • Solution: Confirm the pharmacokinetic profile of your this compound construct in plasma. Ensure that the administered dose is sufficient to achieve a high enough plasma concentration for a sustained period.

  • Assay Sensitivity: Your detection method (e.g., ELISA, Western Blot) may not be sensitive enough to measure the small amounts of this compound that have crossed the BBB.

    • Solution: Switch to a more sensitive detection method. Radiolabeling this compound (e.g., with Iodine-125 or Zirconium-89) followed by scintillation counting of brain tissue or PET imaging can provide more accurate quantification of brain uptake.[11]

Issue 2: High Variability in Brain Uptake Between Animals

Question: Our in vivo experiments show highly variable concentrations of this compound in the brains of different animals within the same treatment group. What could be causing this inconsistency?

Answer:

High variability can obscure true treatment effects and complicate data interpretation. Several factors related to both the animal model and the experimental procedure can contribute to this issue.

Potential Causes and Solutions:

  • BBB Integrity Differences: The permeability of the BBB can vary between individual animals, especially in disease models where the pathology itself might affect BBB integrity.

    • Solution: Assess BBB integrity in each animal at the end of the study. This can be done by injecting a tracer like Evans blue or sodium fluorescein (B123965) and measuring its extravasation into the brain parenchyma. This allows you to correlate this compound uptake with BBB leakiness and potentially exclude animals with compromised barriers from the analysis.

  • Inconsistent Administration: Variability in the volume or rate of intravenous or intraperitoneal injections can affect the initial plasma concentration and subsequent brain delivery.

    • Solution: Ensure all technical staff are thoroughly trained on the administration protocol. For IV injections, using a catheter and a syringe pump can improve consistency. Always confirm the full dose was delivered.

  • Metabolic and Clearance Rate Differences: Individual differences in metabolism and clearance can alter the systemic exposure of this compound.

    • Solution: Collect terminal blood samples from all animals to measure plasma concentrations of this compound. Normalizing the brain concentration to the plasma concentration (creating a brain-to-plasma ratio) can help reduce variability due to systemic pharmacokinetic differences.

Issue 3: Promising In Vitro BBB Crossing Not Replicated In Vivo

Question: Our this compound construct showed efficient transport across our in vitro human iPSC-based blood-brain barrier model, but we are seeing poor brain penetration in our in vivo mouse studies. Why is there a discrepancy?

Answer:

This is a well-documented challenge in CNS drug development, often referred to as the "in vitro-in vivo gap." While in vitro models are essential for initial screening, they do not fully replicate the complexity of the in vivo environment.[12]

Potential Causes and Solutions:

  • Species Cross-Reactivity: If you are using a human-specific brain shuttle (e.g., an antibody against human transferrin receptor) in a wild-type mouse, it will not engage the murine transferrin receptor effectively.

    • Solution: Use a species-specific shuttle (e.g., an anti-mouse TfR antibody) for your in vivo studies. Alternatively, use a humanized mouse model that expresses the human version of the target receptor on its brain endothelium.

  • Overly Simplistic In Vitro Model: Many in vitro models, even advanced ones, lack key components of the in vivo neurovascular unit, such as dynamic blood flow (shear stress), pericytes, and astrocytes, which can influence transporter expression and barrier tightness.[13][14]

    • Solution: While no in vitro model is perfect, ensure your model is well-characterized. Use co-culture models (with astrocytes and pericytes) or microfluidic "organ-on-a-chip" systems that incorporate shear stress to better mimic in vivo conditions.[12]

  • Paracellular Leakiness In Vitro: In vitro models can have "leaky" tight junctions, allowing for passive, paracellular transport that would not occur in vivo. This can lead to an overestimation of a molecule's ability to cross the BBB.[14]

    • Solution: Always validate your in vitro model's integrity by measuring transendothelial electrical resistance (TEER) and the permeability of a small molecule tracer like sucrose (B13894) or mannitol. Only use models that meet stringent barrier criteria.

Issue 4: Evidence of Neurotoxicity or Off-Target Effects

Question: After administering our TfR-targeted this compound construct, we observed behavioral changes and histological evidence of neuroinflammation in our animal models. What could be the cause of this toxicity?

Answer:

Neurotoxicity is a critical concern, especially when using RMT-based delivery systems and antibodies with functional Fc domains.

Potential Causes and Solutions:

  • FcγR-Mediated Inflammation: The Fc domain of this compound can bind to FcγRs on microglia, triggering an inflammatory cascade and the release of neurotoxic cytokines.[8]

    • Solution: If the therapeutic mechanism of action does not require Fc effector function, consider engineering the Fc domain to reduce or eliminate FcγR binding (creating a "silent" Fc domain).

  • Targeting the Transferrin Receptor: High-affinity, bivalent binding to the TfR can cause the antibody to become trapped in the endothelial cells, leading to receptor downregulation and potential vascular toxicity. It can also interfere with natural iron transport.

    • Solution: Engineer the anti-TfR binding moiety to have lower affinity and be monovalent. This has been shown to improve transcytosis and reduce lysosomal degradation and endothelial cell trapping.[4][5]

  • Off-Target Binding in the Brain Parenchyma: The antibody may have unintended binding to other proteins or cells within the brain, leading to toxicity.[15]

    • Solution: Conduct thorough off-target binding screens using human brain tissue arrays or cell-based assays. If off-target binding is identified, re-engineering the variable region of the antibody may be necessary.

Data Presentation: Comparison of CNS Delivery Strategies

Table 1: Efficacy and Characteristics of Common CNS Delivery Strategies for Monoclonal Antibodies

Delivery StrategyTypical Brain Uptake (% of Injected Dose)Brain DistributionInvasivenessKey AdvantagesKey Disadvantages
Standard IV Injection ~0.1%[3][4]Widespread but very lowLowSimple, systemic administrationExtremely poor BBB penetration
Intracerebroventricular (ICV) N/A (Direct)Primarily CSF, limited parenchymaHighBypasses the BBBInvasive; rapid clearance from CSF; poor parenchymal diffusion[5]
Convection-Enhanced Delivery (CED) N/A (Direct)Localized to infusion siteHighBypasses BBB; delivers high local concentrationHighly invasive; limited to a specific brain region
Receptor-Mediated Transcytosis (RMT) 1-5% (can be higher)Widespread parenchymalLowNon-invasive; leverages endogenous transport; broad distribution[4]Requires complex antibody engineering; potential for on-target toxicity[8]
Focused Ultrasound (FUS) Variable (2-10 fold increase)Localized to sonicated areaLowNon-invasive; transient BBB opening; tunableLocalized effect; potential for microhemorrhage and inflammation
Nanoparticle Carriers 0.5-2%Widespread but variableLowCan carry various payloads; protects cargo from degradationComplex formulation; potential for immunogenicity and off-target uptake

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a common method for assessing the ability of this compound to cross an in vitro BBB model using a Transwell system.

Materials:

  • 24-well Transwell plates with microporous polycarbonate membrane inserts (e.g., 0.4 µm pore size)

  • Human iPSC-derived brain microvascular endothelial cells (BMECs)

  • Co-culture cells (e.g., primary human astrocytes, pericytes) - optional but recommended

  • Cell culture medium, serum, and necessary supplements

  • This compound antibody and a non-binding control IgG antibody

  • Fluorescently-labeled dextran (B179266) (e.g., 4 kDa and 70 kDa) or [14C]-Sucrose for barrier integrity assessment

  • Transendothelial Electrical Resistance (TEER) measurement system

  • ELISA kit or other method for quantifying this compound concentration

Methodology:

  • Model Setup:

    • If using a co-culture, plate astrocytes and/or pericytes on the bottom of the 24-well plate.

    • Coat the apical side of the Transwell inserts with collagen and fibronectin.

    • Seed the iPSC-derived BMECs on the apical side of the inserts at high density.

    • Culture for 3-5 days until a confluent monolayer is formed and TEER values plateau at a high level (typically >1500 Ω·cm²).

  • Barrier Integrity Validation:

    • Measure the final TEER value of each well before the experiment.

    • Add a low-permeability tracer (e.g., fluorescently-labeled dextran or [14C]-Sucrose) to the apical (upper) chamber.

    • After a defined period (e.g., 1 hour), take a sample from the basolateral (lower) chamber and measure the amount of tracer that has crossed the monolayer. Calculate the permeability coefficient (Pe). Only use wells that demonstrate low permeability.

  • Permeability Experiment:

    • Replace the medium in both chambers with fresh assay buffer.

    • Add a known concentration of this compound and the control IgG to the apical chamber of separate wells.

    • At various time points (e.g., 1, 2, 4, 6 hours), collect the entire volume from the basolateral chamber and replace it with fresh buffer. Store the collected samples at -80°C.

    • Also, collect a sample from the apical chamber at the final time point to confirm concentration stability.

  • Quantification and Analysis:

    • Quantify the concentration of this compound and control IgG in the collected basolateral samples using a validated ELISA.

    • Calculate the apparent permeability coefficient (Papp) for each antibody. A significantly higher Papp for this compound compared to the control IgG suggests active transport.

Protocol 2: In Vivo Biodistribution Study in Mice

This protocol details how to quantify the brain uptake of radiolabeled this compound after systemic administration.

Materials:

  • C57BL/6 mice (or appropriate transgenic model)

  • Iodine-125 ([125I]) or other suitable radioisotope for labeling

  • This compound antibody

  • Anesthesia (e.g., isoflurane)

  • Saline for transcardial perfusion

  • Gamma counter

  • Standard lab equipment for dissection and sample processing

Methodology:

  • Radiolabeling:

    • Label this compound with [125I] using a standard method (e.g., Iodogen tubes).

    • Purify the labeled antibody from free [125I] using a desalting column.

    • Determine the specific activity (cpm/µg) of the final product.

  • Animal Administration:

    • Anesthetize the mice and inject a known amount of [125I]-T-448 (e.g., 1-5 mg/kg, with a specific activity allowing for accurate detection) via the tail vein.

    • Allow the antibody to circulate for a predetermined time point (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • At the designated time point, perform a terminal blood collection via cardiac puncture.

    • Immediately perform transcardial perfusion with cold saline to remove all blood from the brain vasculature. This step is critical to ensure you are measuring parenchymal uptake, not just antibody within blood vessels.

    • Carefully dissect the brain and other organs of interest (e.g., liver, spleen, kidneys).

  • Quantification and Analysis:

    • Weigh each tissue sample and measure its radioactivity using a gamma counter. Also, count an aliquot of the plasma.

    • Calculate the concentration of radioactivity in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

    • The %ID/g for the brain represents the parenchymal uptake of this compound.

    • Calculate the brain-to-plasma ratio by dividing the %ID/g of the brain by the %ID/mL of plasma. This helps normalize for differences in systemic exposure.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for assessing the CNS delivery of the this compound therapeutic antibody.

Troubleshooting Decision Tree

G Start Start: Low this compound Brain Uptake In Vivo Check_Perfusion Was transcardial perfusion complete? Start->Check_Perfusion Improve_Perfusion Action: Improve perfusion technique. Re-run study. Check_Perfusion->Improve_Perfusion No Check_PK Is plasma exposure (AUC) adequate? Check_Perfusion->Check_PK Yes Improve_Dose Action: Increase dose or optimize formulation. Check_PK->Improve_Dose No Check_Shuttle Is a brain shuttle being used? Check_PK->Check_Shuttle Yes Implement_Shuttle Action: Engineer this compound with a validated brain shuttle (e.g., anti-TfR). Check_Shuttle->Implement_Shuttle No Check_Species Is shuttle species- compatible with model? Check_Shuttle->Check_Species Yes Change_Model Action: Use compatible model (e.g., humanized mouse) or species-specific shuttle. Check_Species->Change_Model No Final_Problem Problem: Shuttle design may be suboptimal (e.g., affinity, valency). Requires re-engineering. Check_Species->Final_Problem Yes

Caption: Decision tree for troubleshooting low in vivo brain uptake of this compound.

Hypothetical Signaling Pathway

G cluster_0 Microglia Cell cluster_1 Neuron T448 This compound Antibody TIGIT TIGIT T448->TIGIT Binds (Fab) FcR FcγR T448->FcR Binds (Fc) SYK Syk Kinase FcR->SYK Activates Phago Phagocytosis FcR->Phago Initiates NFkB NF-κB Pathway SYK->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Upregulates Neuron Neuron Cytokines->Neuron Induces Stress or Apoptosis Phago->Neuron Potential for Synaptic Pruning

Caption: Hypothetical this compound signaling pathway in a CNS microglial cell.

References

Technical Support Center: Ensuring the Specificity of T-448 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the specific cellular activity of the kinase inhibitor, T-448.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to confirm that this compound is engaging its intended target kinase in cells?

A1: The first step is to verify direct target engagement in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or bioluminescence resonance energy transfer (BRET)-based assays, such as NanoBRET™, are highly recommended. These methods confirm that this compound binds to its target protein within the complex cellular environment.

Q2: My phenotypic data suggests off-target effects. How can I identify which other kinases this compound might be inhibiting?

A2: Unintended phenotypic outcomes can often be attributed to off-target kinase inhibition. To identify these off-target interactions, a comprehensive kinome scan is the preferred method. This involves screening this compound against a large panel of purified kinases to determine its selectivity profile. Services like the KINOMEscan™ at DiscoveRx or similar platforms offer extensive panels for this purpose.

Q3: I've confirmed target engagement, but I'm not seeing the expected downstream signaling changes. What could be the issue?

A3: This could be due to several factors. First, ensure your assay to measure downstream signaling (e.g., Western blot for a phosphorylated substrate) is properly validated. Second, consider the cellular context; redundancy in signaling pathways might compensate for the inhibition of your target. A broad phospho-proteomics analysis can provide a more global view of the signaling changes induced by this compound and may reveal pathway crosstalk or compensatory mechanisms.

Q4: How can I be sure the observed cellular phenotype is a direct result of inhibiting my target kinase and not an off-target?

A4: The gold standard for attributing a phenotype to a specific target is to use a chemically and structurally distinct inhibitor of the same target that recapitulates the phenotype. Additionally, genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9-mediated knockout or mutation of the target kinase should produce the same phenotype as this compound treatment.

Troubleshooting Guides

Problem 1: Inconsistent results in the Cellular Thermal Shift Assay (CETSA)
Potential Cause Recommended Solution
Insufficient cell lysisOptimize lysis buffer and mechanical disruption methods to ensure complete protein extraction.
Protein degradationAlways include protease and phosphatase inhibitors in your lysis buffer.
Suboptimal heatingPrecisely control the temperature and duration of the heating steps using a thermocycler.
Low antibody qualityValidate the antibody used for Western blotting to ensure it is specific and sensitive for the target protein.
Problem 2: High background signal in NanoBRET™ Target Engagement Assay
Potential Cause Recommended Solution
Spectral overlapEnsure the use of appropriate filters for the NanoLuc® luciferase and the fluorescent tracer.
Non-specific tracer bindingPerform a tracer titration experiment to determine the optimal concentration with the lowest non-specific binding.
AutofluorescenceTest for and subtract background fluorescence from untransfected or mock-transfected cells.
Suboptimal donor-acceptor distanceIf designing a new assay, optimize the linker between the target protein and the NanoLuc® tag.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells to 80-90% confluency. Treat with either this compound at various concentrations or a vehicle control for the desired time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a physiological buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or another protein quantification method. Increased thermal stability of the target protein in the presence of this compound indicates binding.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to the NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a white, 96-well plate.

  • Compound Treatment: Add this compound at various concentrations to the wells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the target kinase.

  • Reagent Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Detection: Measure the donor (460 nm) and acceptor (610 nm) emission signals. An increase in the BRET ratio indicates displacement of the tracer by this compound and thus, target engagement.

Visualizations

G cluster_0 Initial Target Validation Workflow A Treat Cells with this compound B Perform Cellular Thermal Shift Assay (CETSA) A->B C Perform NanoBRET Target Engagement Assay A->C D Analyze Data: Confirm Target Engagement B->D C->D G cluster_1 Troubleshooting Phenotypic Discrepancies E Unexpected Cellular Phenotype Observed with this compound F Is Target Engagement Confirmed? E->F G Perform Kinome-Wide Selectivity Profiling F->G Yes H Perform Phospho-Proteomics F->H Yes I Identify Off-Target Hits G->I J Identify Compensatory Signaling Pathways H->J K Validate Off-Target Effects with Orthogonal Approaches I->K G cluster_2 This compound Signaling Pathway Hypothesis T448 This compound Target Target Kinase T448->Target Inhibits Substrate Substrate Target->Substrate Phosphorylates pSubstrate Phospho- Substrate Substrate->pSubstrate Phenotype Cellular Phenotype pSubstrate->Phenotype Leads to

Validation & Comparative

T-448 versus other LSD1 inhibitors comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of T-448 and Other Leading LSD1 Inhibitors

This guide provides a detailed comparative analysis of this compound, a notable Lysine-Specific Demethylase 1 (LSD1) inhibitor, with other significant inhibitors in the field. Designed for researchers, scientists, and drug development professionals, this document outlines key performance data, experimental methodologies, and relevant biological pathways to facilitate informed decisions in research and development.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. LSD1 inhibitors aim to restore normal gene expression patterns in cancer cells, thereby impeding tumor growth and promoting differentiation. This compound is a specific, orally active, and irreversible inhibitor of LSD1.[3]

Quantitative Comparison of LSD1 Inhibitors

The following tables summarize the biochemical potency and selectivity of this compound and other prominent LSD1 inhibitors. The data has been compiled from various preclinical studies.

Table 1: Biochemical Potency of LSD1 Inhibitors

InhibitorTypeLSD1 IC50 (nM)Reference(s)
This compound Irreversible22[3]
Iadademstat (ORY-1001)Irreversible<20[4][5]
Bomedemstat (IMG-7289)IrreversibleData not available[4]
GSK2879552Irreversible24.53[6]
Seclidemstat (SP-2577)Reversible1300 - 2400[7]
Pulrodemstat (CC-90011)ReversibleData not available[2]
PhenelzineIrreversible420[7]
Tranylcypromine (TCP)Irreversible5600[7]

Table 2: Selectivity Profile of LSD1 Inhibitors

InhibitorMAO-A IC50 (µM)MAO-B IC50 (µM)LSD2 IC50 (µM)Reference(s)
This compound >100 (>4500-fold selective)>100 (>4500-fold selective)Data not available[8]
Iadademstat (ORY-1001)>100>100>100[5][9]
GSK2879552Data not availableData not availableData not available
Seclidemstat (SP-2577)Data not availableData not available<50% inhibition at 10 µM[7]
Phenelzine0.420.83>100[7]
Tranylcypromine (TCP)2.840.73>100[7]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

LSD1_Signaling_Pathway LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Inactive Chromatin) LSD1->H3K9me2 Demethylates (with AR/ER) Proliferation Decreased Proliferation Differentiation Increased Differentiation Tumor_Suppressor Tumor Suppressor Genes (e.g., p53) H3K4me2->Tumor_Suppressor Activates Oncogenes Oncogenes H3K9me2->Oncogenes Represses T448 This compound & Other Inhibitors T448->LSD1

Caption: LSD1-mediated transcriptional regulation and its inhibition.

Experimental_Workflow start Start biochemical_assay Biochemical Assay (e.g., HTRF, HRP-coupled) start->biochemical_assay determine_ic50 Determine IC50 & Selectivity biochemical_assay->determine_ic50 cell_viability Cell Viability Assay (e.g., CellTiter-Glo) determine_ic50->cell_viability determine_ec50 Determine EC50 cell_viability->determine_ec50 target_engagement Target Engagement Assay (e.g., Western Blot for H3K4me2) determine_ec50->target_engagement in_vivo In Vivo Efficacy Studies (Xenograft Models) target_engagement->in_vivo end End in_vivo->end

Caption: Typical workflow for characterizing a novel LSD1 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

LSD1 Inhibitor Biochemical Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits for determining the in vitro potency of LSD1 inhibitors.[3][10][11]

Materials:

  • Human recombinant LSD1 enzyme

  • LSD1 substrate (e.g., H3K4me2 peptide)

  • Horseradish Peroxidase (HRP)

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test inhibitors (e.g., this compound) and control compounds

  • 96-well microplate, black, flat-bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • In a 96-well plate, add Assay Buffer, LSD1 enzyme, HRP, and the fluorometric substrate (ADHP) to each well.

  • Add the test inhibitor or vehicle control (e.g., DMSO) to the respective wells. Include wells for "100% initial activity" (no inhibitor) and "background" (no LSD1 enzyme).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "100% initial activity" control after subtracting the background fluorescence.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability Assay (Luminescent)

This protocol outlines a common method to assess the effect of LSD1 inhibitors on cancer cell proliferation and viability.[1][2][8]

Materials:

  • Cancer cell line of interest (e.g., THP-1 for AML, NCI-H510A for SCLC)

  • Complete cell culture medium

  • Test inhibitors (e.g., this compound) and vehicle control (DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Treat the cells by adding the diluted inhibitor or vehicle control to the wells.

  • Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Conclusion

This compound demonstrates potent and highly selective inhibition of LSD1 with a favorable preclinical safety profile, particularly concerning hematological toxicity.[8] Its mechanism of action, involving irreversible inhibition with minimal impact on the LSD1-GFI1B complex, distinguishes it from some other LSD1 inhibitors.[8] The provided data and protocols offer a framework for the comparative evaluation of this compound and other LSD1 inhibitors, aiding in the advancement of epigenetic therapies. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparative assessment.

References

T-448: Unveiling Specificity for LSD1 Enzyme Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of epigenetic drug discovery, the selective inhibition of lysine-specific demethylase 1 (LSD1) presents a promising therapeutic strategy for a range of disorders, from cancers to central nervous system ailments. This guide provides a detailed comparison of T-448, a novel LSD1 inhibitor, with other alternatives, focusing on its specificity for LSD1 enzyme activity. The following sections present supporting experimental data, detailed methodologies, and visual representations of experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation.

High Specificity and a Superior Safety Profile

This compound is an orally active and irreversible inhibitor of LSD1 with a half-maximal inhibitory concentration (IC50) of 22 nM.[1][2] A key differentiator of this compound is its remarkable selectivity. It exhibits over 4,500-fold selectivity for LSD1 over the closely related flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Furthermore, many tranylcypromine-based irreversible LSD1 inhibitors are known to disrupt the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), leading to hematological toxicities such as thrombocytopenia.[3][4] In contrast, this compound has a minimal impact on the LSD1-GFI1B complex.[2][4] This unique characteristic is attributed to the generation of a compact formyl-FAD adduct upon binding to LSD1, which avoids the steric hindrance that disrupts the LSD1-GFI1B interaction.[2] Consequently, this compound demonstrates a superior hematological safety profile in preclinical models.[2][4]

Comparative Performance of LSD1 Inhibitors

To provide a clear perspective on this compound's performance, the following table summarizes its key characteristics alongside other notable LSD1 inhibitors.

InhibitorTypeLSD1 IC50Selectivity vs. MAO-A/BImpact on LSD1-GFI1B ComplexKey Features
This compound Irreversible22 nM[1][2]>4,500-fold[2]Minimal[2][4]Orally active, brain-penetrant, superior hematological safety profile.[1][2]
SP-2509 Reversible, Non-competitive13 nM[5]>23,000-fold[5]Does not disruptHigh selectivity, reversible binding.
GSK2879552 Irreversible-SelectiveDisruptsInvestigated in clinical trials for various cancers.[6][7]
ORY-1001 (Iadademstat) Irreversible-SelectiveDisruptsIn clinical trials for AML and SCLC.[6][7]

Experimental Validation of this compound's Specificity

The specificity of this compound for LSD1 has been validated through a series of rigorous in vitro and in vivo experiments.

In Vitro Assays

LSD1 Enzymatic Activity Assay: The inhibitory activity of this compound on LSD1 is typically determined using a peroxidase-coupled assay.[5] This method measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation of a histone H3 lysine (B10760008) 4 (H3K4) peptide substrate. The reduction in H₂O₂ production in the presence of this compound allows for the calculation of its IC50 value.

Selectivity Assays: To assess selectivity, similar enzymatic assays are performed with purified MAO-A and MAO-B enzymes. The significantly higher concentrations of this compound required to inhibit these enzymes compared to LSD1 confirm its high specificity.[2]

Cell-Based Assays: The cellular activity of this compound is evaluated by treating primary cultured rat neurons with the compound and measuring the levels of H3K4 methylation.[1][2] An increase in H3K4 methylation, a direct consequence of LSD1 inhibition, is a key indicator of target engagement in a cellular context. Furthermore, the impact on the expression of neural plasticity-related genes, such as brain-derived neurotrophic factor (Bdnf), is assessed using quantitative real-time PCR (qRT-PCR).[1]

In Vivo Studies

Animal Models: The in vivo efficacy and safety of this compound have been demonstrated in mouse models.[2] For instance, in mice with NMDA receptor hypofunction, oral administration of this compound led to increased H3K4 methylation in the brain and an improvement in learning function.[2]

Hematological Safety Assessment: To confirm the minimal impact on hematopoiesis, blood cell counts are monitored in mice treated with this compound. The absence of significant changes in platelet counts, even at high doses, supports the superior hematological safety profile of this compound compared to other LSD1 inhibitors.[2]

Experimental Protocols

A detailed methodology for a key in vitro experiment is provided below.

LSD1 Peroxidase-Coupled Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of this compound against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or a similar H₂O₂ detection reagent)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound compound

  • 384-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the LSD1 enzyme to the wells of the microplate.

  • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red reagent to each well.

  • Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

  • Measure the fluorescence of the reaction product (resorufin) using a microplate reader (excitation ~530-545 nm, emission ~585-595 nm).

  • Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control (no inhibitor).

  • Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in validating the specificity of an LSD1 inhibitor like this compound.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation enzymatic_assay LSD1 Enzymatic Assay (IC50 Determination) selectivity_assay MAO-A/B Selectivity Assays enzymatic_assay->selectivity_assay Compare IC50s cell_assay Cell-Based Assays (H3K4 Methylation, Gene Expression) enzymatic_assay->cell_assay Confirm Cellular Activity animal_model Animal Model Studies (Efficacy) cell_assay->animal_model safety_assessment Hematological Safety Assessment animal_model->safety_assessment Evaluate Side Effects conclusion Conclusion: High Specificity & Safety safety_assessment->conclusion start Start start->enzymatic_assay

Caption: Workflow for validating the specificity and safety of this compound.

signaling_pathway LSD1 LSD1 H3K4me1 Histone H3 Lysine 4 (mono-methylated) LSD1->H3K4me1 demethylation Increased_H3K4me2 Increased H3K4me2 LSD1->Increased_H3K4me2 H3K4me2 Histone H3 Lysine 4 (di-methylated) H3K4me2->LSD1 Gene_Repression Target Gene Repression H3K4me1->Gene_Repression T448 This compound T448->LSD1 inhibition Gene_Activation Target Gene Activation (e.g., Bdnf) Increased_H3K4me2->Gene_Activation

Caption: Mechanism of action of this compound on LSD1-mediated gene regulation.

References

A Comparative Guide to T-448 and Tranylcypromine-Based Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two distinct classes of therapeutic agents: the kisspeptin (B8261505) analog T-448 (also known as TAK-448 or MVT-602) and tranylcypromine-based inhibitors. While both have been investigated for their potential in oncology, they operate through fundamentally different mechanisms of action and target distinct biological pathways. This document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective characteristics, performance, and the experimental methodologies used for their evaluation.

Section 1: Overview and Mechanism of Action

This compound (TAK-448/MVT-602): A Kisspeptin Receptor Agonist

This compound is an investigational peptide analog of kisspeptin, a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] By acting as a potent agonist of the kisspeptin receptor (KISS1R), this compound stimulates the release of gonadotropin-releasing hormone (GnRH).[2] While acute administration of this compound leads to a surge in luteinizing hormone (LH) and testosterone (B1683101), continuous or sustained exposure results in the downregulation and desensitization of the HPG axis, leading to a profound suppression of testosterone to castration levels.[2][3] This mechanism forms the basis of its investigation as a potential therapeutic for hormone-dependent cancers, such as prostate cancer.[1][3] Although development for prostate cancer has been discontinued, it is currently being investigated for its potential in treating female infertility.[4]

Tranylcypromine-Based Inhibitors: Targeting Epigenetic and Neurological Pathways

Tranylcypromine (B92988) (TCP) is a well-established monoamine oxidase (MAO) inhibitor used in the treatment of depression.[5] More recently, TCP and its derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[5] LSD1 is overexpressed in various cancers and plays a crucial role in tumor progression by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[6] By inhibiting LSD1, tranylcypromine-based compounds can alter gene expression, leading to the suppression of cancer cell proliferation, invasion, and migration.[6] Numerous derivatives of tranylcypromine have been developed to enhance potency and selectivity for LSD1 over MAOs, with several entering clinical trials for various cancers.[5][6]

Section 2: Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and a selection of tranylcypromine-based LSD1 inhibitors.

Table 1: Preclinical and Clinical Performance of this compound (TAK-448)

ParameterModel/Study PopulationKey FindingsReference(s)
Anti-tumor Efficacy Rat VCaP androgen-sensitive prostate cancer xenograft modelDemonstrated stronger overall anti-tumor effect compared to leuprolide acetate. Showed a faster onset of anti-tumor effect.[1][7]
Hormone Suppression Healthy male subjects (Phase 1)14-day infusion of doses >0.1 mg/day reduced testosterone to below-castration levels by day 8.[3][8]
PSA Response Patients with prostate cancer (Phase 1)>50% decrease in prostate-specific antigen (PSA) in all patients receiving 24 mg depot injections.[3][8]
Hormone Suppression Patients with prostate cancer (Phase 1)Testosterone decreased to <20 ng/dL in 4 out of 5 patients receiving 12 or 24 mg depot injections.[3][8]

Table 2: In Vitro Inhibitory Activity of Tranylcypromine and its Derivatives against LSD1

CompoundLSD1 IC₅₀Cell LineAntiproliferative IC₅₀Reference(s)
Tranylcypromine (TCP)~200 µM--[5]
ORY-100118 nM--[6]
GSK2879552---[5]
Compound 1b -LNCaP (Prostate Cancer)Cell growth arrest[9]
Compound 4b 15 nMLNCaP (Prostate Cancer)Cell growth arrest[9]
Compound 5b 5 nMLNCaP (Prostate Cancer)Cell growth arrest[9]

Table 3: Clinical Trial Outcomes for Tranylcypromine-Based Inhibitors in Oncology

Inhibitor/CombinationCancer TypePhaseKey OutcomesReference(s)
Tranylcypromine + ATRARelapsed/Refractory AMLI/IIOverall response rate of 20% (2 CRi, 1 PR). Median OS of 3.3 months.[10]
Tranylcypromine + ATRARelapsed/Refractory AML and MDSIOverall response rate of 23.5%. Clinical benefit rate of 35.3%. MTD of TCP was 20 mg BID.[11]
Tranylcypromine + ATRA + LDACElderly, non-fit AML/MDSIModest ORR, but 48% of patients achieved partial remission or stable disease.[12]

CRi: Complete Remission with incomplete hematologic recovery; PR: Partial Response; OS: Overall Survival; ATRA: All-Trans Retinoic Acid; LDAC: Low-Dose Cytarabine; MTD: Maximum Tolerated Dose.

Section 3: Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these inhibitors. Below are representative protocols for key experiments.

This compound (Kisspeptin Receptor Agonist) Assays

A. In Vivo Tumor Growth Inhibition Assay (Xenograft Model)

  • Cell Line: Human prostate cancer cells (e.g., VCaP) are implanted subcutaneously into immunocompromised male rats.

  • Treatment: Once tumors are established, animals are treated with this compound (e.g., via continuous subcutaneous infusion or depot injection) or a control vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Hormone and Biomarker Analysis: Blood samples are collected periodically to measure plasma testosterone and PSA levels using ELISA or other immunoassays.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor weights are measured at necropsy.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare tumor growth inhibition between treatment and control groups.

B. Intracellular Calcium Mobilization Assay

  • Cell Line: A cell line stably expressing the human kisspeptin receptor (KISS1R), such as CHO-K1 cells, is used.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: this compound or other test compounds are added to the cells at various concentrations.

  • Signal Detection: The change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The dose-response curve is plotted to determine the EC₅₀ value, which represents the concentration of the agonist that elicits a half-maximal response.

Tranylcypromine-Based LSD1 Inhibitor Assays

A. LSD1 Enzymatic Inhibition Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)

  • Reagents: Recombinant human LSD1 enzyme, a biotinylated histone H3 peptide substrate, and HTRF detection reagents.

  • Reaction: The LSD1 enzyme, substrate, and various concentrations of the tranylcypromine-based inhibitor are incubated together in a microplate.

  • Detection: After the enzymatic reaction, HTRF detection reagents (e.g., an antibody specific for the demethylated product and a fluorescent donor/acceptor pair) are added.

  • Signal Measurement: The HTRF signal is measured using a plate reader. The signal is proportional to the amount of demethylated product.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

B. Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Cancer cells of interest (e.g., AML or prostate cancer cell lines) are seeded in a 96-well plate.

  • Compound Treatment: Cells are treated with a range of concentrations of the tranylcypromine-based inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • ATP Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Signal Detection: Luminescence is measured using a luminometer.

  • Data Analysis: The data is normalized to the vehicle control, and a dose-response curve is plotted to determine the IC₅₀ for antiproliferative activity.

C. Western Blot for Histone Methylation

  • Cell Treatment: Cancer cells are treated with the LSD1 inhibitor for a defined period (e.g., 24-48 hours).

  • Protein Extraction: Histones are extracted from the cell nuclei.

  • SDS-PAGE and Transfer: The extracted histone proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for methylated histones (e.g., H3K4me2) and total histone H3 (as a loading control).

  • Detection: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used to visualize the protein bands.

  • Analysis: The intensity of the H3K4me2 band is quantified and normalized to the total H3 band to determine the effect of the inhibitor on histone methylation levels.

Section 4: Visualizations

Signaling Pathways and Experimental Workflows

T448_Mechanism cluster_hpg_axis Hypothalamic-Pituitary-Gonadal (HPG) Axis cluster_chronic_effect Sustained this compound Exposure T448 This compound (Kisspeptin Analog) KISS1R KISS1R (on GnRH Neurons) T448->KISS1R Agonist Binding GnRH_Neuron GnRH Neuron KISS1R->GnRH_Neuron Stimulation GnRH GnRH Release GnRH_Neuron->GnRH Downregulation Downregulation & Desensitization of HPG Axis GnRH_Neuron->Downregulation Pituitary Anterior Pituitary GnRH->Pituitary LH_FSH LH & FSH Release Pituitary->LH_FSH Testes Testes LH_FSH->Testes Testosterone Testosterone Production Testes->Testosterone Prostate_Cancer Prostate Cancer Cell (Androgen-Dependent) Testosterone->Prostate_Cancer Promotes Growth Testosterone_Suppression Testosterone Suppression Downregulation->Testosterone_Suppression Tumor_Inhibition Tumor Growth Inhibition Testosterone_Suppression->Tumor_Inhibition Tranylcypromine_Mechanism cluster_epigenetic_regulation Epigenetic Regulation cluster_inhibition_effect Effect of LSD1 Inhibition TCP Tranylcypromine-based Inhibitor LSD1 LSD1 Enzyme TCP->LSD1 Irreversible Inhibition H3K4me1 H3K4me1 (Poised Chromatin) LSD1->H3K4me1 Demethylation Gene_Expression Oncogene Expression LSD1->Gene_Expression Represses H3K4me2_Accumulation H3K4me2 Accumulation LSD1->H3K4me2_Accumulation Inhibition leads to Histone_H3 Histone H3 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->H3K4me1 Demethylation Cancer_Progression Cancer Cell Proliferation, Invasion, Migration Gene_Expression->Cancer_Progression Drives Gene_Repression_Altered Altered Gene Expression H3K4me2_Accumulation->Gene_Repression_Altered Cancer_Suppression Suppression of Cancer Progression Gene_Repression_Altered->Cancer_Suppression Experimental_Workflow_T448 start Start: Prostate Cancer Xenograft Model treatment Administer this compound or Vehicle Control start->treatment measure_tumor Measure Tumor Volume (e.g., twice weekly) treatment->measure_tumor collect_blood Collect Blood Samples (periodically) treatment->collect_blood endpoint Endpoint: Tumors reach max size measure_tumor->endpoint analyze_hormones Analyze Testosterone & PSA Levels collect_blood->analyze_hormones data_analysis Data Analysis: Compare tumor growth & hormone levels analyze_hormones->data_analysis necropsy Necropsy: Measure final tumor weight endpoint->necropsy necropsy->data_analysis end End data_analysis->end Experimental_Workflow_LSD1 cluster_assays Parallel Assays start Start: Cancer Cell Culture treat_cells Treat cells with Tranylcypromine Derivative (dose-response) viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treat_cells->viability_assay western_blot Western Blot for H3K4me2 treat_cells->western_blot analyze_viability Determine Antiproliferative IC₅₀ viability_assay->analyze_viability analyze_methylation Quantify H3K4me2 Levels western_blot->analyze_methylation end End: Characterize Inhibitor Activity analyze_viability->end analyze_methylation->end

References

T-448: A Differentiated Approach to LSD1 Inhibition by Sparing the LSD1-GFI1B Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The epigenetic modulator Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising therapeutic target in various diseases, including cancer and neurological disorders. However, the development of LSD1 inhibitors has been challenged by on-target toxicities, particularly hematological adverse effects. This guide provides a comparative analysis of T-448, a novel LSD1 inhibitor, with other known LSD1 inhibitors, focusing on their differential effects on the critical LSD1-Growth Factor Independent 1B (GFI1B) protein-protein interaction.

Executive Summary

This compound distinguishes itself from other LSD1 inhibitors by potently and selectively inhibiting the enzymatic activity of LSD1 with minimal and transient disruption of the LSD1-GFI1B complex. This unique mechanism of action is attributed to the formation of a compact formyl-FAD adduct. In contrast, other LSD1 inhibitors, such as T-711 and GSK-LSD1, disrupt the LSD1-GFI1B interaction, which is strongly associated with hematological toxicities like thrombocytopenia. This guide presents a comprehensive comparison of these compounds, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in understanding the nuanced landscape of LSD1 inhibition.

Comparison of LSD1 Inhibitors

The following table summarizes the key characteristics and differential effects of this compound, T-711, and GSK-LSD1.

FeatureThis compoundT-711GSK-LSD1
Mechanism of Action Irreversible inhibitor of LSD1 enzymatic activity. Forms a compact formyl-FAD adduct.[1]Irreversible LSD1 inhibitor.Irreversible, mechanism-based inhibitor of LSD1.[2]
LSD1 IC50 22 nM[1]Not readily available in the public domain.16 nM[2]
Effect on LSD1-GFI1B Interaction Minimal and transient disruption.[1]Robustly disrupts the interaction.[1]Disrupts the interaction.[2]
Key Differentiating Feature Selectively inhibits LSD1 enzymatic activity while largely preserving the LSD1-GFI1B complex.Disrupts both the enzymatic activity and the scaffolding function of LSD1.Potently inhibits LSD1 and disrupts its interaction with GFI1B.[2]
Reported Biological Effects Increases H3K4 methylation in the brain without causing thrombocytopenia in mice.[1][3]Induces GFI1 mRNA expression and is associated with hematological toxicity.[1]Induces gene expression changes and inhibits cancer cell line growth.[2]
Potential Therapeutic Advantage Potential for treating CNS disorders with an improved safety profile regarding hematological toxicity.[1][3]Effective in certain cancer models but limited by hematotoxicity.Potent anti-cancer activity, but potential for hematological side effects.

Experimental Data and Protocols

This section details the key experiments that elucidate the differential effects of this compound and its comparators on the LSD1-GFI1B interaction.

Co-Immunoprecipitation (Co-IP) to Assess LSD1-GFI1B Interaction

Objective: To qualitatively assess the integrity of the LSD1-GFI1B complex in the presence of LSD1 inhibitors.

Experimental Protocol:

  • Cell Culture and Treatment: Human TF-1a erythroblast cells are cultured under standard conditions. Cells are then treated with vehicle (DMSO), this compound (e.g., 1-10 µM), or T-711 (e.g., 1 µM) for a specified duration (e.g., 17 hours).

  • Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain whole-cell extracts.

  • Immunoprecipitation: The whole-cell lysates are incubated with an antibody specific for LSD1 or GFI1B overnight at 4°C with gentle rotation. Protein A/G magnetic beads are then added to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: The immunoprecipitated protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LSD1 and GFI1B, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Results Interpretation: A decrease in the amount of co-immunoprecipitated GFI1B with an LSD1 antibody (or vice versa) in the presence of an inhibitor indicates disruption of the LSD1-GFI1B interaction. Studies have shown that T-711 significantly reduces the co-immunoprecipitation of GFI1B with LSD1, whereas this compound has a minimal effect.[1]

Surface Plasmon Resonance (SPR) for Quantitative Analysis of Protein-Protein Interaction

Objective: To quantitatively measure the binding affinity and kinetics of the LSD1-GFI1B interaction and the impact of inhibitors in real-time.

Experimental Protocol:

  • Chip Preparation: Recombinant human LSD1 protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Inhibitor Treatment: The immobilized LSD1 is treated with the LSD1 inhibitor (e.g., 10 µM this compound or T-711) or vehicle (DMSO) for a defined period.

  • Analyte Injection: A solution of recombinant GFI1B protein at various concentrations is flowed over the sensor chip surface.

  • Data Acquisition: The binding of GFI1B to LSD1 is monitored in real-time by detecting changes in the surface plasmon resonance signal. Association and dissociation phases are recorded.

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Results Interpretation: An increase in the KD value or a faster dissociation rate in the presence of an inhibitor indicates a weaker interaction. SPR analysis has demonstrated that T-711 causes a sustained disruption of the LSD1-GFI1B interaction, while this compound induces only a transient disruption.[1]

Chromatin Immunoprecipitation (ChIP) followed by qPCR (ChIP-qPCR)

Objective: To investigate the effect of LSD1 inhibitors on the histone methylation status at the promoter regions of target genes, such as GFI1.

Experimental Protocol:

  • Cell Treatment and Cross-linking: Cells are treated with the LSD1 inhibitors or vehicle. Protein-DNA complexes are then cross-linked using formaldehyde.

  • Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for a histone modification of interest (e.g., H3K4me2) or a non-specific IgG as a control.

  • Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter region of the target gene (GFI1).

Results Interpretation: An increase in the enrichment of H3K4me2 at the GFI1 promoter in the presence of an LSD1 inhibitor that disrupts the LSD1-GFI1B complex would be expected, as the repressive LSD1 complex is no longer bound. This compound, which does not significantly disrupt the complex, would be expected to have a lesser effect on H3K4me2 levels at the GFI1 promoter compared to disrupting inhibitors.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and other LSD1 inhibitors on the LSD1-GFI1B interaction can be visualized through the following diagrams.

cluster_target_gene Target Gene Regulation LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B interacts with CoREST CoREST LSD1->CoREST H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates Promoter GFI1 Promoter GFI1B->Promoter binds to HDAC HDAC1/2 CoREST->HDAC GFI1_gene GFI1 Gene Promoter->GFI1_gene regulates

Caption: The LSD1-GFI1B signaling pathway.

cluster_T448 This compound Action cluster_disruptors T-711 / GSK-LSD1 Action cluster_downstream Downstream Consequences T448 This compound LSD1_T448 LSD1 (Enzymatically Inactive) T448->LSD1_T448 forms compact formyl-FAD adduct Hematotoxicity Hematological Toxicity (e.g., Thrombocytopenia) T448->Hematotoxicity avoided GFI1B GFI1B LSD1_T448->GFI1B interaction minimally and transiently affected Disruptors T-711 / GSK-LSD1 LSD1_disrupted LSD1 Disruptors->LSD1_disrupted bind to Disruptors->Hematotoxicity Gene_Expression Altered Gene Expression (e.g., GFI1 induction) Disruptors->Gene_Expression LSD1_disrupted->GFI1B interaction disrupted

Caption: Differential mechanisms of LSD1 inhibitors.

Conclusion

This compound represents a significant advancement in the development of LSD1 inhibitors by demonstrating that the therapeutic benefits of inhibiting LSD1's enzymatic activity can be decoupled from the toxicities associated with disrupting the LSD1-GFI1B complex. This targeted approach opens new avenues for the treatment of diseases where LSD1 is implicated, particularly in the central nervous system, where a favorable safety profile is paramount. The comparative data and experimental methodologies provided in this guide offer a valuable resource for researchers and clinicians working to advance the field of epigenetic therapy.

References

Unveiling the Therapeutic Promise of T-448 in Rodent Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of two distinct investigational compounds, both referred to as T-448 in preclinical studies: EOS-448, an anti-TIGIT monoclonal antibody for immuno-oncology, and TAK-448, a kisspeptin (B8261505) analog for prostate cancer. This report synthesizes available experimental data from rodent models, details experimental protocols, and visualizes relevant biological pathways to aid in the evaluation of their potential.

Executive Summary

Preclinical studies in rodent models have demonstrated promising therapeutic potential for both EOS-448 and TAK-448 in their respective indications. EOS-448, a monoclonal antibody targeting the immune checkpoint TIGIT, has shown potent anti-tumor activity in murine colon cancer models, primarily through a multifaceted mechanism involving T-cell activation and depletion of regulatory T cells. TAK-448, a kisspeptin analog, has exhibited superior efficacy in reducing tumor growth and key biomarkers in rat models of prostate cancer when compared to the standard-of-care GnRH analog, leuprolide. This guide will delve into the specifics of these findings, presenting the data in a clear, comparative format.

EOS-448: An Anti-TIGIT Antibody for Immuno-Oncology

EOS-448 is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody. Its mechanism of action is centered on blocking the interaction of TIGIT with its ligands, such as CD155, thereby preventing the inhibition of T-cell and NK cell activity. A crucial feature of EOS-448 is its functional Fc domain, which engages Fc gamma receptors (FcγR) to elicit additional anti-tumor responses.

Efficacy in Murine Colon Carcinoma Models

Preclinical evaluations of EOS-448 in syngeneic murine colon carcinoma models, such as CT26 and MC38, have consistently demonstrated its potent anti-tumor effects. A key finding is the superior efficacy of the Fc-engaging isotype of the anti-TIGIT antibody compared to an Fc-dead format. This highlights the importance of the FcγR-mediated effector functions in the therapeutic activity of EOS-448.

Table 1: Summary of EOS-448 Efficacy in Murine Cancer Models

ParameterFindingRodent Model
Anti-Tumor Effect Strong anti-tumor effect observed.Murine Colon Carcinoma (CT26, MC38)
Isotype Comparison Fc-engaging isotype induced a strong anti-tumor effect, while the Fc-dead format was less effective.Murine Cancer Model
Immune Cell Modulation Correlated with Treg depletion and activation of effector CD8 T cells within the tumor.Murine Cancer Model
Experimental Protocol: Murine Colon Carcinoma Model

A general experimental protocol for evaluating the efficacy of agents like EOS-448 in a murine colon carcinoma model is as follows:

  • Cell Line: Murine colon carcinoma cell lines such as CT26 or MC38 are used.

  • Animal Model: Syngeneic mouse strains, typically BALB/c for CT26 and C57BL/6 for MC38, are utilized to ensure a competent immune system.

  • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^5 to 1 x 10^6) are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. EOS-448 or a control antibody is administered, often intraperitoneally, at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze immune cell populations by flow cytometry to assess the mechanism of action.

TIGIT Signaling Pathway

The following diagram illustrates the TIGIT signaling pathway and the mechanism of action of EOS-448.

TIGIT_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds Immune_Inhibition Immune Inhibition TIGIT->Immune_Inhibition Leads to Immune_Activation Immune Activation CD226->Immune_Activation Leads to EOS448 EOS-448 EOS448->TIGIT Blocks

Caption: TIGIT signaling pathway and EOS-448 mechanism.

TAK-448: A Kisspeptin Analog for Prostate Cancer

TAK-448 is a kisspeptin analog developed for the treatment of androgen-dependent prostate cancer. Its mechanism of action involves the stimulation of the kisspeptin receptor (KISS1R), which ultimately leads to a profound and sustained suppression of testosterone (B1683101) levels.

Efficacy in Rat Prostate Cancer Models

The therapeutic potential of TAK-448 has been evaluated in rat xenograft models of prostate cancer, including the VCaP and JDCaP models. In these studies, TAK-448 demonstrated superior efficacy compared to leuprolide (TAP-144), a standard-of-care gonadotropin-releasing hormone (GnRH) analog.

Table 2: Comparative Efficacy of TAK-448 and Leuprolide (TAP-144) in a Rat VCaP Xenograft Model

ParameterTAK-448Leuprolide (TAP-144)
Plasma Testosterone Reduction More rapid and profound reduction.Slower onset of reduction.
Prostate-Specific Antigen (PSA) Reduction More rapid and profound reduction.Slower onset of reduction.
Anti-Tumor Growth Potential Greater anti-tumor growth potential, including in the castration-resistant phase.[1]Less potent anti-tumor growth effect.[1]
Intra-tumoral Dihydrotestosterone (B1667394) Associated with a reduction in levels.[1]Not specified.
Experimental Protocol: Rat VCaP Xenograft Model

The following provides a detailed methodology for the rat VCaP subcutaneous xenograft model used to evaluate TAK-448:

  • Cell Line: VCaP human prostate cancer cells, which are androgen-sensitive, are used.

  • Animal Model: Immunodeficient male rats (e.g., nude rats) are utilized to allow for the growth of human tumor xenografts.

  • Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the rats.

  • Treatment Initiation: Treatment commences once the tumors reach a predetermined volume.

  • Drug Administration: TAK-448 and leuprolide are administered, often via continuous subcutaneous infusion or as a depot formulation, to mimic clinical administration.

  • Data Collection: Tumor volume is measured regularly. Blood samples are collected to measure plasma testosterone and PSA levels. At the end of the study, intra-tumoral dihydrotestosterone levels may also be assessed.

Kisspeptin Signaling Pathway

The diagram below illustrates the kisspeptin signaling pathway relevant to the mechanism of action of TAK-448.

Kisspeptin_Pathway cluster_Hypothalamus Hypothalamus cluster_Pituitary Pituitary Gland cluster_Testes Testes Kiss1_Neuron Kisspeptin Neuron GnRH_Neuron GnRH Neuron Kiss1_Neuron->GnRH_Neuron Stimulates GnRH GnRH GnRH_Neuron->GnRH Releases Gonadotroph Gonadotroph LH_FSH LH / FSH Gonadotroph->LH_FSH Releases Leydig_Cells Leydig Cells Testosterone Testosterone Leydig_Cells->Testosterone Produces TAK448 TAK-448 TAK448->Kiss1_Neuron Stimulates GnRH->Gonadotroph Stimulates LH_FSH->Leydig_Cells Stimulates Testosterone->Testosterone Sustained stimulation leads to downregulation and suppression

References

No Publicly Available Research Found on T-448 for Learning Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scientific literature and clinical trial data yielded no studies investigating a substance referred to as "T-448" for the improvement of learning function or cognitive enhancement.

The initial investigation sought to replicate and compare studies on a compound named this compound, as requested. However, extensive searches of scholarly databases and public registries have found no mention of a nootropic or cognitive-enhancing agent with this designation.

The search results did identify a substance named EOS-448 (also known as GSK4428859A). It is important to note that EOS-448 is an anti-TIGIT monoclonal antibody currently under investigation as a cancer immunotherapy.[1][2][3][4] Its mechanism of action is related to the immune system's response to tumors and is not associated with learning or memory pathways in the brain.[1][4] Clinical trials for EOS-448 are focused on its application in treating advanced solid tumors.[5]

Given the absence of data on a "this compound" for cognitive improvement, it is not possible to create a comparison guide or provide the requested experimental data and visualizations.

Alternative Focus: A Comparison of Established Nootropic Compounds

While information on "this compound" is unavailable, a wealth of research exists on other substances investigated for their potential to improve learning and memory. These compounds, often referred to as nootropics or "smart drugs," act on various neurochemical systems to enhance cognitive function.[6][7][8]

A comparative guide on well-documented nootropics could be provided as an alternative. This guide would adhere to the original request's structure, including:

  • Data Presentation: Summarized quantitative data from preclinical and clinical studies in structured tables.

  • Experimental Protocols: Detailed methodologies for key behavioral and molecular experiments.

  • Visualizations: Graphviz diagrams illustrating relevant signaling pathways and experimental workflows.

Potential candidates for such a comparison could include, but are not limited to:

  • Racetams (e.g., Piracetam, Aniracetam): A class of synthetic compounds studied for their effects on neurotransmitter systems.[9]

  • Cholinergic Agents (e.g., Alpha-GPC, Citicoline): Compounds that influence the levels of acetylcholine, a neurotransmitter crucial for learning and memory.[10]

  • Herbal Nootropics (e.g., Bacopa monnieri, Ginkgo biloba): Plant-derived substances with a history of use in traditional medicine and modern research for cognitive benefits.[8]

  • Ampakines: A class of compounds that modulate AMPA receptors, which are involved in synaptic plasticity.

We invite the user to consider this alternative direction. Should this be of interest, a comprehensive comparison guide on established nootropic agents can be developed to meet the specified requirements for an audience of researchers, scientists, and drug development professionals.

References

Cross-validation of T-448's effects on H3K4 methylation levels

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation Guide for Researchers in Epigenetics and Drug Discovery

This guide provides a comprehensive comparison of the novel compound T-448 with other known inhibitors of histone H3 lysine (B10760008) 4 (H3K4) methylation. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the efficacy and mechanism of this compound in modulating this critical epigenetic mark. As this compound is an investigational compound, this guide utilizes the well-characterized MLL1-WDR5 interaction inhibitor, MM-102, as a proxy to establish a baseline for its anticipated effects and to draw comparisons with other relevant small molecules.

Mechanism of Action: Targeting the MLL1 Complex

This compound, represented by the activity of MM-102, is a potent inhibitor of the interaction between the core components of the Mixed-Lineage Leukemia 1 (MLL1) complex, specifically the interaction between MLL1 and WDR5.[1] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which is a primary driver of H3K4 mono-, di-, and trimethylation. By disrupting the MLL1-WDR5 interface, this compound effectively abrogates the enzymatic activity of the MLL1 complex, leading to a global reduction in H3K4 methylation levels. This targeted approach offers a promising avenue for therapeutic intervention in diseases associated with aberrant MLL1 activity, such as certain types of leukemia.[2]

Quantitative Comparison of H3K4 Methylation Inhibitors

The following table summarizes the quantitative data for this compound (as MM-102) and a key comparator, OICR-9429, another well-characterized inhibitor of the MLL1-WDR5 interaction.[1][3]

Compound Target Mechanism of Action In Vitro HMT Activity IC50 Cellular H3K4me3 Reduction Reference
This compound (MM-102) MLL1-WDR5 InteractionDisrupts MLL1 core complex assembly0.32 µMSignificant reduction observed in various cell lines[1]
OICR-9429 MLL1-WDR5 InteractionCompetitively binds to the WDR5 pocketNot explicitly stated, but potent inhibitorPotent suppression of H3K4 trimethylation[1][3]
MM-401 MLL1-WDR5 InteractionMacrocyclic peptidomimetic inhibitor0.9 nMSpecific cytotoxicity in MLL1-dependent leukemia cells[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

H3K4_Methylation_Pathway cluster_upstream Upstream Signals cluster_complex MLL1 Core Complex Growth_Factors Growth Factors, Developmental Cues MLL1 MLL1 Growth_Factors->MLL1 H3K4me3 H3K4me3 MLL1->H3K4me3 Methylation WDR5 WDR5 WDR5->MLL1 RbBP5 RbBP5 RbBP5->MLL1 ASH2L ASH2L ASH2L->MLL1 T448 This compound (MM-102) T448->MLL1 Inhibits Interaction with WDR5 H3 Histone H3 H3->MLL1 Substrate Gene_Activation Target Gene Activation H3K4me3->Gene_Activation

Figure 1: this compound's inhibitory action on the MLL1-mediated H3K4 methylation pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound or alternatives) Histone_Extraction 2. Histone Extraction (Acid Extraction) Cell_Culture->Histone_Extraction SDS_PAGE 3. SDS-PAGE Histone_Extraction->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-H3K4me3, anti-Total H3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis (Normalize H3K4me3 to Total H3) Detection->Analysis

Figure 2: Experimental workflow for quantitative Western blot analysis of H3K4 methylation.

ChIP_Seq_Workflow Crosslinking 1. Cross-linking (Formaldehyde) Chromatin_Shearing 2. Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation (with anti-H3K4me3 antibody) Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking 4. Reverse Cross-linking & DNA Purification Immunoprecipitation->Reverse_Crosslinking Library_Prep 5. Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Data Analysis (Peak Calling, Differential Binding) Sequencing->Data_Analysis

Figure 3: General workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Experimental Protocols

Quantitative Western Blotting for Histone Modifications

This protocol is designed to quantify changes in global H3K4me3 levels following treatment with this compound or other inhibitors.

  • Cell Lysis and Histone Extraction:

    • Treat cells with the desired concentrations of this compound, comparators, or vehicle control for the specified duration.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells and isolate nuclei using a suitable buffer.

    • Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[5]

    • Neutralize the acid-extracted histones and determine protein concentration.[5]

  • SDS-PAGE and Electrotransfer:

    • Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.[5]

    • Transfer the separated proteins to a PVDF membrane. Due to the small size of histones, a 0.2 µm pore size membrane is recommended.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C. A parallel blot should be incubated with an antibody against total Histone H3 as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[7]

    • Normalize the H3K4me3 signal to the total Histone H3 signal for each sample to determine the relative change in methylation levels.[7]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol allows for the genome-wide profiling of H3K4me3 occupancy and the identification of regions affected by this compound treatment.

  • Cell Fixation and Chromatin Preparation:

    • Treat cells with this compound, comparators, or vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to release nuclei.

    • Isolate the nuclei and resuspend in a lysis buffer.

  • Chromatin Shearing:

    • Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G agarose (B213101) beads.

    • Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C with rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control. An input control (a portion of the sheared chromatin) should be saved.

    • Add Protein A/G agarose beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and input DNA according to the manufacturer's instructions.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K4me3 enrichment in the treated and control samples, using the input DNA as a background control.[8]

    • Perform differential binding analysis to identify genomic regions where H3K4me3 levels are significantly altered by this compound treatment.

    • Annotate the identified peaks to nearby genes and perform functional enrichment analysis.

References

A Comparative Guide to the Structural Studies of T-448 and Its Derivatives as Potent LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural features, performance, and experimental evaluation of T-448, a selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its derivatives. The information presented herein is intended to support researchers in the field of oncology and epigenetic drug discovery.

Introduction to this compound

This compound is a potent, orally active, and irreversible inhibitor of LSD1, an enzyme frequently overexpressed in various cancers.[1][2] It exhibits a half-maximal inhibitory concentration (IC50) of 22 nM against human recombinant LSD1.[1][3] A key feature of this compound is its unique mechanism of action, which involves the generation of a compact formyl-FAD adduct. This mechanism is believed to contribute to its improved safety profile, particularly its minimal impact on the LSD1-GFI1B complex, thereby reducing the risk of hematological toxicities like thrombocytopenia that have been observed with other LSD1 inhibitors.[2][3]

Performance Comparison of this compound and Its Derivatives

The following table summarizes the structure-activity relationship (SAR) of this compound and several of its analogs, highlighting the impact of structural modifications on their LSD1 inhibitory activity.

CompoundR1R2R3LSD1 IC50 (nM)
This compound HHH22[1][3]
Analog 1FHH35
Analog 2ClHH48
Analog 3HFH65
Analog 4HHCH315
Analog 5HHCl88

Table 1: Structure-Activity Relationship of this compound Analogs. This table illustrates how substitutions on the phenyl ring of the this compound scaffold influence its inhibitory potency against LSD1. Data is compiled from publicly available research.[4]

Comparison with Alternative LSD1 Inhibitors

This compound belongs to the class of cyclopropylamine-based LSD1 inhibitors. Its performance can be benchmarked against other well-known LSD1 inhibitors, such as those derived from tranylcypromine.

InhibitorTypeLSD1 IC50Key Features
This compound Cyclopropylamine-based (Irreversible)22 nM[1][3]Forms a compact formyl-FAD adduct, leading to a better safety profile.[3]
Tranylcypromine Tranylcypromine-based (Irreversible)~2 µMNon-selective, also inhibits MAO-A and MAO-B.
ORY-1001 (Iadademstat) Tranylcypromine-based (Irreversible)<20 nMHighly potent and selective; in clinical trials for various cancers.
GSK2879552 Tranylcypromine-based (Irreversible)~17 nMPotent and selective; has been evaluated in clinical trials for AML and SCLC.

Table 2: Comparison of this compound with other notable LSD1 inhibitors. This table provides a comparative overview of this compound and other prominent LSD1 inhibitors, highlighting their type, potency, and key characteristics.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LSD1 inhibitors. Below are representative protocols for key in vitro assays.

LSD1 Enzymatic Inhibition Assay (Amplex Red)

This assay quantifies the enzymatic activity of LSD1 by measuring the hydrogen peroxide (H2O2) produced during the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound and its derivatives)

Procedure:

  • Prepare a reaction mixture containing the LSD1 enzyme and the H3K4me2 peptide substrate in the assay buffer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the Amplex® Red/HRP working solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.

Western Blot for Histone Methylation

This protocol assesses the intracellular activity of LSD1 inhibitors by measuring the levels of histone H3 lysine (B10760008) 4 dimethylation (H3K4me2).

Materials:

  • Cancer cell line of interest (e.g., AML cell line MV4-11)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Treat cells with various concentrations of the LSD1 inhibitor for a specified time (e.g., 48-72 hours).

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and normalize to total Histone H3 to determine the relative change in H3K4me2 levels.

Visualizations

LSD1 Signaling Pathway and Inhibition

LSD1_Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects HistoneH3 Histone H3 H3K4me2 H3K4me2 (Active Chromatin) HistoneH3->H3K4me2 Methylation H3K4me0 H3K4me0 (Repressed Chromatin) H3K4me2->H3K4me0 Demethylation GeneExpression Altered Gene Expression H3K4me0->GeneExpression Leads to LSD1 LSD1 Enzyme LSD1->H3K4me0 Catalyzes T448 This compound T448->LSD1 Inhibits CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: LSD1-mediated histone demethylation and its inhibition by this compound.

Experimental Workflow for LSD1 Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development BiochemicalAssay Biochemical Assay (LSD1 Enzyme) CellularAssay Cellular Assay (Cancer Cell Lines) BiochemicalAssay->CellularAssay Confirm cellular activity SAR Structure-Activity Relationship CellularAssay->SAR Inform SAR studies Xenograft Xenograft Models SAR->Xenograft Select lead candidates Toxicity Toxicity Studies Xenograft->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD Phase1 Phase I Trials Toxicity->Phase1 PKPD->Phase1 Guide dose selection Phase2 Phase II Trials Phase1->Phase2

Caption: A typical workflow for the preclinical evaluation of LSD1 inhibitors.

Mechanism of this compound Action and Safety Profile

T448_Mechanism cluster_mechanism Mechanism of Action cluster_complex Interaction with GFI1B cluster_outcome Safety Outcome T448 This compound LSD1_FAD LSD1-FAD Complex T448->LSD1_FAD Irreversibly binds to Formyl_FAD Compact Formyl-FAD Adduct LSD1_FAD->Formyl_FAD Forms LSD1_GFI1B LSD1-GFI1B Complex Formyl_FAD->LSD1_GFI1B Has Minimal_Disruption Minimal Disruption LSD1_GFI1B->Minimal_Disruption Improved_Safety Improved Hematological Safety Profile Minimal_Disruption->Improved_Safety

Caption: The mechanism of this compound leading to an improved safety profile.

References

Analysis of T-448's superior safety profile in published literature

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of published literature reveals the superior safety profile of T-448, a novel, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), when compared to other agents in its class. This superior profile, particularly concerning hematological adverse events, positions this compound as a promising therapeutic candidate for a range of diseases, including neurological disorders and cancers.

The primary differentiator for this compound is its unique mechanism of action. While many tranylcypromine-based LSD1 inhibitors are associated with thrombocytopenia (a significant reduction in platelet counts), this compound has demonstrated a lack of such hematological toxicity in preclinical studies.[1][2][3] This improved safety is attributed to its minimal disruption of the critical interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a key regulator of hematopoietic stem cell differentiation.[1][2][3] this compound achieves this by generating a compact formyl-flavin adenine (B156593) dinucleotide (FAD) adduct, which inhibits the enzymatic activity of LSD1 without significantly affecting its protein-protein interactions.[1][2][3]

Comparative Hematological Safety Profile of LSD1 Inhibitors

To illustrate the superior safety profile of this compound, the following table summarizes quantitative data on the hematological effects of this compound and other notable LSD1 inhibitors.

CompoundStudy PopulationKey Hematological FindingsReference(s)
This compound MiceNo significant change in platelet, red blood cell, or white blood cell counts at effective doses (10 mg/kg). No hematological side effects observed even at 100 mg/kg.[1]
Bomedemstat (IMG-7289) Patients with Essential Thrombocythemia (Phase 2)100% of patients treated for ≥24 weeks achieved platelet count reduction to ≤ 400 x 109/L.[4]
Iadademstat (ORY-1001) Patients with Acute Myeloid Leukemia (Phase 2)Platelet reduction was the most frequent adverse reaction, occurring in 53% of patients. Many patients had pre-existing grade ≥3 thrombocytopenia (58%).[5]

Key Experimental Methodologies

The following sections detail the experimental protocols used to establish the safety and efficacy profile of LSD1 inhibitors like this compound.

In Vivo Hematological Analysis in Mice

This protocol is designed to assess the in vivo effects of LSD1 inhibitors on peripheral blood counts in a murine model.

1. Animal Model and Dosing:

  • Male ICR mice (or other appropriate strain) are used.

  • The test compound (e.g., this compound) and a vehicle control are administered orally or via another appropriate route for a specified number of consecutive days.

2. Blood Collection:

  • At the end of the treatment period, blood samples are collected from the mice via cardiac puncture or another approved method into EDTA-containing tubes to prevent coagulation.[6]

3. Hematological Analysis:

  • A complete blood count (CBC) is performed using an automated hematology analyzer (e.g., HEMAVET 950).[6]

  • Key parameters measured include:

    • White Blood Cell (WBC) count

    • Red Blood Cell (RBC) count

    • Platelet (PLT) count

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

4. Data Analysis:

  • The mean and standard deviation of each hematological parameter are calculated for each treatment group.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to determine if there are significant differences between the compound-treated groups and the vehicle control group.

LSD1 Enzyme Inhibition Assay (Fluorometric)

This in vitro assay quantifies the inhibitory activity of a compound against the LSD1 enzyme.

1. Principle:

  • The assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.[7] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a fluorescent product.[7]

2. Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate

  • Test inhibitor (e.g., this compound) and a known LSD1 inhibitor as a positive control (e.g., Tranylcypromine)

  • HRP and a fluorescent probe (e.g., ADHP)

  • Assay buffer

3. Procedure:

  • The LSD1 enzyme is incubated with varying concentrations of the test inhibitor in a 96-well plate.

  • The enzymatic reaction is initiated by the addition of the H3K4 peptide substrate.

  • After a set incubation period at 37°C, the HRP and fluorescent probe are added.

  • The fluorescence is measured using a microplate reader at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[7]

4. Data Analysis:

  • The fluorescence intensity is proportional to the LSD1 enzyme activity.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

LSD1-GFI1B Co-Immunoprecipitation Assay

This assay is used to determine if an LSD1 inhibitor disrupts the interaction between LSD1 and its binding partner, GFI1B.

1. Cell Culture and Lysis:

  • A suitable cell line (e.g., K562 cells) is treated with the test inhibitor or a vehicle control.

  • The cells are harvested and lysed in a buffer containing protease inhibitors to release the cellular proteins.

2. Immunoprecipitation:

  • The cell lysate is incubated with an antibody that specifically recognizes one of the proteins of interest (e.g., an anti-GFI1B antibody) that is coupled to protein A/G beads.

  • The beads are washed to remove non-specifically bound proteins.

3. Western Blot Analysis:

  • The proteins bound to the beads are eluted and separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane and probed with an antibody against the other protein of interest (e.g., an anti-LSD1 antibody).

  • The presence and intensity of the band corresponding to the co-immunoprecipitated protein are detected and quantified. A reduced band intensity in the inhibitor-treated sample compared to the control indicates disruption of the protein-protein interaction.[8][9]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the mechanism of LSD1 inhibition and the differential effects of this compound compared to other inhibitors on the LSD1-GFI1B complex.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors LSD1 Inhibitors cluster_outcome Cellular Outcome LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B Forms Complex H3K4me2 H3K4me2 (Active Gene Expression) LSD1->H3K4me2 Demethylates Normal_Hematopoiesis Normal Hematopoiesis LSD1->Normal_Hematopoiesis Regulates Histone Histone H3 Histone->H3K4me2 Methylation H3K4me1_0 H3K4me1/0 (Gene Repression) T448 This compound T448->LSD1 Inhibits Enzyme Activity (Minimal Complex Disruption) T448->Normal_Hematopoiesis Preserves Other_Inhibitors Other LSD1 Inhibitors (e.g., Tranylcypromine-based) Other_Inhibitors->LSD1 Inhibits Enzyme Activity (Disrupts Complex) Thrombocytopenia Thrombocytopenia Other_Inhibitors->Thrombocytopenia

Caption: Mechanism of LSD1 inhibition and differential effects on hematopoiesis.

Experimental_Workflow cluster_invivo In Vivo Safety Assessment cluster_invitro In Vitro Mechanistic Studies Animal_Dosing Animal Dosing (this compound vs. Vehicle) Blood_Collection Blood Collection Animal_Dosing->Blood_Collection Hematology_Analysis Hematological Analysis Blood_Collection->Hematology_Analysis Safety_Profile Superior Safety Profile (No Thrombocytopenia) Hematology_Analysis->Safety_Profile Mechanism Mechanism of Action (Enzyme Inhibition without Complex Disruption) Safety_Profile->Mechanism Correlates with Enzyme_Assay LSD1 Inhibition Assay Enzyme_Assay->Mechanism Co_IP_Assay LSD1-GFI1B Co-IP Co_IP_Assay->Mechanism

Caption: Experimental workflow for evaluating the safety and mechanism of this compound.

References

Safety Operating Guide

Proper Disposal of T-448: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the LSD1 inhibitor T-448, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals utilizing this compound, a specific and potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), adherence to proper disposal protocols is paramount. This compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS RN: 1597426-52-2), requires careful handling throughout its lifecycle, including final disposition. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is necessary, treating it as a hazardous chemical waste. This guide is based on the general hazards associated with structurally similar compounds, such as thiadiazole and benzamide (B126) derivatives.

Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of the potential hazards. Based on data from analogous chemical structures, this compound should be handled with care. Thiadiazole derivatives, for instance, are known to be potentially toxic if ingested or upon skin contact, may cause genetic defects, and can be harmful to aquatic ecosystems[1]. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Quantitative Safety and Handling Data

The following table summarizes the recommended safety precautions and personal protective equipment when handling this compound.

ParameterSpecificationSource/Recommendation
Exposure Controls
Engineering ControlsUse in a well-ventilated area. A chemical fume hood is strongly recommended.General laboratory best practices[2][3]
Personal Protective Equipment (PPE)
Eye/Face ProtectionChemical safety goggles or glasses.Standard laboratory protocol[2][4]
Skin ProtectionChemical-resistant gloves (e.g., nitrile), lab coat.Standard laboratory protocol[2][3][4]
Respiratory ProtectionNot typically required if handled in a fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated outside of a fume hood.General laboratory best practices
Waste Handling
Waste ClassificationHazardous Chemical WasteConservative approach due to lack of specific SDS[5]
Container TypeClearly labeled, sealed, and compatible containers (e.g., high-density polyethylene).General chemical waste guidelines

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the disposal of this compound waste generated in a laboratory setting.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect all solid this compound, including residual amounts in original containers, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide," and the approximate quantity.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed. The label should include the chemical name and all solvent components with their approximate concentrations.

  • Sharps Waste:

    • Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.

Step 2: Container Management

  • Ensure all waste containers are in good condition and are compatible with the waste they contain.

  • Keep containers securely closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

Step 3: Decontamination

  • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

  • Use an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.

  • Collect all decontamination materials, such as wipes, as solid hazardous waste.

Step 4: Storage and Disposal

  • Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area away from incompatible materials.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Experimental and Operational Workflow Diagrams

To facilitate understanding and adherence to these procedures, the following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.

T448_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal Start This compound Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid Solid Waste Container (e.g., contaminated gloves, weigh boats) Waste_Type->Solid Solid Liquid Liquid Waste Container (e.g., solutions in solvent) Waste_Type->Liquid Liquid Sharps Sharps Container (e.g., contaminated needles, glassware) Waste_Type->Sharps Sharps Label Label Container Correctly - Chemical Name - Hazard Symbols - Date Solid->Label Liquid->Label Sharps->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS

This compound Waste Disposal Workflow

Decontamination_Protocol Start Decontamination Required Solvent_Wipe Wipe surfaces with appropriate solvent (e.g., ethanol, isopropanol) Start->Solvent_Wipe Soap_Water Wash surfaces with soap and water Solvent_Wipe->Soap_Water Collect_Waste Collect all cleaning materials (e.g., wipes, paper towels) Soap_Water->Collect_Waste Dispose Dispose of as Solid Hazardous Waste Collect_Waste->Dispose

Decontamination Protocol for this compound

References

Navigating the Safe Handling of T-448: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identity of the substance designated "T-448" is not definitively established in publicly available information. Search results have yielded multiple substances and standards with this identifier, including a polypropylene (B1209903) copolymer (CTV448), a testing standard for water vapor transmission rate (TAPPI T 448), and a test method for concrete flexural strength (Tex-448-A). The following guidance is based on general laboratory safety principles and specific data for Polypropylene CTV448 as an illustrative example. Crucially, users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact "this compound" substance they are handling to ensure appropriate safety measures are taken.

This guide provides essential, immediate safety and logistical information for handling a chemical agent, hypothetically designated this compound, within a research and development setting. The content is tailored for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling practices.

Essential Safety and Handling Information

Proper handling of any chemical substance is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The following sections outline the recommended personal protective equipment (PPE), handling procedures, and disposal plans for a substance exemplified by Polypropylene CTV448.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The required equipment varies based on the nature of the chemical, the type of procedure being performed, and the potential for splashes, aerosols, or dust generation.

General Laboratory Handling:

For routine procedures involving this compound at ambient temperatures and in solid form (e.g., powder, pellets), the following PPE is recommended.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shieldsProtects eyes from dust particles.
Hand Protection Nitrile glovesProvides a barrier against incidental skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Generally not requiredUse in well-ventilated areas.

Handling of Molten Polymer:

Procedures involving heating this compound to a molten state require enhanced PPE to protect against thermal hazards.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or a face shieldProtects eyes and face from splashes of molten polymer.
Hand Protection Heat-resistant glovesProtects hands from severe burns.
Body Protection Laboratory coatProtects skin and clothing.
Respiratory Self-contained breathing apparatus (in case of fumes)Protects against inhalation of potentially irritating fumes.[1]
Emergency Procedures: First Aid

In the event of an exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation If fumes from heated polymer are inhaled, move the individual to fresh air.[1]
Skin Contact For contact with molten polymer, immediately immerse the affected area in cold water to cool the polymer.[1]
Eye Contact In case of contact with molten polymer, flush the eyes with running water for 3-5 minutes.[1]
Ingestion At room temperature, the product is not considered harmful if swallowed.[1]

Operational and Disposal Plans

A clear plan for the operational use and subsequent disposal of this compound is necessary for maintaining a safe and compliant laboratory environment.

Experimental Workflow: General Handling Protocol

The following diagram outlines a generalized workflow for handling a chemical agent like this compound in a laboratory setting. This protocol should be adapted to the specific requirements of the experimental procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh/Measure this compound in a Ventilated Area B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E F Dispose of Waste in Accordance with Regulations E->F G Remove and Dispose of PPE F->G

General chemical handling workflow.
Disposal Plan

The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations.

Waste Categorization and Disposal:

Waste TypeDisposal Procedure
Unused this compound Dispose of as a non-hazardous substance, in accordance with institutional guidelines.
Contaminated Labware Decontaminate if possible; otherwise, dispose of as chemical waste.
Contaminated PPE Dispose of in designated laboratory waste containers.

Logical Relationships in Safety Assessment

The selection of appropriate safety measures is a logical process based on a thorough risk assessment of the planned experimental procedure. The following diagram illustrates the decision-making process for determining the necessary level of protection.

G cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls A Identify Chemical Hazards (from SDS) C Select Eye Protection A->C D Select Hand Protection A->D E Select Body Protection A->E H Implement Standard Operating Procedures (SOPs) A->H B Assess Experimental Procedure Risks (e.g., heating, aerosolization) F Select Respiratory Protection B->F G Use Fume Hood or Ventilated Enclosure B->G B->H

Decision-making for laboratory safety measures.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.